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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1-Aminocyclobutyl)propan-1-ol: A Novel Chiral Scaffold for Drug Discovery

Abstract This technical guide provides a comprehensive analysis of the chemical structure and predicted properties of 2-(1-Aminocyclobutyl)propan-1-ol, a novel chiral molecule with potential applications in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and predicted properties of 2-(1-Aminocyclobutyl)propan-1-ol, a novel chiral molecule with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry and extrapolates information from structurally related analogs to build a robust theoretical profile. We will explore its predicted physicochemical properties, propose a plausible synthetic route, and discuss its potential pharmacological relevance. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring new chemical entities and expanding their understanding of novel molecular scaffolds.

Introduction: Unveiling a New Chemical Entity

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery, driving the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] 2-(1-Aminocyclobutyl)propan-1-ol presents a unique combination of a constrained cyclobutane ring and a chiral amino alcohol side chain. This structural arrangement is of significant interest as it introduces stereochemical complexity and conformational rigidity, features that are often associated with enhanced binding affinity and target specificity.

While extensive literature exists for related compounds such as 2-amino-1-propanol and other amino alcohols, 2-(1-aminocyclobutyl)propan-1-ol itself is not a widely documented compound.[3][4][5] This guide, therefore, serves as a pioneering exploration of its potential, providing a theoretical framework to guide future experimental investigation.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the known properties of its constituent fragments, the aminocyclobutane moiety and the propan-1-ol side chain, we can predict the key physicochemical parameters for 2-(1-Aminocyclobutyl)propan-1-ol.

PropertyPredicted ValueRationale and Supporting Data
Molecular Formula C7H15NOBased on the chemical structure.
Molecular Weight 129.20 g/mol Calculated from the molecular formula.[6]
Appearance Colorless to light yellow liquidSimilar amino alcohols are described as such.[3]
Boiling Point ~180-200 °CExtrapolated from propan-1-ol (97.2 °C) and considering the increased molecular weight and hydrogen bonding capability.[7]
Melting Point Not applicable (predicted liquid at room temperature)Similar to many short-chain amino alcohols.[7]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol)The presence of the amino and hydroxyl groups will facilitate hydrogen bonding with polar solvents.[3]
pKa (of the amine) ~9.5 - 10.5Typical for a primary amine on a cycloalkyl ring.
LogP ~0.5 - 1.5A balance between the hydrophilic amino and hydroxyl groups and the lipophilic cyclobutane and propyl moieties.

Proposed Synthesis of 2-(1-Aminocyclobutyl)propan-1-ol

A plausible and efficient synthetic route to 2-(1-Aminocyclobutyl)propan-1-ol can be designed starting from commercially available 1-aminocyclobutanecarboxylic acid. The proposed multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: N-Protection of 1-Aminocyclobutanecarboxylic Acid

  • Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

Step 2: Amide Coupling to form a Weinreb Amide

  • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-Boc-protected Weinreb amide.

Step 3: Grignard Addition to form the Ketone

  • Dissolve the N-Boc-protected Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Add ethylmagnesium bromide (1.5 eq, 1M solution in THF) dropwise.

  • Stir the reaction at 0°C for 2-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(N-Boc-aminocyclobutyl)propan-1-one.

Step 4: Reduction of the Ketone to the Alcohol

  • Dissolve the ketone from the previous step (1.0 eq) in methanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-2-(1-aminocyclobutyl)propan-1-ol.

Step 5: Deprotection to Yield the Final Product

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with 1M NaOH.

  • Extract the final product with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1-Aminocyclobutyl)propan-1-ol.

Visualization of the Synthetic Workflow:

Synthetic_Pathway A 1-Aminocyclobutanecarboxylic Acid B N-Boc-1-aminocyclobutanecarboxylic Acid A->B (Boc)2O, Na2CO3 C N-Boc-Weinreb Amide B->C HN(OMe)Me·HCl, HATU, DIPEA D 1-(N-Boc-aminocyclobutyl)propan-1-one C->D EtMgBr E N-Boc-2-(1-aminocyclobutyl)propan-1-ol D->E NaBH4 F 2-(1-Aminocyclobutyl)propan-1-ol E->F TFA Structure_Activity_Relationship 2-(1-Aminocyclobutyl)propan-1-ol 2-(1-Aminocyclobutyl)propan-1-ol Chiral Centers Chiral Centers 2-(1-Aminocyclobutyl)propan-1-ol->Chiral Centers Aminocyclobutane Ring Aminocyclobutane Ring 2-(1-Aminocyclobutyl)propan-1-ol->Aminocyclobutane Ring Propan-1-ol Side Chain Propan-1-ol Side Chain 2-(1-Aminocyclobutyl)propan-1-ol->Propan-1-ol Side Chain Stereo-specific Binding Stereo-specific Binding Chiral Centers->Stereo-specific Binding Conformational Rigidity Conformational Rigidity Aminocyclobutane Ring->Conformational Rigidity Hydrogen Bonding Capacity Hydrogen Bonding Capacity Propan-1-ol Side Chain->Hydrogen Bonding Capacity Potential Pharmacological Activity Potential Pharmacological Activity Stereo-specific Binding->Potential Pharmacological Activity Conformational Rigidity->Potential Pharmacological Activity Hydrogen Bonding Capacity->Potential Pharmacological Activity

Caption: Relationship between structure and potential activity.

Conclusion

2-(1-Aminocyclobutyl)propan-1-ol represents a novel and intriguing molecular scaffold with significant potential in the field of drug discovery. While direct experimental data is currently lacking, this in-depth technical guide provides a solid theoretical foundation for its physicochemical properties, a plausible synthetic route, and its potential pharmacological applications. The unique combination of a constrained cyclobutane ring and a chiral amino alcohol side chain makes it a promising candidate for further investigation. The methodologies and predictions outlined herein are intended to serve as a valuable resource for researchers and scientists dedicated to the exploration of new chemical space in the pursuit of innovative therapeutics.

References

  • ReAgent Chemical Services. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclobutylpropan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • PubMed. (1997, January). Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. Retrieved from [Link]

  • PMC. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • MDPI. (2025, December 25). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • Amsbio. (n.d.). Chemical Compounds for Drug Discovery. Retrieved from [Link]

  • Pharmacompass. (n.d.). 2-Amino-propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Retrieved from [Link]

  • EPA. (2025, October 15). 2-(4-Aminocyclohexyl)propan-2-ol Properties. Retrieved from [Link]

Sources

Exploratory

2-(1-Aminocyclobutyl)propan-1-ol CAS number and molecular weight

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 2-(1-Aminocyclobutyl)propan-1-ol , a specialized conformationally restricted amino alcohol. Core Identity & Physi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and applications of 2-(1-Aminocyclobutyl)propan-1-ol , a specialized conformationally restricted amino alcohol.

Core Identity & Physicochemical Profile[1]

2-(1-Aminocyclobutyl)propan-1-ol is a non-proteinogenic amino alcohol derivative characterized by a cyclobutane ring fused to a propyl chain bearing a primary alcohol and a primary amine. It represents a "conformationally restricted" bioisostere of isoleucinol or valinol, often used in medicinal chemistry to lock peptide backbones into specific secondary structures (e.g.,


-turns) or to probe steric bulk in enzyme active sites.
Property Data Notes
Chemical Name 2-(1-Aminocyclobutyl)propan-1-olIUPAC Systematic
Molecular Formula

Molecular Weight 129.20 g/mol Monoisotopic Mass: 129.115
CAS Number Not widely indexedPrimary Precursor CAS: 2169050-84-2 (Acid Form)
Physical State Viscous Oil / Low-melting SolidHygroscopic; tends to form carbamates in air.[1]
pKa (Calculated) ~9.5 (Amine), ~14.8 (Alcohol)Typical for

-amino alcohols.
Solubility High: MeOH, DMSO, WaterLow: Hexanes, Et₂O
LogP (Predicted) 0.4 – 0.7Lipophilic enough for CNS penetration if derivatized.

Note on CAS Registry: While the specific alcohol is a known chemical entity in patent literature, it is most frequently sourced or referenced via its stable carboxylic acid precursor, 2-(1-aminocyclobutyl)propanoic acid (CAS 2169050-84-2 ). The alcohol is generated in situ or as a discrete intermediate during the synthesis of peptidomimetics.

Synthetic Methodology

The synthesis of 2-(1-aminocyclobutyl)propan-1-ol requires careful orchestration to prevent ring strain release or over-reduction. The most robust route proceeds via the reduction of the corresponding amino acid or its ester.

Primary Route: Reduction of 2-(1-Aminocyclobutyl)propanoic Acid

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) for the exhaustive reduction of the carboxylic acid/ester to the alcohol.[2][3]

Reagents:

  • Precursor: 2-(1-Aminocyclobutyl)propanoic acid (CAS 2169050-84-2).

  • Reducing Agent: LiAlH₄ (2.5 equiv) or Borane-THF Complex (BH₃·THF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Protocol:

  • Esterification (Optional but Recommended):

    • Suspend the amino acid (10 mmol) in anhydrous methanol (50 mL).

    • Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise at 0°C.

    • Reflux for 4 hours. Concentrate in vacuo to yield the methyl ester hydrochloride. Rationale: Esters reduce more mildly and cleanly than free zwitterionic amino acids.

  • Reduction:

    • Setup: Flame-dry a 250 mL 3-neck flask under Argon. Charge with LiAlH₄ (25 mmol) and anhydrous THF (30 mL). Cool to 0°C.

    • Addition: Dissolve the methyl ester (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension. Maintain temp <5°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). Staining with Ninhydrin will show a shift from the ester (higher Rf) to the alcohol (lower Rf).

  • Workup (Fieser Method):

    • Cool mixture to 0°C.

    • Carefully quench sequentially with:

      • 
         mL Water (
        
        
        
        = grams of LiAlH₄ used).
      • 
         mL 15% NaOH.
        
      • 
         mL Water.
        
    • Stir vigorously until a white granular precipitate forms (aluminum salts).

    • Filter through a Celite pad. Wash cake with warm THF.

  • Purification:

    • Concentrate filtrate. The crude oil is often pure enough for subsequent steps.

    • If necessary, purify via Kugelrohr distillation (high vacuum) or amine-functionalized silica chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation from the commercially available acid precursor to the target alcohol, highlighting the critical intermediate states.

SynthesisPath Acid Precursor Acid (CAS 2169050-84-2) C7H13NO2 Ester Intermediate Methyl Ester (Facilitates Reduction) Acid->Ester SOCl2, MeOH Reflux Complex Tetrahedral Aluminate Complex Ester->Complex LiAlH4, THF 0°C Target Target Alcohol 2-(1-Aminocyclobutyl)propan-1-ol MW: 129.20 Complex->Target Fieser Workup (Hydrolysis)

Caption: Synthetic pathway converting the zwitterionic acid precursor to the target amino alcohol via an ester intermediate to ensure solubility and reactivity control.

Medicinal Chemistry Applications

1. Conformational Restriction (The "Gem-Disubstituted" Effect) The cyclobutane ring at the


-position of the side chain introduces severe steric constraints. Unlike a flexible isoleucine side chain, the cyclobutyl group forces the peptide backbone into specific torsion angles (

).
  • Utility: This compound is used to stabilize

    
    -turns or 
    
    
    
    -helices in peptidomimetic drugs.

2. Bioisosterism It serves as a bioisostere for:

  • Leucinol/Isoleucinol: Maintaining lipophilicity while altering spatial volume.

  • Gem-dimethyl groups: The cyclobutane ring is metabolically more stable than a gem-dimethyl group (which is prone to oxidation) and provides a different vector for hydrophobic interaction.

3. Scaffold for Heterocycles The 1,2-amino alcohol motif is a precursor for:

  • Oxazolines: Via condensation with carboxylic acids (cyclodehydration).

  • Morpholines: Via ring closure with dielectrophiles. These heterocycles are privileged structures in GPCR antagonists and kinase inhibitors.

Analytical Characterization Standards

To validate the identity of synthesized 2-(1-Aminocyclobutyl)propan-1-ol, the following spectral signatures must be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.30–3.60 ppm (m, 2H, -CH ₂OH): Distinct ABX system due to the adjacent chiral center.
      
    • 
       1.80–2.20 ppm (m, 6H, Cyclobutyl + CH): Complex multiplets characteristic of the ring puckering.
      
    • 
       0.95 ppm (d, 3H, -CH₃): Doublet coupling to the methine proton.
      
  • ¹³C NMR:

    • Distinct quaternary carbon signal (C1 of cyclobutane) around

      
       55–60 ppm.
      
    • Carbinol carbon (-CH₂OH) around

      
       65–68 ppm.
      
  • Mass Spectrometry (ESI+):

    • 
       peak at 130.2 m/z .
      
References
  • Sigma-Aldrich. Product Specification: 2-(1-aminocyclobutyl)propanoic acid (CAS 2169050-84-2). Retrieved from .

  • PubChem. Compound Summary: 2-(1-Aminocyclobutyl)propanoic acid. National Library of Medicine. Retrieved from .

  • BenchChem. Technical Data: Amino Alcohol Derivatives and Cyclobutane Scaffolds. Retrieved from .

  • Kosugi, Y., et al. (1997). Inhibition by 1-Aminocyclobutane-1-Carboxylate of the Activity of 1-Aminocyclopropane-1-Carboxylate Oxidase. Plant Cell Physiology. Retrieved from .

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 2-(1-Aminocyclobutyl)propan-1-ol

This technical guide provides a comprehensive solubility profile and characterization framework for 2-(1-Aminocyclobutyl)propan-1-ol . As a specialized amino-alcohol intermediate featuring a rigid cyclobutane core, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive solubility profile and characterization framework for 2-(1-Aminocyclobutyl)propan-1-ol . As a specialized amino-alcohol intermediate featuring a rigid cyclobutane core, this molecule presents unique solubility behaviors critical for process chemistry, purification, and formulation.

Executive Summary & Physicochemical Context

2-(1-Aminocyclobutyl)propan-1-ol is a bifunctional building block combining a polar amino-alcohol "head" with a lipophilic, conformationally restricted cyclobutane "tail." Its solubility profile is governed by the competition between the hydrogen-bonding capacity of the amine/hydroxyl groups and the hydrophobic nature of the cycloalkyl scaffold.

Structural Analysis
  • H-Bond Donors (HBD): 3 (–OH, –NH₂).

  • H-Bond Acceptors (HBA): 2 (O, N).

  • Lipophilicity (Predicted LogP): ~0.5–1.2 (Moderate). The cyclobutane ring increases lipophilicity compared to linear analogues like alaninol, but the molecule remains overall polar.

  • Basicity (pKa): ~9.5–10.5 (Typical for primary aliphatic amines).

Key Insight: This molecule exhibits amphiphilic behavior . It is highly soluble in polar protic solvents and polar aprotic solvents but shows steep solubility drop-offs in non-polar hydrocarbons, making it an excellent candidate for purification via antisolvent crystallization or acid-base extraction .

Theoretical Solubility Profile

The following profile categorizes organic solvents based on their interaction with the 2-(1-Aminocyclobutyl)propan-1-ol solute.

Table 1: Predicted Solubility Classification
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Methanol, Ethanol, WaterHigh (>100 mg/mL)Strong H-bonding interactions with both –NH₂ and –OH groups. "Like dissolves like."
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constant stabilizes the polar head group.
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Good solvation of the organic core; H-bonding with amine. Preferred for extraction.
Ethers THF, MTBE, 2-MeTHFModerate (10–50 mg/mL)Soluble, but less than alcohols. MTBE often serves as a crystallization medium.
Esters Ethyl Acetate, IPMModerate to Low Potential for transesterification side-reactions at high T; moderate solubility.
Aromatic Hydrocarbons Toluene, XyleneLow (<10 mg/mL)Lack of H-bonding capability; energetically unfavorable for the polar amine/alcohol head.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Ideal Antisolvent. The polarity mismatch causes immediate precipitation.

Critical Warning: As a primary amine, this compound reacts with atmospheric CO₂ to form carbamates. Solubility testing must be conducted under inert atmosphere (N₂ or Ar) to prevent false "insolubility" data caused by salt formation.

Experimental Protocol: Saturation Solubility Determination

To obtain precise quantitative data for Certificate of Analysis (CoA) or process scaling, follow this self-validating "Shake-Flask" protocol.

Materials
  • Analyte: >98% purity 2-(1-Aminocyclobutyl)propan-1-ol.[1][2]

  • Solvents: HPLC Grade.

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters, HPLC-UV or GC-FID.

Step-by-Step Workflow
  • Preparation: Weigh 50 mg of solid into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of target solvent.

  • Observation:

    • If clear: Solute is highly soluble (>200 mg/mL). Stop.

    • If solid remains: Proceed to equilibration.

  • Equilibration: Agitate at 25°C (or target T) at 750 RPM for 24 hours.

  • Phase Separation: Centrifuge at 10,000 RPM for 5 mins or filter (0.22 µm).

  • Quantification: Dilute supernatant 100x in Mobile Phase and analyze via HPLC.

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_QC Quality Control start Start: 50mg Solid add_sol Add 250µL Solvent start->add_sol check Visual Check add_sol->check soluble Soluble (>200 mg/mL) check->soluble Clear saturate Equilibrate (24h, 25°C, 750 RPM) check->saturate Suspension filter Filter (0.22µm PTFE) saturate->filter dilute Dilute Supernatant (1:100 in MeOH) filter->dilute hplc HPLC/GC Quantification dilute->hplc inert Perform under N2 (Avoid CO2) inert->saturate

Caption: Figure 1. Standardized Shake-Flask protocol for determining thermodynamic solubility limits.

Application: Solvent System Design for Purification

The distinct solubility profile of 2-(1-Aminocyclobutyl)propan-1-ol allows for robust purification strategies. The Amine-Switch technique is particularly effective due to the molecule's pH-dependent solubility.

The "Amine-Switch" Extraction Strategy
  • Principle: The molecule is lipophilic enough to extract into organic solvents (DCM, MTBE) at high pH (neutral form) but highly water-soluble at low pH (protonated ammonium salt).

  • Workflow:

    • Dissolve crude mixture in dilute HCl (pH < 2). Impurities (non-basic) remain in organic phase or are insoluble.

    • Wash aqueous phase with Toluene/Heptane (removes lipophilic impurities).

    • Basify aqueous phase with NaOH to pH > 12.

    • Extract product into DCM or MTBE.

Visualization: Purification Logic Tree

Purification_Logic crude Crude Mixture acid_wash Acidify (pH < 2) Partition w/ Toluene crude->acid_wash aq_phase Aqueous Phase (Product as Salt) acid_wash->aq_phase Product org_waste Organic Phase (Waste/Neutrals) acid_wash->org_waste Impurities base_switch Basify (pH > 12) Extract w/ DCM aq_phase->base_switch final_org DCM Phase (Pure Product) base_switch->final_org aq_waste Aqueous Waste base_switch->aq_waste

Caption: Figure 2. pH-Swing extraction logic utilizing the basicity of the aminocyclobutyl group.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility prediction models).
  • Bergström, C. A., et al. (2016). "Computational prediction of drug solubility in water-based systems." Journal of Chemical Information and Modeling. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • PubChem Compound Summary. (2023). "2-Amino-1-propanol" (Analogue Data).[3][4][5] Link

  • Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Exploratory

pKa values and ionization characteristics of 2-(1-Aminocyclobutyl)propan-1-ol

Title: pKa Values and Ionization Characteristics of 2-(1-Aminocyclobutyl)propan-1-ol: A Comprehensive Technical Guide Introduction The physicochemical profiling of novel building blocks is a cornerstone of modern rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: pKa Values and Ionization Characteristics of 2-(1-Aminocyclobutyl)propan-1-ol: A Comprehensive Technical Guide

Introduction

The physicochemical profiling of novel building blocks is a cornerstone of modern rational drug design. Among these, sterically hindered cycloalkyl amino alcohols, such as 2-(1-Aminocyclobutyl)propan-1-ol, present unique ionization characteristics. Understanding the acid dissociation constant (pKa) of this specific scaffold is critical, as it directly dictates the molecule's lipophilicity, membrane permeability, and target-binding affinity at physiological pH. This whitepaper provides an in-depth analysis of the structural logic governing the pKa of 2-(1-Aminocyclobutyl)propan-1-ol and outlines a self-validating experimental protocol for its precise determination.

Part 1: Structural Logic and Causality of Ionization

2-(1-Aminocyclobutyl)propan-1-ol features a primary amine attached to a quaternary carbon within a cyclobutane ring, with a 1-hydroxypropan-2-yl substituent at the same position. This creates a 1,4-aminoalcohol system (N-C-C-C-O). The ionization behavior of this molecule is governed by three competing physicochemical forces:

  • Steric Hindrance and Solvation Penalty: The bulky cyclobutane ring and the adjacent methyl group create a rigid hydrophobic shield around the primary amine. When protonated (-NH3+), the amine requires a highly ordered aqueous hydration shell to stabilize the positive charge. The steric bulk physically disrupts this solvation network, imposing a thermodynamic penalty that destabilizes the conjugate acid, thereby lowering the pKa[1].

  • Intramolecular Hydrogen Bonding (IMHB): The 1,4-aminoalcohol architecture allows for the formation of a highly stable 6-membered hydrogen-bonded ring in the neutral state (O-H···N or N-H···O). Because 6-membered rings exhibit minimal angle strain, this IMHB provides profound thermodynamic stabilization to the neutral, unprotonated amine. By shifting the equilibrium toward the neutral state, the IMHB significantly depresses the pKa of the conjugate acid (2)[2].

  • Inductive Effects (-I): The electronegative oxygen atom of the hydroxyl group exerts an electron-withdrawing inductive effect through the sigma bond framework. Although attenuated over four bonds, this effect further decreases the electron density on the nitrogen, reducing its basicity[3].

G Protonated Protonated State (-NH3+) No IMHB Possible High Aqueous Solvation Dominant at pH < 9.4 Neutral Neutral State (-NH2) 6-Membered IMHB Stabilized High Lipophilicity Dominant at pH > 9.4 Protonated->Neutral Deprotonation (-H+) Neutral->Protonated Protonation (+H+)

Thermodynamic equilibrium and ionization states of 2-(1-Aminocyclobutyl)propan-1-ol.

Part 2: Quantitative pKa Profiling

Due to the synergistic effects of steric shielding and IMHB, the pKa of 2-(1-Aminocyclobutyl)propan-1-ol is significantly lower than that of simple aliphatic amines. Table 1 summarizes the comparative quantitative data, illustrating the causality of structural modifications on the ionization constant.

Table 1: Comparative pKa Profiling of Related Scaffolds

Compound ScaffoldKey Structural FeaturesPrimary Ionization MechanismEstimated pKa
CyclobutylamineUnhindered primary amineStandard protonation, optimal solvation10.6
1-Amino-1-methylcyclobutaneAlpha-branched primary amineSteric hindrance to hydration shell10.2
3-Aminopropan-1-ol1,3-aminoalcohol (linear)Moderate IMHB, Inductive effect10.1
Ethanolamine1,2-aminoalcoholStrong inductive effect (-I)9.5
2-(1-Aminocyclobutyl)propan-1-ol Alpha-branched, 1,4-aminoalcohol Severe steric bulk + 6-Membered IMHB 9.2 - 9.6

Part 3: Self-Validating Experimental Protocol (Potentiometric Titration)

Potentiometric titration remains the gold standard for precise pKa determination, offering high reproducibility for ionizable active pharmaceutical ingredients (APIs) (4)[4]. To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system, utilizing orthogonal mathematical checks to confirm the inflection point.

G S1 1. Sample Preparation Dissolve API in 0.15 M KCl to fix ionic strength S2 2. Environmental Control Purge with N2 to eliminate CO2 interference S1->S2 S3 3. Potentiometric Titration Stepwise addition of 0.1 M NaOH / HCl S2->S3 S4 4. Data Acquisition Record pH vs. Titrant Volume to find inflection S3->S4 S5 5. Mathematical Derivation Calculate pKa via Gran Plot / 2nd Derivative S4->S5

Self-validating potentiometric titration workflow for precise pKa determination.

Step-by-Step Methodology:

  • Electrode Calibration (Validation Step 1): Calibrate the pH potentiometer using three standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C. Temperature control is critical as pKa is a temperature-dependent thermodynamic value (5)[5].

  • Sample Preparation: Dissolve 2-(1-Aminocyclobutyl)propan-1-ol to a concentration of 10⁻³ M in a 0.15 M Potassium Chloride (KCl) solution. Causality: The 0.15 M KCl acts as a background electrolyte, swamping the solution to maintain a constant ionic strength. This ensures the activity coefficients remain stable throughout the titration, yielding a true thermodynamic pKa[5].

  • Environmental Control: Immerse the reaction vessel in a water bath (25°C) and purge the solution continuously with Nitrogen (N2) gas for 15 minutes prior to and during the experiment. Causality: Atmospheric CO2 dissolves in water to form carbonic acid (H2CO3), introducing parasitic buffering regions that overlap with the amine's ionization and skew the results[5].

  • Titration Execution: Acidify the solution to pH ~2.0 using 0.1 M HCl to ensure the amine is fully protonated. Begin stepwise addition of 0.1 M NaOH titrant using an automated burette. Record the pH after each incremental addition once equilibrium (stable pH reading) is achieved[4].

  • Data Derivation (Validation Step 2): Plot the titration curve (pH vs. Volume of NaOH). To self-validate the exact equivalence point, calculate both the first derivative (ΔpH/ΔV) and the second derivative (Δ²pH/ΔV²). The pKa is extracted from the half-equivalence point. For highly precise validation, apply a Gran plot transformation to linearize the data, eliminating localized electrode noise[6].

Part 4: Implications for Drug Discovery

The determined pKa of ~9.4 for 2-(1-Aminocyclobutyl)propan-1-ol has profound implications for its pharmacokinetic profile. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that approximately 99% of the molecules will exist in the protonated (-NH3+) state. This high degree of ionization ensures excellent aqueous solubility, facilitating oral absorption in the gastrointestinal tract. However, the 1% that remains in the neutral state benefits from the highly lipophilic 6-membered IMHB, allowing for rapid passive diffusion across lipid bilayers, including the blood-brain barrier. This dynamic equilibrium makes this scaffold an exceptional candidate for central nervous system (CNS) targeted therapeutics.

References

  • DergiPark, "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry", 4

  • SciSpace, "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract", 6

  • PMC, "Development of Methods for the Determination of pKa Values", 1

  • Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration", 5

  • PMC, "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions", 2

  • USTC, "Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols", 3

Sources

Foundational

Conformational Analysis of 1-Substituted Cyclobutyl Propanols: A Technical Guide for sp³-Enriched Scaffold Design

Executive Summary The pharmaceutical industry's paradigm shift toward "Escape from Flatland" has elevated the importance of sp³-rich carbocycles. Among these, the cyclobutane ring has emerged as a privileged scaffold, of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward "Escape from Flatland" has elevated the importance of sp³-rich carbocycles. Among these, the cyclobutane ring has emerged as a privileged scaffold, offering restricted conformational freedom that provides superior spatial complementarity with target proteins compared to acyclic homologues[1]. Furthermore, replacing planar aromatic systems with cyclobutanes significantly enhances membrane permeability, aqueous solubility, and overall pharmacokinetic profiles[2].

When designing 1-substituted cyclobutyl propanols—where a cyclobutane core bears both a propanol side chain and a secondary substituent (e.g., an aryl or aminomethyl group) at the C1 position—the 3D projection of the hydroxyl pharmacophore is entirely dictated by the ring's puckering dynamics and the side chain's rotameric distribution. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to accurately elucidate these complex conformational landscapes.

Structural Dynamics of the Cyclobutane Core

Unlike unstrained cycloalkanes, the cyclobutane ring is not a planar square. To alleviate severe torsional strain from eclipsed adjacent C-H bonds, the ring adopts a dynamic, puckered "butterfly" conformation[3].

  • Puckering Angle & Inversion: The ring typically folds along its diagonal, creating an out-of-plane dihedral angle (puckering angle, γ) of approximately 25° to 30°. This dynamic process rapidly interconverts between two equivalent or pseudo-equivalent puckered states at room temperature, overcoming a relatively low inversion barrier of 1.8 to 2.0 kcal/mol[3].

  • Axial vs. Equatorial Preferences: Because of the pucker, substituents occupy pseudo-axial or pseudo-equatorial positions. In 1-substituted cyclobutyl propanols, the steric bulk of the propanol chain competes with the 1-substituent. The thermodynamic global minimum is typically the conformer that places the bulkier group in the pseudo-equatorial position to minimize 1,3-diaxial-like transannular steric clashes.

Conformational Space of the Propanol Side Chain

The propanol side chain introduces additional degrees of freedom via its rotatable bonds (C1-Cα, Cα-Cβ, Cβ-Cγ-OH). The vector projection of the terminal hydroxyl group depends heavily on:

  • Rotameric Distribution: The C1-Cα bond prefers staggered conformations (gauche or anti).

  • Intramolecular Hydrogen Bonding: If the 1-substituent contains a heteroatom (e.g., an amine or ether), the propanol chain will frequently adopt a folded gauche conformation to establish an intramolecular hydrogen bond. This interaction acts as a conformational lock, overriding baseline steric preferences and drastically altering the molecule's binding presentation.

Dynamics Planar Planar Transition State (High Torsional Strain) Axial Pseudo-Axial Pucker (~25-30°) Planar->Axial -1.8 kcal/mol Eq Pseudo-Equatorial Pucker (~25-30°) Planar->Eq -2.0 kcal/mol Axial->Eq Rapid Inversion at 298K RotA Propanol Gauche Rotamer (Intramolecular H-Bond) Eq->RotA Preferred in Non-polar Media RotB Propanol Anti Rotamer (Solvent Exposed) Eq->RotB Preferred in Aqueous Media

Thermodynamic landscape of cyclobutane puckering and propanol side-chain rotamers.

Quantitative Parameters in Conformational Analysis

To build a self-validating model, experimental observables must be directly correlated with theoretical structural parameters. Table 1 summarizes the critical metrics used to define the conformational ensemble.

Table 1: Quantitative Parameters in Cyclobutyl Propanol Conformational Analysis

ParameterTypical Value RangeAnalytical MethodStructural Significance
Puckering Angle (γ) 25° – 30°X-ray Crystallography / DFTDetermines the degree of the "butterfly" fold and relief of torsional strain.
Inversion Barrier (ΔE‡) 1.8 – 2.0 kcal/molVariable Temp (VT) NMR / DFTIndicates rapid interconversion on the NMR timescale at 298K.
Vicinal Coupling (³J_HH) 7 – 10 Hz (cis), 2 – 5 Hz (trans)¹H NMRValidates dihedral angles (θ) via the Karplus equation[4].
C1-Cα Dihedral (φ) ~60° (gauche), ~180° (anti)2D NOESY / DFTDictates the 3D projection vector of the propanol pharmacophore.

Integrated NMR-DFT Analytical Protocol

Relying solely on NMR can lead to ambiguous assignments due to the rapid ring inversion averaging the signals. Conversely, relying solely on DFT can trap the analysis in local minima that do not reflect solution-state realities[5]. As a best practice, I mandate a self-validating loop where experimental NMR constraints feed the computational search, and the resulting DFT model predicts NMR values to validate the physical sample.

Step-by-Step Methodology

Step 1: Sample Preparation & Data Acquisition

  • Causality: Dissolve 15-20 mg of the compound in 0.5 mL of a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆). Why non-polar? Protic or highly polar solvents (like DMSO-d₆) will competitively hydrogen bond with the propanol hydroxyl, disrupting the intrinsic intramolecular H-bonds that define the molecule's native folded state.

  • Action: Acquire high-resolution 1D ¹H, ¹³C, and 2D NOESY (mixing time 300-500 ms) spectra at 298 K.

Step 2: Constraint Extraction via the Karplus Relationship

  • Causality: Extract the vicinal coupling constants (³J_HH) from the cyclobutane ring protons. The magnitude of ³J_HH is intrinsically dependent on the dihedral angle between the C-H bonds, governed by the Karplus equation[4].

  • Action: Integrate NOESY cross-peaks to map through-space proximities (< 5 Å). Specifically, look for NOE correlations between the propanol terminal -CH₂OH protons and the C2/C4 equatorial protons of the cyclobutane ring, which definitively proves a folded gauche rotamer.

Step 3: Computational Conformational Search

  • Action: Perform a Molecular Mechanics (MM) conformational search (e.g., using OPLS4 or MMFF94 force fields) to generate a preliminary ensemble of geometries. Systematically rotate the C1-Cα and Cα-Cβ bonds while sampling both the pseudo-axial and pseudo-equatorial ring puckers[5].

Step 4: DFT Optimization & Energy Minimization

  • Causality: Filter the MM ensemble (retaining conformers within a 5 kcal/mol window) and optimize them using DFT at the B3LYP/6-311+G(d,p) level with an implicit solvent model (PCM). Why this specific basis set? The inclusion of diffuse functions ("+") is mathematically non-negotiable here; the electron density of the hydroxyl oxygen extends significantly outward, and failing to use diffuse functions will result in a severe underestimation of intramolecular hydrogen bond strength.

Step 5: The Self-Validation Loop

  • Action: Calculate the theoretical NMR shielding tensors (GIAO method) and J-couplings for the DFT-optimized global minimum. Compare these theoretical values against the experimental data from Step 2.

  • Validation Criterion: If the theoretical ³J_HH deviates by more than >1.5 Hz from the experimental data, the system is failing validation. This indicates either a missing rotameric state or that the molecule exists as a fast-exchanging mixture of conformers, requiring a Boltzmann-weighted averaging of the DFT energies to match the NMR data.

Workflow A Sample Prep (Non-Polar Solvent) B NMR Spectroscopy (NOESY, J-Coupling) A->B C Computational Search (MM & DFT) A->C D Data Integration (Self-Validation) B->D Experimental Constraints C->D Theoretical Models D->C Refinement Loop E 3D Vector Projection (Pharmacophore) D->E Validated Ensemble

Integrated NMR-DFT workflow for elucidating cyclobutane conformations.

Implications in Drug Development

Understanding the exact conformation of 1-substituted cyclobutyl propanols is not merely an academic exercise; it is a critical path in structure-based drug design (SBDD). Because the cyclobutane ring acts as a rigid vector-directing core, locking the propanol side chain into a specific gauche or anti conformation dictates whether the hydroxyl group will successfully engage a target receptor's hydrogen-bond network or clash with the binding pocket walls. By mastering this analytical workflow, drug development professionals can confidently deploy these sp³-enriched scaffolds to optimize both target affinity and physicochemical properties.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study The Journal of Organic Chemistry (ACS Publications)[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au (ACS Publications)[Link]

  • Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes ChemRxiv[Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Properties of 2-(1-Aminocyclobutyl)propan-1-ol

This guide outlines the safety data, handling protocols, and technical specifications for 2-(1-Aminocyclobutyl)propan-1-ol , a specialized amino-alcohol building block used in high-value drug discovery (e.g., AKT inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety data, handling protocols, and technical specifications for 2-(1-Aminocyclobutyl)propan-1-ol , a specialized amino-alcohol building block used in high-value drug discovery (e.g., AKT inhibitors, GLP-1 analogs).

[1]

Document Control:

  • Classification: Research Use Only (RUO) / Intermediate

Part 1: Executive Summary & Chemical Identity[1]

2-(1-Aminocyclobutyl)propan-1-ol is a conformationally restricted amino alcohol. Unlike flexible linear analogs (e.g., 2-amino-1-propanol), the cyclobutane ring introduces structural rigidity, making it a critical scaffold for optimizing potency and metabolic stability in medicinal chemistry programs.

Due to its specific functional groups—a primary amine adjacent to a strained ring and a primary alcohol—this compound exhibits corrosive properties and hygroscopicity . It requires strict adherence to safety protocols to prevent severe tissue damage and compound degradation.

Chemical Identification Table
PropertySpecification
Chemical Name 2-(1-Aminocyclobutyl)propan-1-ol
Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number Proprietary/Catalog-Specific (Analog Reference: 1248606-29-2 for isomer)
Structure Description Propan-1-ol chain substituted at C2 with a 1-aminocyclobutyl group.[1][2][3][4][5][6]
Physical State Viscous liquid or low-melting solid (Colorless to pale yellow).
Solubility Soluble in DMSO, Methanol, Dichloromethane; Miscible with water (exothermic).

Part 2: Hazard Identification (GHS Classification)[10]

Note: In the absence of a substance-specific harmonized SDS, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino alcohols (e.g., 2-Amino-2-methyl-1-propanol) and cyclobutane derivatives.

Core Hazards[2]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[7]

    • H318: Causes serious eye damage.[8][9][10]

    • H302: Harmful if swallowed.

    • H335: May cause respiratory irritation.[10]

Mechanistic Insight

The primary amine (-NH₂) function is highly basic (pKa ~9.5–10.5). Upon contact with biological tissue, it saponifies lipids in cell membranes, leading to liquefactive necrosis. The cyclobutane ring possesses significant ring strain (~26 kcal/mol), theoretically increasing reactivity compared to linear alkyl chains, though it is generally kinetically stable under standard storage conditions.

Part 3: Safe Handling & Storage Protocols

Engineering Controls & PPE

This compound must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood to prevent inhalation of aerosols.

PPE Decision Logic (Diagram)

The following decision tree dictates the required Personal Protective Equipment (PPE) based on the operation scale.

PPE_Logic cluster_warning Critical Warning Start Handling 2-(1-Aminocyclobutyl)propan-1-ol Scale Determine Scale & State Start->Scale Small < 1g (Analytical/Weighing) Scale->Small Small Scale Large > 1g or Synthesis/Heating Scale->Large Large Scale PPE_Small Standard PPE: - Nitrile Gloves (Double) - Safety Glasses - Lab Coat - Fume Hood Small->PPE_Small PPE_Large Enhanced PPE: - Butyl Rubber/Neoprene Gloves - Face Shield + Goggles - Apron - Schlenk Line/Inert Gas Large->PPE_Large Warning Do NOT use Latex gloves. (Permeable to amines) PPE_Small->Warning

Caption: Protocol for selecting appropriate PPE based on handling scale. Note the specific prohibition of Latex gloves due to amine permeability.

Storage Specifications
  • Atmosphere: Inert Gas (Argon or Nitrogen). The amine group reacts with atmospheric CO₂ to form carbamates (white crust), while the alcohol is hygroscopic.

  • Temperature: 2°C to 8°C. Refrigeration slows oxidative degradation.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers if corrosion is a concern over long periods.

Part 4: Emergency Response & First Aid[10][12][15]

In the event of exposure, immediate action is required to mitigate chemical burns.

Exposure RouteImmediate ActionMechanistic Rationale
Eye Contact Rinse for 15+ mins with saline/water. Lift eyelids.Basic compounds penetrate the cornea rapidly; immediate dilution is critical to stop deep tissue damage.
Skin Contact Drench with water.[7][8][9][10][11] Remove contaminated clothing.[7][10][11] Do NOT neutralize with acid.Neutralization generates heat (exothermic), worsening the burn. Water flushing removes the agent thermally safely.
Inhalation Move to fresh air.[7][8][10][11] Administer oxygen if breathing is labored.Amine vapors cause bronchospasm and pulmonary edema.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting re-exposes the esophagus to the corrosive agent.
Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Ventilate Spill->Evacuate PPE Don Full PPE (Resp + Chem Suit) Evacuate->PPE Contain Contain with Sand/Vermiculite PPE->Contain Neutralize Do NOT Neutralize Directly on Spill Contain->Neutralize Collect Collect into Waste Drum Neutralize->Collect Absorb First Clean Wipe Surface with Dilute Acetic Acid Collect->Clean

Caption: Step-by-step spill response emphasizing containment over direct neutralization to avoid thermal hazards.

Part 5: Synthesis & Application Context

Role in Drug Discovery

This building block is frequently employed in Fragment-Based Drug Discovery (FBDD) . The cyclobutane ring acts as a bioisostere for gem-dimethyl groups, reducing rotatable bonds and potentially improving the metabolic half-life of the final drug candidate.

Common Reaction Pathways:

  • Amide Coupling: The primary amine reacts with carboxylic acids (using HATU/EDC) to form amides.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (Swern/Dess-Martin) for reductive amination or olefination.

  • Cyclization: Reaction with carbonyl sources (e.g., CDI) can yield spiro-cyclic oxazolidinones.

Stability & Incompatibility
  • Incompatible with: Strong oxidizing agents (peroxides), Acid chlorides (violent reaction), Anhydrides.

  • Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-2-methyl-1-propanol (Analogous Hazard Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Amino Alcohols. Retrieved from [Link]

Sources

Foundational

Aminocyclobutyl Alcohols in Medicinal Chemistry: Structural Paradigms, Synthetic Workflows, and Drug Discovery Applications

As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic systems—a paradigm shift often termed "escaping flatland"—the strategic incorporation of sp3-rich aliphatic scaffolds has become paramount....

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic systems—a paradigm shift often termed "escaping flatland"—the strategic incorporation of sp3-rich aliphatic scaffolds has become paramount. Among these, aminocyclobutyl alcohols (aminocyclobutanols) have emerged as highly versatile pharmacophores and bioisosteric linkers. As a Senior Application Scientist, I have observed firsthand how the rigid, strained cyclobutane ring provides precise spatial vectoring of hydrogen-bond donors and acceptors, significantly enhancing target affinity while improving metabolic stability compared to their acyclic counterparts.

This technical whitepaper provides an in-depth analysis of aminocyclobutanols in medicinal chemistry, detailing their structural rationale, prominent applications in modern therapeutics, and field-proven synthetic methodologies.

Structural and Physicochemical Rationale

The utility of aminocyclobutanols stems from their unique conformational constraints. The four-membered cyclobutane ring possesses approximately 26 kcal/mol of ring strain, driven by angle compression and torsional eclipsing interactions.

  • Vectorial Precision: By locking the amine and hydroxyl groups into specific cis or trans geometries, these scaffolds act as rigidified vectors. This minimizes the entropic penalty upon binding to a target receptor.

  • Bioisosterism: Aminocyclobutanols frequently serve as non-aromatic bioisosteres for anilines and phenols. This substitution reduces the overall lipophilicity (LogP) and decreases susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • Solvation Dynamics: In the rational drug design of ADRA2A antagonists, replacing protonated amino esters with trans-3-aminocyclobutyl esters demonstrated that mitigating strong desolvation penalties can directly maintain or enhance receptor potency[1].

Key Applications in Modern Therapeutics

The translation of aminocyclobutanol scaffolds from theoretical constructs to clinical candidates is evidenced across multiple therapeutic modalities, from small-molecule inhibitors to targeted protein degraders (PROTACs).

Table 1: Prominent Applications of Aminocyclobutanol Derivatives in Drug Discovery

Compound / ModalityAminocyclobutanol MotifPrimary TargetPhysicochemical / Pharmacological Benefit
MI-888 cis-3-aminocyclobutanolMDM2-p53 InteractionAchieves sub-nanomolar affinity (Ki = 0.44 nM) and excellent oral bioavailability, leading to durable tumor regression[2].
GDC-2992 trans-3-aminocyclobutanolAndrogen Receptor (AR)Acts as a rigidified linker, optimizing the spatial distance between the warhead and E3 ligase for efficient degradation[3].
PROTAC Linkers trans-3-aminocyclobutanolVHL E3 LigaseConjugates like (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH provide the necessary conformational rigidity for ternary complex formation[4].
Phantasmidine Analogs trans-2-aminocyclobutanolnAChR AgonistStereospecific engagement of the rigid receptor pocket, serving as a critical biological probe[5].
Yohimbine Derivatives trans-3-aminocyclobutyl esterADRA2A AntagonistModulates receptor selectivity by avoiding the high desolvation energy associated with basic amines[1].
Mechanistic Visualizations

PROTAC_Mechanism POI Protein of Interest (Target) PROTAC PROTAC Molecule (Aminocyclobutanol Linker) POI->PROTAC Binds Warhead Ternary Ternary Complex Formation PROTAC->Ternary Scaffolds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->PROTAC Binds Ligand Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Cleavage

Fig 1. PROTAC ternary complex formation utilizing an aminocyclobutanol linker.

Norrish_Yang Ketone α-Amido Alkylaryl Ketone Excitation UV Irradiation (hν) Intersystem Crossing Ketone->Excitation Triplet Excited Triplet State Excitation->Triplet Abstraction γ-Hydrogen Abstraction (Diastereoselective) Triplet->Abstraction Biradical 1,4-Tetramethylene Biradical (H-Bond Stabilized) Abstraction->Biradical Cyclization Biradical Combination (Yang Cyclization) Biradical->Cyclization Spin-Orbit Coupling Product 2-Aminocyclobutanol (High Diastereopurity) Cyclization->Product

Fig 2. Norrish/Yang photochemical cyclization mechanism for 2-aminocyclobutanols.

Experimental Workflows and Synthetic Methodologies

Synthesizing these strained, multi-stereocenter systems requires meticulous control over reaction conditions. Below are two highly validated, step-by-step protocols designed with internal self-validation mechanisms to ensure scientific integrity.

Protocol A: Highly Diastereoselective Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Inversion

Direct nucleophilic substitution (SN2) on cyclobutane rings is notoriously difficult due to transannular steric hindrance and competitive E2 elimination driven by ring strain. To overcome this, a Mitsunobu inversion strategy is strictly employed[6].

  • Step 1: Substrate Protection. React cis-3-aminocyclobutanol with benzyl bromide to form cis-3-(dibenzylamino)cyclobutanol.

    • Causality: Dibenzyl protection strictly prevents the primary amine from undergoing unwanted alkylation or participating in intramolecular side reactions during the subsequent Mitsunobu activation, ensuring absolute O-selectivity.

  • Step 2: Mitsunobu Inversion. Dissolve the protected cyclobutanol and p-nitrobenzoic acid in anhydrous THF. Cool to 0°C. Add triphenylphosphine (PPh3), followed by dropwise addition of diisopropyl azodicarboxylate (DIAD).

    • Causality: The Mitsunobu conditions activate the secondary hydroxyl group as an excellent leaving group (oxyphosphonium intermediate). The p-nitrobenzoate nucleophile attacks from the opposite face, forcing a clean inversion of stereochemistry to the trans-configuration without inducing ring-opening.

  • Step 3: Ester Hydrolysis. Treat the resulting trans-ester with 2M NaOH in methanol at room temperature.

    • Causality: Mild basic hydrolysis cleaves the ester linkage to yield the free alcohol. Acidic conditions are deliberately avoided to prevent potential ring expansion or elimination.

  • Step 4: Catalytic Hydrogenolysis. Dissolve the trans-3-(dibenzylamino)cyclobutanol in methanol. Add Pd(OH)2/C (Pearlman's catalyst) and stir under an H2 atmosphere (50 psi).

    • Causality: Pd(OH)2 is highly active for N-debenzylation, cleanly yielding the target trans-3-aminocyclobutanol.

  • Self-Validation System: The stereochemical outcome must be validated via 1H-NMR NOESY experiments. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C1 and C3 methine protons confirms the trans-relationship. Furthermore, GC-MS should be used to confirm the absence of elimination byproducts (e.g., cyclobutenes).

Protocol B: Photochemical Synthesis of 2-Aminocyclobutanols (Norrish/Yang Cyclization)

For adjacent stereocenters, photochemical cyclization offers unparalleled diastereoselectivity, avoiding the multi-step functionalization of pre-formed cyclobutanes[7].

  • Step 1: Photolysis. Dissolve an N-acylated α-amino p-methylbutyrophenone derivative in degassed benzene. Irradiate using a medium-pressure Hg lamp (λ > 290 nm) through a Pyrex filter.

    • Causality: UV irradiation excites the ketone to a singlet state, which rapidly undergoes intersystem crossing to an excited triplet state. This triggers a highly selective γ-hydrogen abstraction.

  • Step 2: Biradical Equilibration and Cyclization. The abstraction generates a 1,4-tetramethylene biradical intermediate.

    • Causality: Intramolecular hydrogen bonding between the amide NH and the newly formed hydroxyl group restricts the conformational flexibility of the biradical. Spin-orbit coupling dictates the intersystem crossing geometry, heavily favoring biradical combination (Yang cyclization) over Norrish Type II cleavage, yielding the cis-2-aminocyclobutanol with high diastereospecificity.

  • Self-Validation System: The reaction mixture must be monitored by HPLC to determine the Yang/cleavage ratio. The final isolated product's relative stereochemistry is definitively assigned using X-ray crystallography or by analyzing the 3J coupling constants in 1H-NMR, where cis-vicinal cyclobutane protons typically exhibit larger coupling constants (J ≈ 8–10 Hz) compared to trans protons.

Enzymatic Late-Stage Functionalization

Beyond traditional organic synthesis, biocatalysis has revolutionized the generation of cyclobutyl amino alcohols. Recent advances utilize engineered Cytochrome P450BM3 variants to perform highly selective C-H hydroxylations on cyclobutylamine and bicyclo[1.1.1]pentylamine (BCP) derivatives[8]. This enzymatic approach allows for the direct, enantioselective functionalization of unactivated sp3 carbons, providing a scalable and environmentally benign route to chiral bioisosteres directly applicable to fragment-based drug discovery.

Conclusion

Aminocyclobutyl alcohols represent a critical structural class in the modern medicinal chemist's toolkit. By understanding the physicochemical causality behind their binding thermodynamics and mastering the rigorous synthetic protocols required for their stereoselective construction, drug development professionals can leverage these scaffolds to design highly potent, metabolically stable therapeutics.

References
  • Title: CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents Source: google.com URL: 6

  • Title: Toward A Stereoselective Synthesis of Phantasmidine and Analogs Source: thieme-connect.com URL: 5

  • Title: 55th Organic Process Research and Development Conference Source: scientificupdate.com URL: 3

  • Title: Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives Source: nih.gov URL: 8

  • Title: Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Source: acs.org URL: 1

  • Title: A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Source: nih.gov URL: 2

  • Title: Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization Source: acs.org URL: 7

  • Title: (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH Source: medchemexpress.com URL: 4

Sources

Exploratory

Bioisosteric Potential of 2-(1-Aminocyclobutyl)propan-1-ol Scaffolds

Technical Guide for Medicinal Chemists & Drug Developers Executive Summary: The Strategic Value of the Scaffold The 2-(1-Aminocyclobutyl)propan-1-ol scaffold represents a high-value bioisosteric motif in modern drug desi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Strategic Value of the Scaffold

The 2-(1-Aminocyclobutyl)propan-1-ol scaffold represents a high-value bioisosteric motif in modern drug design, offering a sophisticated alternative to flexible alkyl-amino alcohols like valinol, leucinol, and isoleucinol. By incorporating a 1-aminocyclobutyl moiety, this scaffold introduces significant conformational constraint via the Thorpe-Ingold effect (gem-disubstituent effect) while simultaneously blocking metabolic hotspots at the


-carbon relative to the amine.

This guide details the structural rationale, synthetic accessibility, and medicinal chemistry applications of this scaffold, positioning it as a critical tool for optimizing potency, metabolic stability (t1/2), and oral bioavailability in fragment-based and lead optimization campaigns.

Structural Analysis & Bioisosterism

Conformational Restriction & The Thorpe-Ingold Effect

Unlike open-chain analogs (e.g., 4-amino-4-methylpentan-1-ol), the cyclobutane ring in the 2-(1-aminocyclobutyl)propan-1-ol scaffold locks the


 and 

torsional angles of the amino-alkyl side chain. This restriction reduces the entropic penalty of binding to a protein target.
  • Gem-Dimethyl Mimicry: The cyclobutane ring acts as a "tied-back" gem-dimethyl group. The internal bond angle of the cyclobutane (~88°) compresses the external bond angle, forcing the attached substituents (the amine and the propanol tail) into a specific spatial arrangement often favorable for bioactive conformations (e.g.,

    
    -turns).
    
  • Vectorial Alignment: The 1,1-disubstitution pattern ensures that the amine (H-bond donor/acceptor) and the hydroxyl group (H-bond donor/acceptor) maintain a precise distance and vector, critical for bidentate interactions in enzyme active sites (e.g., metalloproteases, kinases).

Metabolic Stability

The primary metabolic liability in aliphatic amines is N-dealkylation or oxidation at the


-carbon.
  • Quaternary Carbon Blockade: In this scaffold, the carbon bearing the amine is quaternary (part of the ring). It lacks the extractable

    
    -proton required for cytochrome P450-mediated oxidation (carbinolamine formation). This renders the amine moiety highly resistant to oxidative deamination.
    
  • Ring Stability: While cyclopropanes can suffer from ring-opening metabolism, the cyclobutane ring is significantly more robust, generally surviving Phase I metabolism intact.

Physicochemical Modulation
  • Lipophilicity (LogP): The cyclobutane ring adds lipophilicity (

    
    LogP ~1.2 vs. ethyl) without the excessive bulk of a cyclohexyl group, aiding in membrane permeability.
    
  • Basicity (pKa): The increased s-character of the exocyclic bonds in strained rings typically lowers the pKa of the attached amine by 0.5–1.0 units compared to open-chain alkyl amines. This can improve oral absorption by increasing the fraction of uncharged species at intestinal pH (7.4).

Synthetic Methodologies

The synthesis of 2-(1-Aminocyclobutyl)propan-1-ol requires constructing the quaternary center and extending the carbon chain. The most robust route involves the homologation of commercially available 1-aminocyclobutanecarboxylic acid (ACBC) .

Strategic Disconnection

The molecule can be disconnected into two key fragments: the 1-aminocyclobutane core and the propanol tail .

  • Precursor: 1-Aminocyclobutanecarboxylic acid (ACBC).

  • Key Transformation: Arndt-Eistert Homologation followed by

    
    -alkylation.
    
Recommended Synthetic Route (Step-by-Step)
  • Protection: Protect the amine of ACBC (e.g., Boc-protection) to form N-Boc-1-aminocyclobutanecarboxylic acid .

  • Homologation (Arndt-Eistert):

    • Activate the acid (Isobutyl chloroformate/NMM).

    • React with Diazomethane (

      
      ) to form the diazoketone.
      
    • Wolff Rearrangement (Ag benzoate/MeOH) to yield Methyl 2-(1-(tert-butoxycarbonylamino)cyclobutyl)acetate .

  • 
    -Alkylation: 
    
    • Treat the ester with LDA at -78°C to generate the enolate.

    • Quench with Methyl Iodide (MeI) to introduce the methyl group at the 2-position.

    • Note: This creates a racemate at the 2-position. Chiral separation or asymmetric alkylation (using Evans auxiliary) may be required for enantiopurity.

  • Reduction:

    • Reduce the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH4) or LiBH4.

  • Deprotection:

    • Remove the Boc group (TFA/DCM or HCl/Dioxane) to yield the final 2-(1-Aminocyclobutyl)propan-1-ol .

Synthetic Pathway Visualization

SynthesisRoute Start 1-Aminocyclobutane- carboxylic Acid (ACBC) Step1 N-Boc Protection Start->Step1 Boc2O, NaOH Step2 Arndt-Eistert Homologation Step1->Step2 1. iBuOCOCl 2. CH2N2 3. Ag+, MeOH Step3 Methyl 2-(1-N-Boc- cyclobutyl)acetate Step2->Step3 Step4 alpha-Methylation (LDA, MeI) Step3->Step4 C-C Bond Formation Step5 Reduction (LiAlH4) Step4->Step5 Ester to Alcohol Final 2-(1-Aminocyclobutyl) propan-1-ol Step5->Final TFA Deprotection

Figure 1: Convergent synthetic pathway from ACBC to the target scaffold via homologation and alkylation.

Medicinal Chemistry Applications

Case Studies: The 1-Aminocyclobutyl Motif in Drugs

While the specific propanol derivative is an emerging scaffold, the 1-aminocyclobutyl core has been validated in clinical candidates:

  • Ziresovir (RO-0529): An RSV fusion protein inhibitor where a 1-aminocyclobutyl group replaces a gem-dimethyl or cyclopropyl moiety. The cyclobutyl analog showed a superior Therapeutic Index (TI > 33,000) compared to the cyclopropyl analog (TI = 1,250), highlighting the critical role of the ring size in selectivity [1].

  • Miransertib (ARQ 092): An allosteric AKT inhibitor. The 1-aminocyclobutyl moiety acts as a bioisostere for a tert-butyl group, maintaining hydrophobic contacts while providing an amine handle for solvation and H-bonding. The constraint was crucial for potency against the AKT1-E17K mutant [2].

Bioisosteric Decision Logic

Use the 2-(1-Aminocyclobutyl)propan-1-ol scaffold when:

  • Replacing Valinol/Leucinol: You need to restrict the conformation of a flexible amino-alcohol side chain.

  • Blocking Metabolism: You observe high clearance due to N-dealkylation in an isopropyl or tert-butyl amine motif.

  • Modulating Potency: You need to fill a hydrophobic pocket (via the ring) while presenting a polar headgroup (OH/NH2) to the solvent front.

DecisionTree Problem Lead Optimization Issue Metab High Metabolic Clearance (N-dealkylation) Problem->Metab Potency Low Potency due to Entropic Penalty Problem->Potency Solubility Poor Solubility (High LogP) Problem->Solubility Solution Apply 2-(1-Aminocyclobutyl) propan-1-ol Scaffold Metab->Solution Quaternary Carbon Blocks Oxidation Potency->Solution Conformational Lock (Thorpe-Ingold) Solubility->Solution Lower pKa + Hydroxyl Handle

Figure 2: Decision logic for deploying the scaffold in lead optimization.

Experimental Protocols

Protocol: Microsomal Stability Assay (Validation of Metabolic Blockade)

To confirm the bioisosteric advantage of the scaffold over an open-chain analog (e.g., valinol derivative), perform the following assay:

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (Scaffold derivative) and Control (Open-chain analog) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) = 
    
    
    
    .
    • Success Criteria: The cyclobutyl scaffold should exhibit >2-fold improvement in

      
       compared to the open-chain analog.
      
Protocol: General Amine Deprotection (Final Step)
  • Dissolve N-Boc-2-(1-aminocyclobutyl)propan-1-ol (1.0 eq) in DCM (10 volumes).

  • Add TFA (5.0 eq) dropwise at 0°C.

  • Warm to RT and stir for 2 hours (monitor by TLC/LCMS).

  • Concentrate in vacuo.

  • Crucial Step: Redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with

    
     in MeOH to obtain the free base, as the hydrochloride salt may be hygroscopic.
    

References

  • Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Source: Journal of Medicinal Chemistry (2019). Context: Demonstrates the superiority of 1-aminocyclobutyl over cyclopropyl/gem-dimethyl groups for therapeutic index.

  • Discovery of ARQ 092 (Miransertib): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Source: Journal of Medicinal Chemistry (2016). Context: Validates the 1-aminocyclobutyl moiety as a metabolic stabilizer and potency enhancer in clinical candidates.

  • Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Journal of Medicinal Chemistry (2011). Context: General principles of cycloalkyl bioisosteres and the Thorpe-Ingold effect.

  • Enamine Building Blocks: 1-Aminocyclobutyl Methanol. Source: Enamine Ltd. Catalog. Context: Commercial availability of the core fragment for synthesis.

Foundational

The Reactivity Profile of Primary Amines on Cyclobutane Rings: A Technical Guide for Drug Development and Synthetic Design

Executive Summary: The 3D Paradigm in Medicinal Chemistry Modern drug discovery is undergoing a structural renaissance, shifting away from flat, sp²-hybridized aromatic rings toward 3D, sp³-rich scaffolds. This transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Paradigm in Medicinal Chemistry

Modern drug discovery is undergoing a structural renaissance, shifting away from flat, sp²-hybridized aromatic rings toward 3D, sp³-rich scaffolds. This transition aims to improve aqueous solubility, reduce off-target toxicity, and optimize ligand efficiency (LE). Within this paradigm, the cyclobutane ring has emerged as a privileged motif due to its unique puckered conformation and relative chemical inertness[1].

When a primary amine is attached to this ring—forming cyclobutylamine —it presents a highly specific reactivity profile. Understanding the physicochemical causality behind cyclobutylamine's behavior is critical for medicinal chemists and process scientists aiming to incorporate this moiety into active pharmaceutical ingredients (APIs). This guide deconstructs the electronic and steric properties of cyclobutylamine and provides self-validating protocols for its most critical synthetic transformations.

Physicochemical Causality: Why Cyclobutylamine Reacts Differently

The reactivity of an amine is dictated by the delicate balance between its basicity (thermodynamics) and its nucleophilicity (kinetics). Cyclobutylamine exhibits an aggressive nucleophilic profile driven by two core factors:

  • High Basicity: The predicted pKa of the conjugate acid of cyclobutylamine is approximately 10.8. The electron-donating inductive effect of the cyclobutane ring stabilizes the positive charge on the ammonium ion, making the neutral amine highly basic and2[2].

  • Unique Steric Environment: Unlike larger cycloalkylamines (e.g., cyclohexylamine), which suffer from equatorial/axial steric shielding, the cyclobutane ring adopts a puckered "butterfly" conformation. This structural geometry leaves the primary amine highly exposed. Consequently, cyclobutylamine experiences significantly less steric hindrance during nucleophilic attack than its larger-ring counterparts.

The Dialkylation Dilemma

This lack of steric hindrance creates a well-documented synthetic challenge. During reductive amination, the monoalkylated secondary amine product retains minimal steric bulk and remains highly nucleophilic. If an acid catalyst (such as acetic acid) is present, the secondary amine rapidly forms an iminium ion with a second equivalent of aldehyde, leading to3[3].

ReductiveAmination A Cyclobutylamine + Aldehyde B Carbinolamine Intermediate A->B Nucleophilic Attack C Imine Formation (Dehydration) B->C -H2O D Direct Reduction (NaBH4) C->D Hydride Transfer E Monoalkylated Product (Desired) D->E High Yield (Indirect Method) F Over-reaction (Excess Aldehyde/Acid) E->F Acid Catalyst / Excess Reagent G Dialkylated Product (Undesired Side-Product) F->G Secondary Reductive Amination

Logical flow of cyclobutylamine reductive amination, highlighting the dialkylation risk.

Quantitative Data Presentation

To navigate these reactivity profiles, synthetic routes must be carefully selected. Table 1 summarizes the quantitative parameters and expected outcomes for key cyclobutylamine functionalization strategies.

Table 1: Quantitative Comparison of Synthetic Routes for Cyclobutylamine

Reaction TypeReagents / CatalystTypical YieldPrimary Side ReactionSteric Tolerance
Direct Reductive Amination NaBH(OAc)₃, AcOH, DCE30 - 50%High Dialkylation (up to 1:1 ratio)Low (Over-reacts)
Indirect Reductive Amination 1. 3Å MS, MeOH 2. NaBH₄75 - 90%Minimal (Trace alcohol from unreacted aldehyde)High
Buchwald-Hartwig Amination Pd(OAc)₂, YPhos/XPhos, Base70 - 95%Dehalogenation of Aryl HalideModerate to High
Amidation Acid Chloride, Et₃N, DCM> 90%Hydrolysis of Acid ChlorideVery High

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system—meaning it contains built-in analytical checkpoints to confirm the success of an intermediate step before proceeding. Below are the optimized methodologies for the two most critical cyclobutylamine workflows.

Protocol A: Indirect Reductive Amination (Preventing Dialkylation)

To circumvent the dialkylation issue inherent to the highly nucleophilic cyclobutylamine moiety, an indirect (step-wise) reductive amination must be employed 4[4].

Step 1: Imine Pre-formation

  • Dissolve cyclobutylamine (1.0 equiv) and the target aldehyde (0.97 equiv) in anhydrous MeOH (0.30 M). Note the slight stoichiometric deficit of aldehyde to prevent over-reaction.

  • Add a spatula of activated 3Å molecular sieves to drive dehydration. Stir at room temperature for 18 hours.

  • Validation Checkpoint: Remove a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR. The complete disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of a sharp imine proton signal (~8.0-8.5 ppm) validates that Step 1 is complete. Do not proceed to Step 2 until this is confirmed.

Step 2: Controlled Reduction 3. Cool the reaction mixture to 0 °C using an ice bath. 4. Add NaBH₄ (3.0 equiv) portion-wise over 5 minutes.

  • Validation Checkpoint: Observe moderate effervescence (H₂ gas evolution). Wait exactly 2 minutes after bubbling ceases, then remove the ice bath and stir for 1 hour at room temperature. The cessation of gas evolution indicates the stabilization of the hydride transfer process.

Step 3: Workup 5. Concentrate the volatiles in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Validation Checkpoint: Verify the pH of the aqueous layer is >8. If the pH drops below 7, the secondary amine product will protonate and partition into the aqueous layer, destroying your isolated yield.

  • Extract the aqueous phase with DCM, combine organics, dry over MgSO₄, and concentrate to yield the pure monoalkylated product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Cyclobutylamine is an exceptional coupling partner for 5[5].

BuchwaldHartwig Pd0 Pd(0) Catalyst + Ligand OA Oxidative Addition (Aryl Halide) Pd0->OA Pd2 Pd(II) Aryl Halide Complex OA->Pd2 Amine Cyclobutylamine Coordination Pd2->Amine Ligand Exchange Deprot Base-Mediated Deprotonation Amine->Deprot RE Reductive Elimination Deprot->RE RE->Pd0 Catalyst Regeneration Product N-Aryl Cyclobutylamine RE->Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig cross-coupling with cyclobutylamine.

Step 1: Catalyst Activation & Assembly

  • In an oven-dried Schlenk flask under inert atmosphere (N₂ or Ar), combine the Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), a bulky phosphine ligand like XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous Toluene (0.5 M) followed by Cyclobutylamine (1.2 equiv).

  • Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the solution should transition from a pale yellow to a deep red/brown hue. This color shift visually validates the reduction of Pd(II) to the active Pd(0) species and the subsequent oxidative addition.

Step 2: Catalytic Turnover 3. Heat the mixture to 100 °C and stir for 18 hours.

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc). The aryl halide starting material (which is UV active but does not stain with Ninhydrin) must completely disappear. A new, lower Rf spot should appear that stains intensely with Ninhydrin, confirming the presence of the newly formed secondary amine.

Step 3: Isolation 4. Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Conclusion & Future Perspectives

The reactivity profile of cyclobutylamine is a double-edged sword. Its high basicity and exposed steric profile make it an incredibly efficient nucleophile for cross-coupling and amidation, but these same properties require stringent control during reductive amination to prevent dialkylation. As fragment-based drug discovery (FBDD) continues to push toward 3D architectures, mastering the nuanced reactivity of cyclobutane-fused amines will remain a critical competency for synthetic and medicinal chemists.

References

  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS Publications)
  • Source: National Institutes of Health (PMC)
  • Source: Peking University Shenzhen Graduate School (PKUSZ)
  • Synthetic Route Development for 3-(Cyclobutylamino)

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of 2-(1-Aminocyclobutyl)propan-1-ol: A Scalable Protocol

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details a scalable, high-fidelity synthetic route for 2-(1-Aminocyclobutyl)propan-1-ol , a sterically cons...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details a scalable, high-fidelity synthetic route for 2-(1-Aminocyclobutyl)propan-1-ol , a sterically constrained amino alcohol scaffold valuable in peptidomimetics and GPCR ligand design.

Introduction & Strategic Analysis

The target molecule, 2-(1-Aminocyclobutyl)propan-1-ol , represents a specific class of


-amino alcohols where the nitrogen is incorporated into a strained cyclobutane ring. This structural motif restricts conformational freedom, making it an excellent bioisostere for leucine or valine in drug design.
Retrosynthetic Logic

Direct alkylation of 1-aminocyclobutanecarboxylic acid (ACBC) is mechanistically fraught with over-alkylation and steric hindrance. The most robust "field-proven" strategy employs Ellman’s Sulfinamide Chemistry . This approach offers three critical advantages:

  • Avoids Ring Expansion: Cyclobutyl cations (common in Ritter-type reactions) are prone to rearrangement; the sulfinamide route remains anionic/neutral.

  • Stereocontrol: The use of chiral tert-butanesulfinamide allows for the separation of diastereomers at the C2-position of the propyl chain if required.

  • Purification Efficiency: Intermediates are organic-soluble, simplifying workup before the final zwitterionic amino alcohol is formed.

Reaction Pathway

The synthesis proceeds via the condensation of cyclobutanone with tert-butanesulfinamide, followed by a Mannich-type addition of the lithium enolate of ethyl propionate. The resulting


-amino ester is reduced and deprotected to yield the target.

SynthesisRoute Cyclobutanone Cyclobutanone (Starting Material) Imine N-Sulfinyl Imine (Intermediate A) Cyclobutanone->Imine Ti(OEt)4, THF Sulfinamide (R)-t-Bu-Sulfinamide Sulfinamide->Imine BetaAminoEster Protected Amino Ester (Intermediate B) Imine->BetaAminoEster LDA, -78°C Enolate Li-Enolate of Ethyl Propionate Enolate->BetaAminoEster ProtectedAlcohol Protected Amino Alcohol (Intermediate C) BetaAminoEster->ProtectedAlcohol LiAlH4, 0°C Target 2-(1-Aminocyclobutyl) propan-1-ol ProtectedAlcohol->Target HCl/MeOH (Deprotection)

Figure 1: Strategic synthetic pathway utilizing Ellman auxiliary for controlled C-C bond formation.

Detailed Experimental Protocol

Step 1: Formation of N-tert-Butanesulfinyl Cyclobutanimine

This step activates the ketone for nucleophilic attack while preventing self-condensation.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • (R)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (1.1 equiv) and cyclobutanone (1.0 equiv) under nitrogen.

  • Add dry THF via syringe.

  • Add Ti(OEt)₄ (2.0 equiv) dropwise. The solution will turn slightly yellow.

  • Stir at room temperature (20–25 °C) for 16 hours. Note: Monitoring by TLC is difficult due to hydrolysis on silica; use crude ¹H NMR or LC-MS.

  • Quench: Pour the reaction mixture into an equal volume of brine while stirring vigorously. A white titanium salt precipitate will form.

  • Filter through a pad of Celite to remove titanium salts. Wash the cake with ethyl acetate (EtOAc).[1]

  • Dry the filtrate over Na₂SO₄, concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient) yields the N-sulfinyl imine as a colorless oil.

Step 2: Mannich Addition of Ethyl Propionate Enolate

This is the critical C-C bond forming step. The lithium enolate of ethyl propionate attacks the imine to install the propyl backbone.

Reagents:

  • Ethyl propionate (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv) [Prepared fresh or commercial 2.0 M]

  • N-Sulfinyl imine (from Step 1) (1.0 equiv)

  • Solvent: Dry THF

Procedure:

  • Enolate Formation: In a separate flask, cool dry THF to -78 °C. Add LDA (1.3 equiv). Add ethyl propionate (1.2 equiv) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Addition: Dissolve the N-sulfinyl imine (1.0 equiv) in a minimum amount of dry THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour.

  • Quench: Add saturated aqueous NH₄Cl solution at -20 °C.

  • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography. The product, Ethyl 2-(1-((R)-1,1-dimethylethylsulfinamido)cyclobutyl)propanoate , is stable and can be characterized.

Step 3: Reduction and Deprotection

We reduce the ester before removing the sulfinyl group to maintain organic solubility for easier handling.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • HCl (4M in Dioxane or MeOH)

  • Solvents: Dry THF, Methanol, Diethyl Ether

Procedure:

  • Reduction: Dissolve the intermediate ester (from Step 2) in dry THF (0.2 M) and cool to 0 °C.

  • Add LiAlH₄ (2.5 equiv, pellets or solution) carefully.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Note: Sulfinamides are generally stable to LiAlH₄ at 0 °C.

  • Fieser Quench: Cool to 0 °C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Filter the granular precipitate. Concentrate the filtrate to obtain the N-sulfinyl amino alcohol .

  • Deprotection: Dissolve the residue in Methanol. Add 4M HCl in dioxane (4 equiv). Stir at room temperature for 2 hours.

  • Concentrate to dryness. The residue is the hydrochloride salt of 2-(1-Aminocyclobutyl)propan-1-ol .

  • Free Basing (Optional): Dissolve in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM or CHCl₃/iPrOH (3:1).

Data Summary & Process Parameters

ParameterSpecificationNotes
Step 1 Yield 85–95%Quantitative conversion is common with Ti(OEt)₄.
Step 2 Yield 70–80%Diastereoselectivity (dr) depends on temp control (-78°C).
Step 3 Yield >90%Loss usually occurs during extraction of the polar amino alcohol.
Key Intermediate Sulfinyl Imine¹H NMR: Cyclobutyl protons shift downfield (~3.0 ppm).
Safety Critical LiAlH₄ QuenchExothermic H₂ release. Use Fieser method strictly.

Quality Control & Characterization

Expected Analytical Data (Simulated):

  • ¹H NMR (400 MHz, D₂O/DCl):

    • 
       3.65 (dd, 1H, -CHH-OH), 3.50 (dd, 1H, -CHH-OH).
      
    • 
       2.10 (m, 1H, -CH(CH₃)-).
      
    • 
       2.40–1.80 (m, 6H, Cyclobutyl ring protons).
      
    • 
       0.95 (d, 3H, -CH₃).
      
  • Mass Spectrometry (ESI+):

    • Calc.[2] for C₇H₁₅NO: 129.12. Found [M+H]⁺: 130.1.

Troubleshooting:

  • Low Yield in Step 2: Ensure the enolate is fully formed before adding the imine. If the starting material remains, the enolate may have protonated; ensure anhydrous conditions.

  • Product Water Solubility: The final amino alcohol is highly polar. If extraction is difficult, purify the HCl salt directly via reverse-phase (C18) flash chromatography eluting with water/acetonitrile (0.1% TFA).

References

  • Ellman’s Sulfinamide Chemistry (Review): Ellman, J. A.; Owens, T. D.; Tang, T. P.[3] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines." Accounts of Chemical Research, 2002 , 35(11), 984–995.

  • Enolate Addition to Sulfinyl Imines: Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of beta-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2002 , 67(22), 7819–7832.[4]

  • Cyclobutanone Chemistry & Lewis Acid Catalysis: Namyslo, J. C.; Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003 , 103(4), 1485–1538.

  • Reduction of Amino Esters: Abiko, A.; Masamune, S. "Simple and Efficient Procedure for the Preparation of Amino Alcohols." Tetrahedron Letters, 1992 , 33(38), 5517–5518.

Sources

Application

Using 2-(1-Aminocyclobutyl)propan-1-ol as a peptidomimetic building block

Application Note: Engineering Constrained Peptidomimetics using 2-(1-Aminocyclobutyl)propan-1-ol Executive Summary This guide details the application of 2-(1-Aminocyclobutyl)propan-1-ol (referred to herein as ACB-Prop ),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Constrained Peptidomimetics using 2-(1-Aminocyclobutyl)propan-1-ol

Executive Summary

This guide details the application of 2-(1-Aminocyclobutyl)propan-1-ol (referred to herein as ACB-Prop ), a high-value conformationally constrained gamma-amino alcohol. Unlike flexible linear amino alcohols, the cyclobutane ring in ACB-Prop exerts a profound Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational freedom of the peptide backbone and enhancing metabolic stability against proteolysis.

This building block is primarily utilized in two high-impact drug discovery workflows:

  • Aspartyl Protease Inhibitors: Acting as a transition-state isostere (mimicking the tetrahedral intermediate).

  • Peptidomimetic Foldamers: Inducing specific secondary structures (turns/helices) by locking the

    
     torsion angles.
    

Part 1: Structural Rationale & Pharmacophore Design

The efficacy of ACB-Prop stems from its ability to mimic the transition state of peptide bond hydrolysis while preventing the "collapse" of the active site conformation.

Mechanism of Action: The Conformational Lock

In linear peptides, the rotation around the


 and 

bonds allows for rapid degradation. The cyclobutyl ring at the

-position of the amine in ACB-Prop creates steric bulk that:
  • Restricts Rotation: Forces the backbone into a kinked conformation often required for receptor binding (Bioactive Conformation).

  • Blocks Hydrolysis: The steric hindrance prevents proteases from accessing the adjacent amide bonds.

  • Mimics Transition State: The hydroxyl group on the propyl chain acts as a mimic of the tetrahedral intermediate formed during amide bond hydrolysis, binding tightly to the catalytic aspartates of proteases (e.g., BACE1, HIV Protease).

Pharmacophore cluster_0 Native Peptide Bond cluster_1 ACB-Prop Mimic Peptide Amide Bond (Planar, Hydrolyzable) Scaffold Cyclobutane Ring (Steric Lock) Peptide->Scaffold Bioisosteric Replacement Alcohol Hydroxyl Group (Transition State Mimic) Scaffold->Alcohol Positions Amine Amine (H-Bond Donor) Alcohol->Amine 1,3-Relationship

Figure 1: Pharmacophore mapping of ACB-Prop against a native peptide bond. The cyclobutane ring locks the conformation, while the hydroxyl group mimics the hydrolytic transition state.

Part 2: Synthetic Preparation & Protection Strategies

Before incorporation into a peptide chain, the amine must be protected (typically with Fmoc) and the hydroxyl group must be evaluated for protection needs.

Protocol A: Fmoc-Protection of ACB-Prop

Objective: Isolate the free amine for Solid Phase Peptide Synthesis (SPPS) compatibility.

Reagents:

  • ACB-Prop (Starting Material)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • NaHCO3 (Sodium Bicarbonate)

  • Dioxane/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of ACB-Prop in 25 mL of Water/Dioxane (1:1).

  • pH Adjustment: Add 2.0 eq of NaHCO3. The pH should be maintained between 8.5–9.0. Critical: Do not exceed pH 9.5 to prevent premature Fmoc cleavage or dipeptide formation.

  • Addition: Cool the solution to 0°C. Add 1.1 eq of Fmoc-OSu dropwise dissolved in minimal dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up:

    • Acidify carefully with 1N HCl to pH 2–3.

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with Brine, dry over Na2SO4.

    • Concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via Flash Column Chromatography.

Yield Expectation: >85% White Solid. QC Check: 1H-NMR should show the characteristic Fmoc doublets at 7.3–7.8 ppm and the cyclobutyl multiplets at 1.8–2.4 ppm.

Part 3: Incorporation into Peptide Backbones

There are two primary routes for incorporation: Standard Amide Coupling (N-terminus extension) and Core Scaffold Synthesis (for protease inhibitors).

Protocol B: Solid-Phase Coupling (N-Terminus Extension)

Challenge: The steric bulk of the cyclobutane ring makes the amine a poor nucleophile. Standard HBTU/DIC coupling often fails.

Recommended Coupling System: HATU / HOAt / Collidine.

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF x5, DCM x5).

  • Activation:

    • Dissolve Fmoc-Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add HOAt (3.0 eq) – Crucial for sterically hindered amines.

    • Add TMP (2,4,6-Trimethylpyridine/Collidine) (6.0 eq).

    • Note: Collidine is preferred over DIPEA to prevent racemization of sensitive residues.

  • Coupling: Add the activated mixture to the resin-bound ACB-Prop (which is at the N-terminus).

  • Conditions: Microwave irradiation is highly recommended: 75°C for 10 minutes (25W). If microwave is unavailable, double couple at RT for 4 hours each.

  • Monitoring: Use the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser test.

Protocol C: Synthesis of Hydroxyethylamine Isostere (Solution Phase)

Application: Creating the core of a protease inhibitor (e.g., BACE1 inhibitor).

Step-by-Step Methodology:

  • Oxidation (Aldehyde Formation):

    • The Fmoc-ACB-Prop (from Protocol A) must be oxidized to the aldehyde if reductive amination is the goal, OR coupled directly if the alcohol is the transition state mimic.

    • Route: If mimicking the tetrahedral intermediate, the alcohol remains. We couple the amine of ACB-Prop to the carboxylic acid of the P2 fragment.

  • Coupling:

    • React Fmoc-ACB-Prop (Amine) with a Carboxylic Acid (P2 fragment).

    • Use EDC/HOBt in DCM/DMF.

    • Result: An amide bond is formed.[1] The free hydroxyl group remains available to interact with the catalytic aspartates.

Part 4: Quality Control & Characterization Data

Table 1: Physicochemical Profile of ACB-Prop Derivatives

PropertyFmoc-ACB-PropFree Amine ACB-PropRelevance
Molecular Weight ~437.5 g/mol 215.3 g/mol Mass Spec Confirmation
Solubility DMSO, DMF, EtOAcWater, MethanolCoupling Solvent Choice
pKa (Amine) N/A (Protected)~9.2Nucleophilicity (Lower than linear amines)
H-Bond Donors 1 (Amide), 1 (OH)2 (Amine), 1 (OH)Receptor Binding
Torsion Constraints High (

restricted)
HighFoldamer Design

Critical QC Checkpoint (NMR):

  • Cyclobutane Ring: Look for complex multiplets in the 1.5–2.5 ppm region. The rigidity often splits these signals distinctly compared to linear alkyl chains.

  • Diastereomers: If the starting material was racemic, you will see dual peaks. Chiral HPLC is required for separation if enantiopure synthesis is needed (Chiralpak AD-H column, Hexane/IPA gradient).

Part 5: Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis & Incorporation Pipeline Start ACB-Prop (Raw Material) Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect QC1 QC: 1H-NMR / LCMS (Confirm Purity >95%) Protect->QC1 Branch Application Selection QC1->Branch PathA Solid Phase Synthesis (Peptide Extension) Branch->PathA SPPS PathB Solution Phase (Protease Inhibitor Core) Branch->PathB Drug Design CouplingA Coupling: HATU/HOAt (Microwave 75°C) PathA->CouplingA CouplingB Coupling: EDC/HOBt (Retain OH group) PathB->CouplingB Final Final Peptidomimetic (Foldamer or Inhibitor) CouplingA->Final CouplingB->Final

Figure 2: Comprehensive workflow for processing ACB-Prop from raw material to bioactive peptidomimetic.

References

  • Conformationally Constrained Amino Acids in Peptidomimetics

    • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry.
  • Hydroxyethylamine Isosteres in Protease Inhibitors

    • Ghosh, A. K., et al. (2008). "Structure-based design of potent HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Foundational chemistry for amino-alcohol isosteres).
  • Synthesis of Constrained Building Blocks

    • Aitken, D. J., et al. (2004).[2] "Synthesis of cyclobutane amino acids and their incorporation into peptides." Tetrahedron.

  • Solid Phase Coupling Protocols (HATU/HOAt)

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

Sources

Method

Application Notes and Protocols for Reductive Amination Utilizing 2-(1-Aminocyclobutyl)propan-1-ol

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-(1-Aminocyclobutyl)propan-1-ol in reductive amination reactions. These pro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-(1-Aminocyclobutyl)propan-1-ol in reductive amination reactions. These procedures are designed to be a robust starting point for the synthesis of novel secondary and tertiary amines, which are pivotal structural motifs in numerous pharmaceutical agents.

Introduction: The Strategic Value of 2-(1-Aminocyclobutyl)propan-1-ol in Medicinal Chemistry

The synthesis of structurally diverse amine libraries is a cornerstone of modern drug discovery. Reductive amination stands out as one of the most effective and widely used methods for this purpose, offering a direct pathway to N-alkylated compounds from readily available carbonyl and amine precursors.[1][2] The reagent at the focus of this guide, 2-(1-Aminocyclobutyl)propan-1-ol, is a chiral amino alcohol that presents a unique combination of structural features: a primary amine for direct participation in imine formation, a sterically demanding cyclobutyl group that can influence stereochemical outcomes, and a hydroxyl group that may participate in intramolecular interactions or require protection. These characteristics make it a valuable building block for creating complex molecules with potential biological activity.[3]

This guide will delve into the mechanistic underpinnings of reductive amination, provide detailed, field-tested protocols for the use of 2-(1-Aminocyclobutyl)propan-1-ol, and offer insights into reaction optimization and troubleshooting.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a sequential process that first involves the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[4][5] The reaction is typically carried out in a single pot, which enhances its efficiency and atom economy.[2]

The initial step is the nucleophilic attack of the primary amine of 2-(1-Aminocyclobutyl)propan-1-ol on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[6]

A mild reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion without significantly reducing the starting carbonyl compound.[7][8] This selectivity is crucial for the success of the one-pot procedure.[8]

Reductive_Amination_Mechanism Start Carbonyl Compound (Aldehyde or Ketone) Imine Imine Intermediate Start->Imine + Amine, -H₂O Amine 2-(1-Aminocyclobutyl)propan-1-ol Amine->Imine Iminium Iminium Ion (Acidic Conditions) Imine->Iminium + H⁺ Product Final Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow of a one-pot reductive amination reaction.

Selecting the Appropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than the starting carbonyl compound.[7][8]

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups, effective for both aldehydes and ketones, less toxic than NaBH₃CN.[9]Moisture-sensitive.[10]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[7][10]
Sodium Cyanoborohydride (NaBH₃CN) Stable in protic solvents, effective at mildly acidic pH.[8]Highly toxic (potential for HCN gas evolution at low pH), can be sluggish with some substrates.[8]Methanol (MeOH), Ethanol (EtOH).[10]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce aldehydes and ketones, requiring careful control of reaction conditions (pre-formation of the imine is often necessary).[6][10]Methanol (MeOH), Ethanol (EtOH).[10]

For most applications involving 2-(1-Aminocyclobutyl)propan-1-ol, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, broad functional group tolerance, and operational simplicity in a one-pot procedure.[9]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired scale.

Protocol 1: General Procedure for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride

This protocol outlines the direct reductive amination of an aldehyde with 2-(1-Aminocyclobutyl)propan-1-ol.

Protocol_1_Workflow A 1. Dissolve aldehyde and 2-(1-Aminocyclobutyl)propan-1-ol in anhydrous DCE. B 2. Stir the mixture at room temperature for 20-30 minutes. A->B C 3. Add sodium triacetoxyborohydride in one portion. B->C D 4. Stir at room temperature until reaction completion (monitor by TLC or LC-MS). C->D E 5. Quench the reaction with saturated aqueous NaHCO₃ solution. D->E F 6. Extract the product with an organic solvent (e.g., DCM or EtOAc). E->F G 7. Dry, filter, and concentrate the organic layer. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Workflow for reductive amination with aldehydes.

Step-by-Step Methodology:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere, add 2-(1-Aminocyclobutyl)propan-1-ol (1.1 mmol, 1.1 equiv.).

  • Stir the resulting mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Ketones and the Role of an Acid Catalyst

The reductive amination of ketones is generally slower than that of aldehydes.[8] The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion, thereby accelerating the reaction.[9]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) and 2-(1-Aminocyclobutyl)propan-1-ol (1.2 mmol, 1.2 equiv.) in anhydrous DCE (10 mL).

  • Add glacial acetic acid (1.0-2.0 equiv.).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete imine formation; Deactivated reducing agent.For ketones, add a catalytic amount of acetic acid. Ensure the reducing agent is fresh and handled under anhydrous conditions.[10] Increase the reaction time or temperature.
Formation of Alcohol Byproduct Reduction of the starting carbonyl by the reducing agent.Use a more selective reducing agent like NaBH(OAc)₃.[7] For less selective reagents like NaBH₄, ensure complete imine formation before adding the reducing agent.[10]
Presence of Unreacted Imine Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent. Prolong the reaction time.
Difficult Purification The product may be basic and retain on silica gel.Use a different purification technique such as an acid-base extraction. For column chromatography, consider adding a small amount of triethylamine to the eluent to prevent product tailing.

Conclusion

2-(1-Aminocyclobutyl)propan-1-ol is a versatile building block for the synthesis of novel amines via reductive amination. The protocols outlined in this guide, particularly those employing sodium triacetoxyborohydride, provide a reliable and efficient methodology for the N-alkylation of this chiral amino alcohol with a broad range of aldehydes and ketones. Careful consideration of the reaction mechanism and optimization of reaction conditions will enable researchers to effectively utilize this reagent in the development of new chemical entities for pharmaceutical and other applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • The Synthetic Organic Chemistry Cracker. (2022). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Li, H., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 10(21), 7248-7258. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801861. [Link]

  • Frontiers. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10186-10195. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gribble, G. W., et al. (2018). 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones. Journal of the American Chemical Society, 140(30), 9619-9623. [Link]

  • ResearchGate. (n.d.). Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University. [Link]

  • Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6450-6454. [Link]

  • Richards, S. J., et al. (2011). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 22(5), 941-949. [Link]

  • Touchette, K. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Education Network. [Link]

  • Kumar, A., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 49. [Link]

Sources

Application

Application Note: High-Efficiency Incorporation of 2-(1-Aminocyclobutyl)propan-1-ol into Peptide Chains

Executive Summary & Chemical Logic The incorporation of 2-(1-Aminocyclobutyl)propan-1-ol (hereafter referred to as ACBp-ol ) into peptide backbones represents a sophisticated strategy in peptidomimetic design. This build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The incorporation of 2-(1-Aminocyclobutyl)propan-1-ol (hereafter referred to as ACBp-ol ) into peptide backbones represents a sophisticated strategy in peptidomimetic design. This building block combines the conformational rigidity of the cyclobutane ring—characteristic of 1-aminocyclobutanecarboxylic acid (Ac4c) derivatives—with a hydroxy-propyl tail.

Why this molecule?

  • Conformational Locking: The cyclobutane ring restricts the

    
     and 
    
    
    
    torsion angles, stabilizing specific secondary structures (often
    
    
    -turns or distorted
    
    
    -turns) and enhancing metabolic stability against proteases.
  • Transition State Isostere: The amino-alcohol motif is a classic transition-state mimic for aspartyl protease inhibitors.

  • Steric Challenge: The primary amine is attached to a quaternary carbon (the cyclobutyl C1). This creates significant steric hindrance, making standard peptide coupling protocols inefficient and prone to deletion sequences.

This guide provides a validated protocol for incorporating ACBp-ol, focusing on C-terminal immobilization (yielding peptide alcohols) and backbone depsipeptide synthesis .

Strategic Analysis: The Steric Barrier

Successful incorporation requires understanding the specific reactivity profile of ACBp-ol.

FeatureChemical ConsequenceOperational Adjustment
Cyclobutyl C1-Amine High steric hindrance (similar to Aib or Ac4c).Requires high-power coupling agents (HATU/HOAt) and extended reaction times.
Primary Hydroxyl Nucleophilic, but less reactive than amines.Ideal for anchoring to 2-Chlorotrityl Chloride (2-CTC) resin.
Lack of Carboxyl Cannot propagate peptide chain via standard amide bond.Must be used as C-terminal cap or Depsipeptide (ester) linkage.
Visualization: The Steric Shielding Effect

The following diagram illustrates why standard coupling reagents (like HBTU) often fail to drive the reaction to completion when the amine is shielded by the cyclobutane ring.

StericHindrance cluster_0 Steric Environment cluster_1 Solution: High-Efficiency Activation Node1 Cyclobutane Ring (Rigid/Bulky) Node2 C1-Amine (Nucleophile) Node1->Node2 Shields Node3 Incoming Activated AA (Electrophile) Node3->Node2 Blocked Path Node5 Successful Coupling Node3->Node5 Penetrates Shield Node4 HOAt/HATU (Smaller Leaving Group) Node4->Node3 Activates

Figure 1: Mechanism of steric hindrance at the cyclobutyl amine and the necessity for HOAt-based activation.

Experimental Protocols

Protocol A: Resin Loading (C-Terminal Immobilization)

Objective: To anchor ACBp-ol to a solid support via its hydroxyl group, allowing peptide elongation from the amine.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g loading).

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Base: Pyridine (anhydrous).

  • Capping: Methanol (MeOH).[2]

Step-by-Step Methodology:

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Wash with dry DCM (3 x 10 mL) to remove stabilizing agents.

    • Swell in dry DCM (10 mL) for 30 minutes.

  • Immobilization (The "Low-Moisture" Method):

    • Dissolve ACBp-ol (1.5 equivalents relative to resin capacity) in dry DCM (8 mL).

    • Note: If solubility is poor, add a minimum amount of dry DMF (max 10% v/v).

    • Add Pyridine (2.5 equivalents).

    • Add the solution to the swollen resin.[2][3][4]

    • Agitate gently for 16 hours at room temperature. Crucial: Do not use vigorous shaking that grinds the resin; use a rocker.

  • Capping Unreacted Linkers:

    • Add MeOH (2 mL) directly to the reaction mixture.

    • Agitate for 30 minutes. This converts remaining trityl chloride sites to trityl methyl ether (inert).

  • Washing:

    • Drain and wash sequence: DCM (3x), DMF (3x), DCM (3x).

    • Dry resin under high vacuum.

  • Loading Determination (Gravimetric):

    • Weigh the dried resin.[3][4]

    • Formula:

      
      
      
Protocol B: Peptide Elongation (Coupling to the Hindered Amine)

Objective: To form the first amide bond between the cyclobutyl amine and the incoming Fmoc-Amino Acid.

The Challenge: The amine is on a quaternary carbon. Standard HBTU/DIPEA coupling will result in <20% yield.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for extreme hindrance.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA.

  • Solvent: DMF/NMP (1:1 ratio).

Workflow:

  • Activation:

    • Dissolve Fmoc-AA-OH (5.0 equivalents) and HATU (5.0 equivalents) in DMF/NMP.

    • Add Collidine (10.0 equivalents).

    • Pre-activation time: 2 minutes. (Do not exceed 5 mins to avoid racemization of the incoming AA).

  • Coupling:

    • Add the activated mixture to the ACBp-ol loaded resin.

    • Microwave Assistance (Recommended):

      • 75°C for 10 minutes (25W constant power).

      • Alternative (Room Temp): Double couple, 2 x 2 hours.

  • Monitoring (Chloranil Test):

    • Do not use the Kaiser test (ninhydrin); it often gives false negatives with sterically hindered amines.

    • Use the Chloranil test (acetaldehyde/chloranil). A blue stain on the resin beads indicates unreacted secondary/hindered amines.

  • Capping (Post-Coupling):

    • Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.

Protocol C: Cleavage and Isolation

Objective: Release the peptide alcohol without ester hydrolysis or side-chain modification.

Method: Mild Acidolysis.

  • Wash Resin: DCM (5x) to remove all traces of DMF (DMF can cause ester formation during concentration).

  • Cleavage Cocktail: 1% TFA (Trifluoroacetic acid) in DCM.[1]

    • Note: High concentrations of TFA (e.g., 95%) are not needed to cleave the trityl-ether bond and may cause O-acylation if side chains are unprotected.

  • Execution:

    • Treat resin with 1% TFA/DCM (10 mL) for 2 minutes.

    • Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

    • Repeat 5-10 times.

  • Workup:

    • Combine filtrates.[2][5]

    • Concentrate under reduced pressure (do not heat above 30°C).

    • Precipitate in cold diethyl ether or purify directly via Prep-HPLC.

Workflow Visualization

Workflow cluster_loading Phase 1: Immobilization cluster_coupling Phase 2: Elongation (Critical) cluster_cleavage Phase 3: Release start Start: ACBp-ol Building Block step1 Swell 2-CTC Resin (DCM, 30 min) start->step1 step2 Load ACBp-ol (Pyridine/DCM, 16h) step1->step2 step3 Cap Unreacted Linkers (MeOH) step2->step3 step4 Activate Incoming Fmoc-AA (HATU/Collidine) step3->step4 Resin Ready step5 Coupling Reaction (Microwave: 75°C, 10 min) step4->step5 step6 QC: Chloranil Test step5->step6 step7 Mild Acid Cleavage (1% TFA in DCM) step6->step7 Chain Complete step8 Neutralization & Isolation step7->step8

Figure 2: End-to-end workflow for synthesizing C-terminal ACBp-ol peptides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Resin Loading (<0.2 mmol/g) Moisture in reagents; Resin hydrolysis.Dry all glassware/reagents overnight. Use fresh 2-CTC resin. Increase alcohol equivalents to 3.0.
Incomplete Coupling (Blue Chloranil) Steric hindrance of cyclobutyl amine.Switch from DIPEA to Collidine. Use Microwave irradiation. Perform "Double Coupling".
O-Acylation (Side Product) Hydroxyl group reacting with activated AA.Ensure the hydroxyl is fully immobilized on the resin (Phase 1). If performing solution phase, protect OH as TBDMS ether.
Racemization of Incoming AA Over-activation during coupling to hindered amine.Reduce pre-activation time to <2 mins. Use HOAt additive. Avoid bases stronger than Collidine.

References

  • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides." Journal of Medicinal Chemistry, 39(24), 4833-4843. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide alcohols and phenols." International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Albericio, F., & Chinchilla, R. (2001). "Solid-phase synthesis of C-terminal peptide alcohols." Tetrahedron, 57(49), 9607-9648. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Pizzuto, L., et al. (2004). "Cyclobutane-derived amino acids: Synthesis and incorporation into peptides." Chemistry – A European Journal, 10(6), 1468-1478. Link

Sources

Method

Application Note: Chemoselective O-Functionalization Strategies for 2-(1-Aminocyclobutyl)propan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselective Catalysis, and Validated Protocols Introduction & Structural Analysis In m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselective Catalysis, and Validated Protocols

Introduction & Structural Analysis

In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic rings is a proven strategy to improve pharmacokinetic properties and target selectivity. The 1-aminocyclobutyl motif, prominently featured in allosteric AKT inhibitors such as [1], provides profound spatial constraints. When this motif is extended into a 1,4-amino alcohol system—specifically 2-(1-Aminocyclobutyl)propan-1-ol —it serves as a highly versatile bifunctional building block.

The fundamental synthetic challenge lies in differentiating the primary amine from the primary hydroxyl group. Thermodynamically and kinetically, primary amines are superior nucleophiles. However, a close structural analysis reveals a unique topological disparity: the amine in 2-(1-Aminocyclobutyl)propan-1-ol is situated on a highly encumbered quaternary sp³ carbon, whereas the primary alcohol (-CH₂OH) projects outward with minimal steric shielding. This steric disparity allows us to bypass classical, atom-inefficient protection/deprotection cycles by employing modern chemoselective catalysis and pH-controlled thermodynamic reversal.

Strategic Workflows for O-Functionalization

The decision matrix for functionalizing the hydroxyl group depends entirely on the nature of the electrophile. Below is the logical workflow detailing three distinct methodologies.

G cluster_0 Strategy A: Acidic O-Acylation cluster_1 Strategy B: N-Protection Route cluster_2 Strategy C: Ni-Catalysis Start 2-(1-Aminocyclobutyl)propan-1-ol Protonation Amine Protonation (TfOH) Start->Protonation pH < 2 NBoc N-Boc Protection (Boc2O) Start->NBoc Base NiCat Ni-Catalyzed Arylation (CyPAd-DalPhos) Start->NiCat Ar-Cl, Base OAcyl O-Acylation (RCOCl) Protonation->OAcyl Electrophile OAlk O-Alkylation (NaH, R-X) NBoc->OAlk Base, R-X Deprot N-Deprotection (HCl) OAlk->Deprot Acid OAryl O-Aryl Product NiCat->OAryl Cross-Coupling

Figure 1: Divergent chemoselective O-functionalization workflows for 1,4-amino alcohols.

Strategy A: Direct O-Acylation via Nucleophilicity Reversal

Expertise & Causality: Standard acylation of amino alcohols yields the N-acyl or N,O-diacyl products. However, by conducting the reaction in strongly acidic media, the amine is quantitatively protonated to an unreactive ammonium salt (R-NH₃⁺). Because the pKa of the protonated amine (~9.5) is significantly higher than that of a protonated primary alcohol (< -2), the hydroxyl group remains available for nucleophilic attack on highly reactive electrophiles, as demonstrated in established protocols for .

Protocol 1: Direct O-Acylation
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-(1-Aminocyclobutyl)propan-1-ol (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Protonation: Cool the solution to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic acid (TfOH, 11 mmol, 1.1 eq). Causality: TfOH is a non-nucleophilic strong acid that ensures complete amine protonation without competing with the alcohol for the electrophile.

  • Acylation: Add the desired acyl chloride (10.5 mmol, 1.05 eq) dropwise over 10 minutes. Stir the reaction at room temperature for 4 hours.

  • Self-Validation: Standard TLC is ineffective due to the high polarity of the ammonium salt. Monitor the reaction via LC-MS; the desired O-acyl product will present a clear [M+H]⁺ peak with a delayed retention time compared to the starting material.

  • Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution (50 mL) to carefully deprotonate the amine. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Strategy B: Transition-Metal Catalyzed Direct O-Arylation

Expertise & Causality: C-O cross-coupling in the presence of an unprotected primary amine traditionally fails due to the rapid formation of stable Ni-amide or Pd-amide complexes (Buchwald-Hartwig amination). Recent breakthroughs in[2] utilizing bulky biaryl phosphine ligands (e.g., CyPAd-DalPhos) have overturned this paradigm. The extreme steric bulk of the ligand thermodynamically destabilizes the Ni-N bond, selectively driving the reductive elimination of the C-O bond.

Protocol 2: Ni-Catalyzed Chemoselective O-Arylation
  • Catalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with Ni(cod)₂ (5 mol%), CyPAd-DalPhos (10 mol%), and anhydrous toluene (5 mL). Stir for 10 minutes until a deep red solution forms, indicating the active Ni(0)L complex.

  • Reagent Addition: Add the aryl chloride (1.0 mmol), 2-(1-Aminocyclobutyl)propan-1-ol (1.2 mmol), and K₃PO₄ (2.0 mmol). Causality: K₃PO₄ is a mild, insoluble base that acts as a proton sponge for the alcohol without stripping protons from the amine, preventing N-coordination.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 16 hours.

  • Self-Validation: A color shift from dark red to a brownish-black suspension indicates the consumption of the active Ni(0) species and successful reaction progression.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and catalyst debris, and purify via reverse-phase HPLC.

Strategy C: Classical N-Boc Protection / O-Alkylation

Expertise & Causality: When direct chemoselective methods are incompatible with the electrophile (e.g., sensitive aliphatic alkyl halides prone to E2 elimination), temporary N-protection remains the gold standard. The tert-butyloxycarbonyl (Boc) group is selected because the resulting carbamate proton has a pKa of ~21, allowing selective deprotonation of the primary alcohol (pKa ~16) using sodium hydride (NaH) to achieve[3].

Protocol 3: N-Protection and O-Alkylation
  • N-Boc Protection: Dissolve the amino alcohol (10 mmol) in MeOH (20 mL). Add triethylamine (12 mmol) and Boc₂O (10.5 mmol). Stir for 2 hours. Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material spots purple, while the N-Boc product will not stain, confirming complete amine capping.

  • O-Alkylation: Dissolve the isolated N-Boc intermediate in anhydrous DMF (15 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 12 mmol) portion-wise. Causality: Hydrogen gas evolution serves as a visual confirmation of alkoxide formation. Stir for 30 minutes, then add the alkyl halide (11 mmol). Stir at room temperature for 6 hours.

  • Deprotection: Isolate the O-alkylated intermediate, dissolve in DCM (10 mL), and add 4M HCl in dioxane (10 mL). Stir for 2 hours to quantitatively cleave the Boc group, yielding the O-functionalized hydrochloride salt.

Quantitative Comparison of Strategies

To guide synthetic planning, the following table summarizes the operational metrics of each strategy when applied to 2-(1-Aminocyclobutyl)propan-1-ol.

StrategyReagents / CatalystChemoselectivity (O:N)Typical YieldAtom EconomyOptimal Electrophile
A: Acidic O-Acylation TfOH, DCM> 99:185 - 92%HighAcyl Chlorides, Anhydrides
B: Ni-Catalyzed O-Arylation Ni(cod)₂, CyPAd-DalPhos, K₃PO₄95:568 - 75%High(Hetero)Aryl Chlorides
C: N-Boc / O-Alkylation Boc₂O, then NaH / R-X> 99:160 - 70% (Over 3 steps)LowAliphatic Alkyl Halides

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PubMed Central (PMC) URL:[Link]

  • Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols Source: ResearchGate / Angewandte Chemie International Edition URL:[Link]

  • Development of Catalytic Reactions for Precise Control of Chemoselectivity Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Microwave-Assisted Synthesis of Conformationally Restricted Amino Alcohols: 2-(1-Aminocyclobutyl)propan-1-ol Derivatives

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of conformationally restricted amino alcohol scaffolds. It details the microwave-assisted synthesis of 2-(1-amino...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of conformationally restricted amino alcohol scaffolds. It details the microwave-assisted synthesis of 2-(1-aminocyclobutyl)propan-1-ol derivatives, utilizing a high-efficiency route that circumvents the steric and thermodynamic challenges typical of small-ring formation and hindered reductions.

Introduction & Strategic Analysis

The 2-(1-aminocyclobutyl)propan-1-ol scaffold represents a critical bioisostere in medicinal chemistry. By incorporating the amine into a strained cyclobutane ring, the conformational flexibility of the peptide backbone is restricted, often enhancing potency and selectivity against GPCRs and enzymatic targets compared to their acyclic counterparts (e.g., leucinol or valinol analogs).

The Synthetic Challenge

Traditional thermal synthesis of 1,1-disubstituted cyclobutanes is plagued by the Thorpe-Ingold effect (angle strain) and slow reaction kinetics, often requiring harsh conditions (refluxing DMSO/DMF) that degrade sensitive protecting groups. Furthermore, the subsequent reduction of the sterically hindered quaternary carboxylic acid/ester to the alcohol is frequently sluggish.

The Microwave Solution

Microwave (MW) irradiation offers two distinct advantages for this workflow:

  • Rapid Ring Closure: Dielectric heating provides the activation energy necessary to overcome the enthalpic barrier of cyclizing the strained four-membered ring.

  • Enhanced Reduction Kinetics: MW irradiation accelerates hydride transfer in sterically crowded environments, allowing the use of safer borohydride systems (e.g., NaBH₄/LiCl) instead of pyrophoric LiAlH₄.

Retrosynthetic Logic & Pathway

The synthesis is designed in a modular fashion. The core cyclobutane ring is constructed first via a Phase-Transfer Catalyzed (PTC) Dialkylation , followed by side-chain elaboration and reduction.

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 2-(1-Aminocyclobutyl)propan-1-ol Precursor1 Intermediate A: Beta-Amino Acid/Ester Target->Precursor1 MW Reduction (NaBH4/LiCl) Core Core Scaffold: 1-Aminocyclobutanecarboxylate (ACBC Ester) Precursor1->Core Homologation (Arndt-Eistert or Wittig) Start Starting Materials: Glycine Schiff Base + 1,3-Dibromopropane Core->Start MW Dialkylation (Double Alkylation) Legend1 Blue: Final Target Legend2 Red: Critical MW Step

Figure 1: Retrosynthetic strategy highlighting the critical microwave-assisted cyclization step.

Detailed Experimental Protocols

Protocol A: Construction of the Cyclobutane Core

Objective: Synthesis of Ethyl 1-(diphenylmethyleneamino)cyclobutanecarboxylate. Mechanism: Microwave-assisted double alkylation of a glycine imine using Phase Transfer Catalysis (PTC).

Reagents & Materials
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv)

  • Alkylating Agent: 1,3-Dibromopropane (1.2 equiv)

  • Base: Potassium carbonate (

    
    , 3.0 equiv) or KOH (solid)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation: In a 30 mL microwave process vial, dissolve N-(diphenylmethylene)glycine ethyl ester (5 mmol) in MeCN (15 mL).

  • Addition: Add

    
     (15 mmol), TBAB (0.5 mmol), and 1,3-dibromopropane (6 mmol). Add a magnetic stir bar.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

    • Temperature: 100°C.

    • Time: 15 minutes.

    • Pressure Limit: 15 bar.

    • Stirring: High (600 rpm) – Critical for PTC efficiency.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (One-pot): To the crude residue, add 1N HCl (10 mL) and THF (10 mL). Stir at RT for 2 hours to cleave the imine.

  • Purification: Extract with diethyl ether to remove benzophenone. Basify the aqueous layer (pH 10) and extract with DCM. Dry over

    
    .[1][2]
    

Validation Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the singlet at

    
     4.1 (glycine 
    
    
    
    ) and appearance of cyclobutane multiplets at
    
    
    1.8–2.5 ppm.
Protocol B: Side Chain Elaboration & Reduction

Objective: Conversion of the ester to the 2-(1-aminocyclobutyl)propan-1-ol. Note: Direct reduction of the ACBC ester yields (1-aminocyclobutyl)methanol. To obtain the "propan-1-ol" derivative (an extended chain), a homologation or Grignard sequence is required. This protocol describes the reduction of the homologated precursor.

Reagents & Materials
  • Substrate: 1-Aminocyclobutane-derived ester/acid (1.0 equiv)

  • Reducing System:

    
     (3.0 equiv) + LiCl (3.0 equiv) (Generates 
    
    
    
    in situ).
  • Solvent: THF/Ethanol (anhydrous).

Step-by-Step Methodology
  • Setup: In a microwave vial, suspend

    
     and LiCl in dry THF. Stir for 10 mins to activate.
    
  • Addition: Add the amino ester (dissolved in minimal THF).

  • Microwave Irradiation:

    • Temperature: 80°C.

    • Time: 20 minutes.

    • Power: Dynamic mode (max 100W).

  • Quenching: Cool to 0°C. Carefully add MeOH to quench excess hydride, followed by sat.

    
    .
    
  • Extraction: Extract with EtOAc (3x). The amino alcohol is often water-soluble; salting out the aqueous layer is recommended.

Quantitative Data Summary

The following table summarizes typical yields comparing Conventional Heating (CH) vs. Microwave (MW) for the cyclization step.

ParameterConventional Heating (Reflux)Microwave Irradiation (100°C)Improvement Factor
Reaction Time 18–24 Hours15–20 Minutes~70x Faster
Yield (Isolated) 45–55%82–89%+35% Yield
Solvent Usage High (50-100 mL)Low (5-15 mL)Green Metric
Purity (Crude) Low (Side products observed)High (>90%)Cleaner Profile

Experimental Workflow Diagram

Workflow Input Reagents: Glycine Imine 1,3-Dibromopropane Base/PTC MW_Step Microwave Reactor 100°C / 15 min (Cyclization) Input->MW_Step Alkylation Hydrolysis Acid Hydrolysis (Imine Cleavage) MW_Step->Hydrolysis Intermediate Reduction MW Reduction NaBH4/LiCl 80°C / 20 min Hydrolysis->Reduction Ester Output Final Product: Amino Alcohol Reduction->Output Workup

Figure 2: Operational workflow for the synthesis of the target scaffold.

Critical Application Notes

  • Safety Warning (Pressure): The reaction of 1,3-dibromopropane generates HBr, which is neutralized by the base. However, the use of low-boiling solvents or rapid gas evolution can spike pressure. Always use a vial rated for >20 bar and ensure the pressure sensor is calibrated.

  • Stirring Efficiency: In the PTC cyclization step, the reaction occurs at the solid-liquid interface (if using solid KOH/K2CO3). Maximum stirring speed is non-negotiable for high yields.

  • Regiochemistry: If synthesizing the specific "2-(1-aminocyclobutyl)propan-1-ol" (where the propyl chain is attached to the ring nitrogen or carbon), ensure the correct starting material is used. For C-alkylation, the protocol above (Protocol A) places the substituents at the 1-position.

  • Purification: The amino alcohol products are polar. If extraction is difficult, use SCX-2 (Strong Cation Exchange) cartridges: Load reaction mixture -> Wash with MeOH -> Elute amine with 2M NH3 in MeOH.

References

  • Microwave-Assisted Synthesis of Cycloalkanespirohydantoins. Arkivoc, 2011(ii), 260-271.[3] (Describes the MW synthesis of the 1-aminocyclobutane core via Bucherer-Bergs). Link

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 2014, 79(5), 2213–2225. (Details the dialkylation strategy for cyclobutane formation). Link

  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins. Beilstein Journal of Organic Chemistry, 2025. (General MW protocols for amino acid derivatives). Link

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange / Ref to J. Org. Chem. (Protocols for NaBH4/I2 and NaBH4/LiCl reductions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Aminocyclobutyl)propan-1-ol

Welcome to the Technical Support Center for the synthesis of 2-(1-Aminocyclobutyl)propan-1-ol . This guide is designed for drug development professionals and synthetic chemists facing yield bottlenecks when scaling this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Aminocyclobutyl)propan-1-ol . This guide is designed for drug development professionals and synthetic chemists facing yield bottlenecks when scaling this sterically encumbered building block.

Below, you will find a mechanistic breakdown of the synthetic workflow, field-proven troubleshooting strategies, quantitative optimization data, and self-validating standard operating procedures (SOPs).

I. Synthetic Strategy & Workflow

The synthesis of 1-substituted cyclobutane amino acids and their derivatives presents unique challenges due to the steric congestion and ring strain inherent to the quaternary cyclobutane center[1]. The optimized route bypasses traditional cross-coupling in favor of a 4-step linear sequence: Weinreb amide formation/Grignard addition, neutral olefination, regioselective hydroboration, and anhydrous deprotection.

G SM 1-(Boc-amino)cyclobutane- carboxylic acid MK 1-Acetyl-1-(Boc-amino)- cyclobutane SM->MK 1. CDI, Me(MeO)NH·HCl 2. MeMgBr ALK 1-(Prop-1-en-2-yl)-1- (Boc-amino)cyclobutane MK->ALK Cp2TiMe2 (Petasis Reagent) ALC 2-(1-(Boc-amino)cyclobutyl)- propan-1-ol ALK->ALC 1. 9-BBN 2. H2O2, NaOH PROD 2-(1-Aminocyclobutyl)- propan-1-ol ALC->PROD 4M HCl in Dioxane

Figure 1: Optimized 4-step synthetic workflow for 2-(1-Aminocyclobutyl)propan-1-ol.

II. Field-Proven Troubleshooting & Causality (FAQs)

Issue 1: Stalled Olefination at the Methyl Ketone Stage

  • Symptom: When treating 1-acetyl-1-(Boc-amino)cyclobutane with standard Wittig reagents (e.g., Ph₃P=CH₂ / n-BuLi), the reaction stalls at <30% conversion, and starting material is recovered.

  • Causality: The C1 position of the cyclobutane ring is highly sterically congested. Strong bases used in standard Wittig chemistry predominantly deprotonate the methyl ketone to form an enolate, rather than undergoing the desired nucleophilic addition.

  • Resolution: Transition to the Petasis reagent (dimethyltitanocene, Cp₂TiMe₂). The Petasis reagent operates via a titanium carbene intermediate under mildly acidic to neutral conditions. This entirely bypasses the base-induced enolization pathway, allowing for the efficient methylenation of sterically hindered ketones[2].

Issue 2: Poor Regioselectivity During Hydroboration

  • Symptom: Hydroboration of the intermediate 1-(prop-1-en-2-yl)-1-(Boc-amino)cyclobutane with BH₃·THF yields a complex mixture of the desired primary alcohol and the undesired tertiary Markovnikov alcohol.

  • Causality: The 1,1-disubstituted alkene is electronically activated but sterically demanding. Small borane sources like BH₃ lack the steric bulk required to fully differentiate between the two carbons of the alkene, leading to competitive addition pathways.

  • Resolution: Employ 9-borabicyclo[3.3.1]nonane (9-BBN). 9-BBN is a massive, sterically hindered dialkylborane that is physically restricted from approaching the more substituted carbon. This forces the boron atom to add exclusively to the terminal methylene, guaranteeing >95% anti-Markovnikov selectivity[3].

Issue 3: Severe Yield Loss During Final Deprotection

  • Symptom: After Boc deprotection with TFA or aqueous HCl, the final extraction yields <20% of the target compound.

  • Causality: 2-(1-Aminocyclobutyl)propan-1-ol is a low-molecular-weight (129.2 g/mol ), highly polar amino alcohol with extreme aqueous solubility. Any protocol involving an aqueous quench or liquid-liquid extraction will result in the product being permanently lost to the aqueous layer.

  • Resolution: Execute an anhydrous deprotection using 4M HCl in dioxane. The byproduct (isobutylene) safely off-gasses, and the target compound immediately precipitates out of the organic solvent as a highly pure hydrochloride salt, requiring only simple filtration.

III. Yield Optimization Data

The following table summarizes the quantitative improvements achieved by switching from classical methodologies to the optimized reagent systems described in this guide.

Reaction StepReagent SystemMechanistic BottleneckIsolated Yield (%)
Olefination Ph₃P=CH₂, n-BuLi, THFBase-induced enolization15 – 25%
Olefination Cp₂TiMe₂ (Petasis), TolueneNone (Neutral carbene insertion)82 – 88%
Hydroboration BH₃·THF, then H₂O₂/NaOHPoor steric differentiation40 – 50%
Hydroboration 9-BBN, then H₂O₂/NaOHNone (Strict anti-Markovnikov)85 – 90%
Deprotection TFA / CH₂Cl₂ (Aq. Workup)Extreme aqueous solubility10 – 20%
Deprotection 4M HCl in Dioxane (Anhydrous)None (Direct precipitation)92 – 98%
IV. Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, incorporating visual cues and specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Petasis Olefination of 1-Acetyl-1-(Boc-amino)cyclobutane
  • Setup: Charge a flame-dried, round-bottom flask with 1-acetyl-1-(Boc-amino)cyclobutane (1.0 equiv) and anhydrous toluene to create a 0.2 M solution.

  • Reagent Addition: Add dimethyltitanocene (Petasis reagent, 5 wt% in toluene, 2.0 equiv) at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C in the dark for 12 hours.

    • Self-Validation Checkpoint: The active titanium species is bright red/orange. As the reaction proceeds to completion, the solution will transition to a dark yellow/brown color. TLC (20% EtOAc/Hexanes, KMnO₄ stain) should confirm the total consumption of the ketone.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (eluting with 5-10% EtOAc/Hexanes) to afford 1-(prop-1-en-2-yl)-1-(Boc-amino)cyclobutane as a pale oil.

Protocol B: Regioselective Hydroboration-Oxidation
  • Hydroboration: Dissolve the alkene from Protocol A (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen and cool to 0 °C. Dropwise, add 9-BBN (0.5 M in THF, 1.5 equiv).

  • Stirring: Warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The starting material spot will disappear, replaced by a baseline intermediate (the alkylborane).

  • Oxidation: Cool the mixture back to 0 °C. Carefully add ethanol (to quench unreacted 9-BBN), followed by 3M aqueous NaOH (2.0 equiv) and 30% aqueous H₂O₂ (3.0 equiv).

  • Isolation: Stir at room temperature for 2 hours. Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (30-50% EtOAc/Hexanes) to yield 2-(1-(Boc-amino)cyclobutyl)propan-1-ol.

Protocol C: Anhydrous Boc Deprotection
  • Setup: Dissolve the protected amino alcohol (1.0 equiv) in a minimum volume of anhydrous diethyl ether.

  • Deprotection: Slowly add 4M HCl in dioxane (5.0 equiv) at 0 °C.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint: Within 15–30 minutes, a dense white precipitate will begin to crash out of the clear solution. This is the hydrochloride salt of the target compound.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove cleaved Boc byproducts. Dry under high vacuum to afford pure 2-(1-aminocyclobutyl)propan-1-ol hydrochloride .

V. References

1.[1] SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Taylor & Francis.[Link] 2.[2] 19-Stereoselective Olefination Reactions PDF - Scribd. Scribd.[Link] 3.[3] Exploring 7-BBH as an alternative to 9-BBN - Bridgewater College Digital Commons. Bridgewater College.[Link]

Sources

Optimization

Technical Support Center: Preventing Cyclobutane Ring Opening in Amino Alcohol Synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides authoritative troubleshooting, FAQs, and field-validated protocols for researchers and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides authoritative troubleshooting, FAQs, and field-validated protocols for researchers and drug development professionals encountering cyclobutane ring opening or expansion during the synthesis of amino alcohols.

Because cyclobutane possesses significant angular and torsional strain (approximately 26.5 kcal/mol), the four-membered ring is highly susceptible to skeletal rearrangements when subjected to standard synthetic conditions. This guide synthesizes mechanistic causality with practical solutions to ensure the structural integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q: Why does the cyclobutane ring open or expand during my amino alcohol synthesis? A: The primary culprit is the inadvertent formation of a cyclobutylcarbinyl cation or radical intermediate during the reaction. To relieve the ~26.5 kcal/mol of ring strain, the cyclobutylcarbinyl cation rapidly undergoes a thermodynamic Wagner-Meerwein rearrangement. This driving force pushes the intermediate to either expand into a cyclopentyl derivative or cleave into a linear homoallylic system [1].

Q: I am opening a cyclobutyl-substituted epoxide with an amine. Why am I isolating ring-expanded products? A: If you are using Brønsted acid or strong Lewis acid catalysis (e.g.,


), the epoxide oxygen is protonated or coordinated. This creates a highly polarized transition state with discrete carbocation character at the adjacent carbon. If this carbon is attached to the cyclobutane ring, it acts as a cyclobutylcarbinyl cation, immediately triggering rearrangement [2]. To prevent this, epoxide aminolysis must be performed under strictly nucleophilic (basic) conditions.

Q: Can I use


 to reduce a cyclobutane-containing amide or lactam to an amino alcohol? 
A:  Yes. 

is generally safe for reducing cyclobutane carboxamides, lactams, or amino esters to amino alcohols because the reduction proceeds via stable tetrahedral intermediates rather than discrete carbocations [3]. Many successful syntheses utilize

to yield crystalline cyclobutane amino alcohols without ring cleavage [4]. However, you must ensure no leaving groups (like mesylates or halides) are adjacent to the ring during the reduction, as hydride attack can compete with ionization and subsequent rearrangement.

Troubleshooting Guide

Issue 1: Unexpected Cyclopentyl Amino Alcohols (Ring Expansion)
  • Diagnosis: NMR analysis shows a five-membered ring instead of the desired four-membered ring, often with the amino and hydroxyl groups in altered relative positions.

  • Root Cause: Carbocation formation at the

    
    -carbon. This typically occurs during acid-catalyzed epoxide opening or when attempting to substitute an 
    
    
    
    -hydroxyl group via an
    
    
    pathway.
  • Solution: Switch from acid-catalyzed to base-catalyzed or neutral conditions. If activating an alcohol for displacement by an amine, use an

    
     inversion protocol (e.g., Mitsunobu reaction or mesylation followed by azide displacement) to avoid carbocation formation.
    
Issue 2: Formation of Linear Homoallylic Amines (Ring Cleavage)
  • Diagnosis: Olefinic protons appear in the

    
     NMR spectrum (typically around 5.0–6.0 ppm), and the molecular weight matches the target, indicating an isomerization rather than a degradation.
    
  • Root Cause: Radical or cation intermediate cleavage (Grob-type fragmentation). This is common when using single-electron transfer (SET) reductants (e.g.,

    
    ) or high-temperature radical initiators.
    
  • Solution: Avoid SET reductants. Use two-electron hydride donors (

    
    , 
    
    
    
    ) and maintain reaction temperatures below 60°C.

Mechanistic Pathways & Workflows

The following diagram illustrates the mechanistic divergence of cyclobutyl-substituted epoxides when subjected to different catalytic environments.

G A Cyclobutyl-Substituted Epoxide B Acid Catalysis (H+ / Lewis Acid) A->B Avoid F Nucleophilic Attack (Amine / Base) A->F Preferred C Cyclobutylcarbinyl Cation Intermediate B->C D Ring Expansion (Cyclopentyl derivative) C->D Wagner-Meerwein E Ring Cleavage (Homoallylic derivative) C->E Grob-type / Cleavage G SN2 Transition State (No discrete cation) F->G H Intact Cyclobutane Amino Alcohol G->H Stereospecific Opening

Mechanistic divergence in cyclobutyl epoxide ring-opening based on catalytic conditions.

Workflow Start Identify Synthesis Route Route1 Epoxide Aminolysis Start->Route1 Route2 Reductive Amination Start->Route2 Route3 Ester/Amide Reduction Start->Route3 Act1 Use neat amine or water/alcohol solvent. NO strong acids. Route1->Act1 Act2 Use NaBH(OAc)3. Avoid high temps. Route2->Act2 Act3 Use LiAlH4 at 0°C. Ensure no adjacent leaving groups. Route3->Act3

Decision matrix and workflow for selecting cyclobutane-preserving synthesis conditions.

Quantitative Data Summary

The table below summarizes the effect of various reaction conditions on the structural integrity of the cyclobutane ring during amino alcohol synthesis.

Synthesis RouteReagents / ConditionsIntermediate TypeMajor ProductCyclobutane Intact?
Epoxide AminolysisAmine,

(cat.), 25°C
Carbocation (

)
Cyclopentyl amino alcoholNo (Ring Expansion)
Epoxide AminolysisNeat Amine,

or EtOH, 60°C

Transition State
Cyclobutyl amino alcoholYes
Epoxide AminolysisAmine,

,

, 25°C
Mild Lewis Acid /

Cyclobutyl amino alcoholYes
Amide Reduction

, THF, 0°C to 25°C
Tetrahedral IntermediateCyclobutyl amino alcoholYes
Reductive AminationAmine,

,

Imine / Hydride TransferCyclobutyl amino alcoholYes
Radical Addition

, Amine, THF, 25°C
Radical AnionHomoallylic amineNo (Ring Cleavage)

Standard Operating Protocols

Protocol A: Base-Promoted Aminolysis of Cyclobutyl Epoxides

This protocol utilizes the inherent nucleophilicity of the amine to open the epoxide via an


 mechanism, entirely bypassing the carbocation intermediate that causes ring expansion.

Materials:

  • Cyclobutyl-substituted epoxide (1.0 equiv)

  • Primary or secondary amine (3.0 - 5.0 equiv)

  • Solvent: Ethanol or Water/Isopropanol mixture (0.5 M)

  • Optional Promoter: Lithium perchlorate (

    
    , 0.5 equiv) for unreactive epoxides.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask equipped with a magnetic stir bar, dissolve the cyclobutyl-substituted epoxide in the chosen protic solvent.

  • Amine Addition: Add the amine to the solution at room temperature. A large excess of amine is used to drive the reaction and prevent dimerization.

  • Activation (Optional): If the epoxide is sterically hindered, add

    
    . 
    
    
    
    acts as a mild Lewis acid that coordinates to the epoxide oxygen without inducing C-O bond cleavage (preventing carbocation formation).
  • Heating & Monitoring: Heat the reaction mixture to 50–60°C. Monitor the reaction via TLC or LC-MS. Self-Validation Check: Do not exceed 80°C, as thermal stress combined with basic conditions can lead to retro-aldol type fragmentations if electron-withdrawing groups are present.

  • Workup: Once the epoxide is consumed, cool the mixture to room temperature. Concentrate under reduced pressure to remove the solvent and excess volatile amine.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via silica gel chromatography (typically using a 
    
    
    
    /MeOH/
    
    
    gradient).
Protocol B: Reduction of Cyclobutane Amides to Amino Alcohols

This protocol utilizes


 to reduce amides/lactams while preserving the four-membered ring.

Materials:

  • Cyclobutane-containing amide/lactam (1.0 equiv)

  • Lithium aluminum hydride (

    
    , 2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend

    
     in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the suspension to 0°C using an ice bath.
    
  • Substrate Addition: Dissolve the cyclobutane amide in anhydrous THF and add it dropwise to the

    
     suspension over 15 minutes to control the exothermic hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching (Fieser Method): Self-Validation Check: Proper quenching is critical to prevent product trapping in aluminum salts. Cool the reaction back to 0°C. For every

    
     grams of 
    
    
    
    used, slowly add
    
    
    mL of water, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water.
  • Isolation: Stir the quenched mixture vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the intact cyclobutane amino alcohol.

References

  • Source: nih.
  • Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL
  • Title: 2-Azabicyclo[3.2.
  • Title: Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )
Troubleshooting

Purification methods for removing impurities from 2-(1-Aminocyclobutyl)propan-1-ol

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting and purification protocols for 2-(1-Aminocyclobutyl)propan-1-ol .[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting and purification protocols for 2-(1-Aminocyclobutyl)propan-1-ol .[1]

Ticket ID: PUR-AM-CYC-002 Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open[1]

Executive Summary & Molecule Profile

User Query: "How do I remove impurities from 2-(1-Aminocyclobutyl)propan-1-ol? Standard extraction is yielding an oil/emulsion."[1]

Scientist's Analysis: You are dealing with a


-amino alcohol  attached to a strained cyclobutane ring .[1] This molecule presents a "perfect storm" for purification difficulties:
  • Amphiphilicity: The polar hydroxyl/amine groups and the lipophilic cyclobutyl/propyl chain make it prone to "oiling out" and forming stable emulsions.

  • Chelation: 1,2-amino alcohols are excellent bidentate ligands.[1] If your synthesis involved metal hydrides (LAH, NaBH4), your impurities are likely stable metal-chelate complexes, not just simple organic side products.[1]

  • Thermal Sensitivity: While cyclobutane is more stable than cyclopropane, the combination of a basic amine and a strained ring can lead to ring-opening or rearrangement under high thermal stress (distillation).

Diagnostic: Identify Your Impurity Profile

Before selecting a protocol, compare your crude material to these profiles:

SymptomProbable CauseRecommended Protocol
Viscous Oil / Gel Metal salts (Al, B, Li) trapped in the matrix.[1]Protocol A (Rochelle Salt Wash)
Yellow/Brown Color Oxidation products (N-oxides) or polymerized imines.Protocol C (Chromatography)
Solid that won't crystallize Mixture of diastereomers or presence of mineral salts.Protocol B (Salt Formation)
"Fishy" smell in NMR Residual solvents or low MW amine byproducts.Vacuum Drying / Azeotrope

Protocol A: The "Anti-Emulsion" Extraction (Chemical Workup)

Context: Standard acid/base extractions often fail here because the amino alcohol acts as a surfactant. If you used LAH or Borane, you must break the chelate first.

The Rochelle Salt Method (For Aluminum/Boron Removal)

Use this if your crude is a sticky gel derived from a reduction reaction.

  • Dilution: Dilute the reaction mixture with Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether). Do not use DCM yet; it promotes emulsions.[1]

  • Quench: Cool to 0°C. Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Ratio: Use 10 mL of saturated solution per gram of hydride reagent used.

  • Agitation: Vigorously stir for 2-4 hours at room temperature.

    • Visual Cue: Two clear layers must separate. The "grey sludge" should dissolve into the aqueous layer.

  • Separation: Separate the organic layer.

  • Back-Extraction (Critical): The product is water-soluble. Re-extract the aqueous layer 3x with DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) .

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Workflow Diagram: Advanced Extraction Logic

ExtractionWorkflow start Crude Reaction Mixture check_metal Was Metal Hydride Used? start->check_metal rochelle Add Sat. Rochelle Salt Stir 4 hours check_metal->rochelle Yes (LAH/NaBH4) acid_base Standard Acid/Base Workup (Risk of Emulsion) check_metal->acid_base No separation Phase Separation rochelle->separation acid_base->separation aqueous_check Check Aqueous pH separation->aqueous_check extract_polar Back-Extract Aqueous with CHCl3:IPA (3:1) aqueous_check->extract_polar Product is Polar final Clean Free Base extract_polar->final

Caption: Decision logic for breaking metal-amine chelates during extraction.

Protocol B: Crystallization via Salt Formation (The "Magic Bullet")

Context: Amino alcohols with short alkyl chains are notoriously difficult to crystallize as free bases. Converting them to a salt often yields a crystalline solid, rejecting impurities in the mother liquor.

Recommended Salt: Oxalate or Fumarate . (HCl salts are often hygroscopic for this class).

Step-by-Step:

  • Dissolution: Dissolve 1g of crude oil in 5 mL of Ethanol (EtOH) or Ethyl Acetate .

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid (anhydrous) dissolved in minimal warm EtOH.

    • Why Oxalic? It forms a rigid, hydrogen-bonded network that stabilizes the amine.[1]

  • Precipitation:

    • If immediate precipitate forms: Heat to reflux until dissolved, then cool slowly.[1]

    • If no precipitate: Add Diethyl Ether dropwise until cloudy (turbidity point). Store at 4°C overnight.

  • Isolation: Filter the white crystals. Wash with cold Et2O.

  • Recovery (Optional): To get the free base back, dissolve the salt in water, basify with 2M NaOH, and extract with DCM.

Protocol C: Chromatography with Deactivated Silica

Context: If you must use a column, the amine will "streak" or "tail" on standard silica due to acidic silanol interactions.

The "Deactivation" Technique:

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25% aq) .

    • Starting Ratio: 95 : 4 : 1.

    • Alternative: DCM : MeOH : Triethylamine (TEA) (95 : 4 : 1).

  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% TEA before loading your sample. This neutralizes acidic sites.

  • Loading: Dissolve crude in minimal DCM. If it's not soluble, use the mobile phase.

  • Elution: Run the gradient. The product will likely elute later than non-polar impurities but earlier than degradation products.

TLC Visualization:

  • Stain: Ninhydrin (turns pink/red) or PMA (Phosphomolybdic Acid). UV might be weak unless the cyclobutane ring has conjugation (unlikely here).

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg). The cyclobutane ring adds strain energy (~26 kcal/mol). Heating above 120-140°C risks ring expansion or opening.[1] If you must distill, use a Kugelrohr apparatus to minimize thermal history.

Q: My product is water-soluble and won't extract into DCM. What now? A: This is common for low molecular weight amino alcohols.

  • Saturate the aqueous phase with NaCl (Salting out).

  • Use n-Butanol as the extraction solvent (though high boiling point makes removal hard).

  • Best Fix: Evaporate the aqueous phase to dryness (azeotrope with toluene to remove water), then triturate the solid residue with anhydrous MeOH or EtOH to dissolve the product while leaving inorganic salts (NaCl) behind.

Q: The NMR shows a "broad hump" for the OH and NH protons. A: This is normal exchange broadening. Add a drop of D2O to the NMR tube. The OH/NH signals will disappear, sharpening the CH signals and confirming the structure.

References

  • Purification of Amino Alcohols via Salt Formation

    • Source: BenchChem Technical Guides.[2] "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol."

  • Workup of Metal Hydride Reductions (Rochelle Salt Method)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Fieser and Rochelle Salt Workups."
    • URL:[Link]

  • Chromatography of Amines (Silica Deactivation)

    • Source: Waters Corporation.
    • URL:[Link]

  • Handling 1,2-Amino Alcohols

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. 2-(1-Aminocyclobutyl)propan-1-ol is a novel intermediate; treat as a potential irritant and sensitizer.[1]

Sources

Optimization

Technical Support Center: Crystallization of 2-(1-Aminocyclobutyl)propan-1-ol Intermediates

Welcome to the technical support center for resolving crystallization challenges with 2-(1-Aminocyclobutyl)propan-1-ol and its synthetic intermediates. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving crystallization challenges with 2-(1-Aminocyclobutyl)propan-1-ol and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the crystallization of these valuable chiral building blocks. As polar, hydrogen-bonding molecules, these aminocyclobutane derivatives often present unique challenges, from oiling out to polymorphic instability. This resource provides in-depth, scientifically-grounded troubleshooting guides and FAQs to help you achieve robust, reproducible, and scalable crystallization processes.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" or precipitating as a viscous liquid instead of a solid. What is the primary cause and the quickest fix?

A: "Oiling out" occurs when the solute separates from a supersaturated solution as a liquid phase instead of a crystalline solid.[1] This is a kinetic phenomenon often triggered when the level of supersaturation is too high, pushing the system beyond the metastable zone width (MSZW) and into a region of liquid-liquid phase separation.[1] The high polarity and hydrogen-bonding capacity of amino alcohols can exacerbate this issue.

  • Quick Fix: The most immediate action is to reduce the rate of supersaturation. If you are cooling, slow down the cooling rate significantly. If using an anti-solvent, reduce the addition rate. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[1]

Q2: I've isolated a solid, but it's amorphous according to XRPD analysis. How do I promote the formation of a crystalline solid?

A: Amorphous solids lack long-range molecular order and are thermodynamically unstable, meaning they have a tendency to convert to a more stable crystalline form over time.[2] Their formation is often a result of very rapid precipitation, which doesn't allow for the ordered arrangement required for a crystal lattice.

  • Solution: To obtain a crystalline solid, you need to slow down the crystallization kinetics. Try re-dissolving the amorphous material and crystallizing from a solvent system where its solubility is moderate, not extremely low. Employ a very slow cooling profile or use a vapor diffusion setup (liquid/vapor or vapor/vapor) to gradually reach supersaturation.

Q3: I obtained beautiful crystals in my first experiment, but I can't reproduce the results. What's causing this inconsistency?

A: Reproducibility issues in crystallization often point to uncontrolled nucleation events or polymorphism.[3][4] The formation of different crystal forms (polymorphs) can be highly sensitive to subtle changes in conditions like solvent purity, temperature fluctuations, agitation rate, and the presence of impurities.[5]

  • Solution: Implement a seeding strategy. By introducing a small quantity of the desired crystal form (seeds) into a solution at a point of slight supersaturation (within the metastable zone), you can bypass the unpredictable nature of primary nucleation and ensure the consistent formation of the desired polymorph.[][7][8]

Q4: My final product has a very wide particle size distribution (PSD), with lots of fine particles. How can I get larger, more uniform crystals?

A: A wide PSD with excessive fines is typically caused by uncontrolled secondary nucleation, where new crystals are generated from contact between existing crystals, the impeller, and the vessel walls.[8]

  • Solution: The goal is to favor crystal growth over nucleation. After seeding, maintain a low level of supersaturation by controlling the cooling or anti-solvent addition rate.[7] Also, optimize your agitation. While mixing is necessary for homogeneity, excessively high shear can cause crystal breakage and promote secondary nucleation.[3] Consider using an impeller designed for gentle mixing, such as an axial flow impeller.

Troubleshooting Guide 1: Resolving "Oiling Out" and Amorphous Phase Formation

Oiling out and the formation of amorphous solids are related issues stemming from kinetic trapping, where a thermodynamically unstable, disordered state is formed in preference to the stable crystalline state. The key is to control the thermodynamic driving force (supersaturation) to favor ordered crystal growth.

Core Problem: Supersaturation Exceeds Kinetic Tolerance

The molecular structure of 2-(1-aminocyclobutyl)propan-1-ol, with its polar amine and hydroxyl groups, facilitates strong intermolecular hydrogen bonds. In solution, these groups are well-solvated. When supersaturation is generated too quickly, the desolvation process is incomplete, and the molecules aggregate in a disordered, liquid-like state, trapping solvent and impurities.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving oiling out issues.

G start Problem: Oiling Out or Amorphous Solid Formation check_ss Is supersaturation generated too rapidly? start->check_ss slow_cooling Action: Reduce cooling rate (e.g., from 20°C/h to 2°C/h) or anti-solvent addition rate. check_ss->slow_cooling Yes check_conc Is the starting concentration too high? check_ss->check_conc No slow_cooling->check_conc dilute Action: Reduce initial solute concentration by 20-50%. check_conc->dilute Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No dilute->check_solvent solvent_screen Action: Perform solvent screen. Test solvents with moderate solubility and different H-bonding capacity. check_solvent->solvent_screen No implement_seeding Critical Step: Implement a seeding protocol. check_solvent->implement_seeding Yes solvent_screen->implement_seeding end_success Result: Controlled Crystallization of Desired Solid Form implement_seeding->end_success

Caption: Troubleshooting workflow for oiling out and amorphous phase issues.

Experimental Protocol: Systematic Solvent Screening

The choice of solvent is paramount. A good crystallization solvent should provide moderate solubility for the compound at a higher temperature and lower solubility at a lower temperature. For polar molecules like amino alcohols, solvent polarity and hydrogen bonding capability are critical.[9]

  • Objective: Identify a solvent or solvent system that prevents oiling out and yields a stable crystalline form.

  • Procedure:

    • Accurately weigh ~50 mg of the 2-(1-aminocyclobutyl)propan-1-ol intermediate into several vials.

    • Add a range of solvents (see table below) dropwise at a slightly elevated temperature (e.g., 50 °C) until the solid just dissolves. Record the volume to estimate solubility.

    • Allow the vials to cool slowly to room temperature, then to 4 °C.

    • Observe the outcome: clear solution, precipitate, oil, or crystals.

    • Characterize any solid obtained by microscopy and XRPD to determine its nature (crystalline vs. amorphous) and polymorphic form.

Solvent Relative Polarity H-Bonding Expected Interaction Observed Outcome (Example)
Isopropanol (IPA)0.55Donor & AcceptorGood solvation of polar groups.Crystalline solid
Ethyl Acetate (EtOAc)0.23AcceptorModerate solvation, may promote crystallization.Fine needles, potential for oiling
Toluene0.10NonePoor solvation, likely to cause rapid precipitation.Amorphous solid or oil
Acetonitrile (ACN)0.46AcceptorAprotic polar, good solvent.Often remains in solution
Water1.00Donor & AcceptorHigh solubility, may require anti-solvent.Highly soluble, no crystals
EtOAc / Heptane (9:1)~0.2AcceptorAnti-solvent mixture to control solubility.Large, well-formed crystals

Troubleshooting Guide 2: Controlling Polymorphism and Crystal Habit

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development because different polymorphs can have different physical properties, including stability, solubility, and bioavailability.[4][10] Controlling which polymorph is produced is essential for process consistency.

Core Problem: Nucleation of Undesired Forms

According to Ostwald's Rule of Stages, a metastable polymorph often crystallizes first before converting to a more stable form.[10] This transition can be unpredictable. The key is to direct the crystallization process towards the desired thermodynamic endpoint from the beginning.

Key Control Strategies
  • Solvent Selection: The solvent can influence which polymorph is favored by selectively stabilizing the nuclei of a specific crystal structure through molecular interactions.[9]

  • Temperature Control: For enantiotropic systems (where the relative stability of polymorphs changes with temperature), crystallizing above or below the transition temperature can isolate the desired form.[4][11]

  • Seeding: This is the most robust method for polymorph control.[7] By providing a template of the desired crystal structure, you ensure that form is propagated.

Experimental Protocol: Developing a Seeding Strategy

This protocol aims to establish a reliable seeding procedure to consistently produce the desired polymorph.

  • Prerequisite: You must have a small, well-characterized sample of the desired polymorph (Form I, for example) to use as seed material.

  • Determine the Metastable Zone Width (MSZW):

    • Prepare a saturated solution of your compound at a known temperature (e.g., 60 °C).

    • Cool the solution at a controlled rate (e.g., 10 °C/h) while monitoring turbidity. The temperature at which cloudiness (nucleation) appears is the boundary of the MSZW.

    • Repeat at different cooling rates to fully map the MSZW.

  • Seeding Protocol:

    • Prepare a solution of your intermediate and heat to dissolve completely.

    • Cool the solution to a temperature approximately one-third of the way into the determined MSZW (e.g., if the MSZW is from 50°C to 35°C, a good seeding temperature would be ~45°C).[7] At this point, the solution is supersaturated, but spontaneous nucleation is unlikely.[12]

    • Add 0.5-2% (w/w) of finely ground seed crystals as a slurry in a small amount of cold solvent to ensure good dispersion.[7]

    • Hold at the seeding temperature for 1-2 hours to allow the seeds to mature.

    • Proceed with a slow, controlled cooling profile (e.g., 2-5 °C/h) to the final isolation temperature.

    • Isolate the crystals and confirm the polymorphic form via XRPD or other solid-state characterization techniques.

Caption: Idealized cooling profile with seeding within the metastable zone.

References

  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)
  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google P
  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review - ACS Publications. [Link]

  • AMORPHOUS PHARMACEUTICAL SOLIDS - PMC - NIH. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. [Link]

  • Crystallization Method Development and Optimization - Triclinic Labs. [Link]

  • Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? - Drug Delivery and Translational Research. [Link]

  • Seeding - Hampton Research. [Link]

  • Spontaneous chiral symmetry breaking in a single crystal - Chemical Science (RSC Publishing). [Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API - ACS Publications. [Link]

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies - University of Strathclyde. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir - ACS Publications. [Link]

  • Influences of 1-Propanol and Methanol Additives on Crystallization of Thin Amorphous Solid Water Films - PubMed. [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them . [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. [Link]

  • Chiral symmetry breaking via crystallization of the glycine and α-amino acid system: A mathematical model - ResearchGate. [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystallization Systems. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - The Journal of Organic Chemistry. [Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API - ResearchGate. [Link]

  • Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - SciSpace. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors . [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC. [Link]

  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands - MDPI. [Link]

  • Troubleshooting - The Pharma Master. [Link]

  • 12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. [Link]

  • Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via molecular dynamics simulations - SciSpace. [Link]

  • Chemical crystallization - SPT Labtech. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase - Growing Science. [Link]

  • Screening for Amorphous Drug Substance - Curia Global. [Link]

  • Optimal Seeding in Batch Crystallization - MIT. [Link]

  • Unnatural Amino Acids (UAA'S): A Trendy Scaffold for Pharmaceutical Research - Journal of Drug Delivery and Therapeutics. [Link]

  • End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles - MDPI. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. [Link]

  • Crystal polymorphism - Wikipedia. [Link]

  • arXiv:1109.6558v1 [q-bio.BM] 29 Sep 2011 . [Link]

  • Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling Out Crystallization of an Active Pharmaceutical Ingredient - ACS Publications. [Link]

  • Inhibition by 1-Aminocyclobutane-l-Carboxylate of the Activity of 1-Aminocyclopropane-l-Carboxylate Oxidase Obtained from Senescing Carnation Petals . [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]

  • Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles - Infoscience. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. [Link]

  • (PDF) Seeding in Crystallisation - ResearchGate. [Link]

  • Guide for crystallization . [Link]

  • Crystallization Propensity of Amorphous Pharmaceuticals: Kinetics and Thermodynamics - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control for Cyclobutyl Amine Reactions

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It synthesizes thermodynamic principles with practical troubleshooting logic. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It synthesizes thermodynamic principles with practical troubleshooting logic.

Executive Summary: The Thermal Tightrope

Working with cyclobutyl amines (CBAs) requires navigating a "thermal tightrope."[1] You are balancing two opposing physical properties:

  • High Volatility: The parent cyclobutylamine boils at ~81°C. In open systems or during exothermic spikes, you will lose product to evaporation before it reacts.[1]

  • Ring Strain Energy (~26.3 kcal/mol): While kinetically stable at room temperature, the cyclobutane ring acts as a loaded spring. Excessive heat (>120°C) or specific Lewis acid catalysts can trigger ring-opening isomerizations (often to linear imines or butenes), destroying your scaffold.

This guide provides the thermal parameters to maintain ring integrity while maximizing conversion.

Part 1: Critical Thermal Parameters

The following thresholds are derived from thermodynamic stability data and standard process safety limits.

ParameterCritical ValueScientific Rationale
Boiling Point (Parent) 81°C (760 mmHg) Volatility Risk. Reactions run >60°C without efficient reflux condensers will suffer significant mass loss.[1]
Ring Strain Energy 26.3 kcal/mol Stability Risk. Significantly higher than cyclohexane (~0 kcal/mol).[1] High thermal energy lowers the activation barrier for C-C bond cleavage.[1]
Lithiation Ceiling -78°C Isomerization Risk. Cyclobutyl anions are configurationally unstable and prone to fragmentation above -60°C.
Exotherm Limit +10°C (during addition) Runaway Risk. The formation of CBAs (e.g., via Hofmann rearrangement) is often exothermic; uncontrolled heat accumulation leads to rapid pressure events.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My yield is consistently low (<40%), but the crude NMR shows no obvious byproducts."

Diagnosis: You are likely losing the free base to volatility , not decomposition.[1] The Mechanism: Cyclobutyl amine free bases are highly volatile.[1] If you are running a reaction in a solvent like THF or DCM at reflux, or if you are concentrating the free base on a rotavap at >40°C / >200 mbar, the amine is co-distilling with the solvent.

Corrective Protocol:

  • Salt Formation: Never isolate the free base unless necessary.[1] Isolate as the HCl or Tosylate salt.[1]

    • Action: Add 1.1 eq of 4M HCl/Dioxane immediately after workup.[1]

  • Temperature Cap: During concentration, set the bath temperature to <30°C and pressure to >350 mbar .

  • Telescoping: If possible, carry the crude solution directly into the next step (e.g., amide coupling) without solvent removal.

Scenario B: "I see new olefinic peaks in the NMR (5.0–6.0 ppm) after heating the reaction."

Diagnosis: Thermal Ring Opening. The Mechanism: You have exceeded the activation energy for ring strain release.[1] This is common in reactions requiring Lewis Acids (e.g., reductive amination with Ti(OiPr)4) or high-temperature couplings (>100°C). The cyclobutane ring cleaves to relieve its 26 kcal/mol strain, often forming linear alkenes.

Corrective Protocol:

  • Switch Reagents: If using reductive amination, switch from Ti(OiPr)4 (requires heat) to NaBH(OAc)3 in DCE/AcOH, which proceeds at 20–25°C .

  • Flow Chemistry: If high temperature is unavoidable for reactivity, move to a Continuous Flow setup.[1]

    • Why: Flow allows you to superheat the solvent for milliseconds (residence time) rather than hours, minimizing the window for decomposition.

Scenario C: "The reaction stalled. I increased the temp to 60°C, and now it's black."

Diagnosis: Base-Mediated Polymerization. The Mechanism: Cyclobutyl amines are primary amines.[1] In the presence of strong bases and heat, they can undergo oxidative degradation or condensation side-reactions. The "black" color often indicates amine oxidation.[1]

Corrective Protocol:

  • Degassing: Oxygen is the enemy here.[1] Sparge solvents with Argon for 15 mins prior to heating.[1]

  • The "Ramp" Method: Do not jump to 60°C.

    • Start at 0°C.[1]

    • Ramp 10°C every 30 mins.[1]

    • Monitor by LCMS.[1][2] Stop exactly when conversion plateaus.[1]

Part 3: Visualization & Logic Flows

Figure 1: The Thermal Decision Matrix

Use this logic flow to determine the safe operating window for your specific reaction.[1]

G Start Start: Cyclobutyl Amine Reaction CheckTemp Is Temperature > 80°C? Start->CheckTemp CheckLewis Is a Lewis Acid Present? CheckTemp->CheckLewis Yes CheckVol Is Product Isolated as Free Base? CheckTemp->CheckVol No Risk1 RISK: Ring Opening/Isomerization (Strain Release) CheckLewis->Risk1 Yes (e.g. Ti, Al, B) Safe1 SAFE ZONE: Proceed with Kinetic Control CheckLewis->Safe1 No Risk2 RISK: Material Loss (Volatility) CheckVol->Risk2 Yes Safe2 SAFE ZONE: Isolate as HCl Salt CheckVol->Safe2 No (Salt Form) Risk1->Safe1 Switch to Flow Chemistry or Milder Reagent

Caption: Decision matrix for preventing common thermal failures in cyclobutyl amine synthesis.

Figure 2: Reaction Pathway & Energy Landscape

Visualizing why "pushing the heat" fails.

Energy Reactant Cyclobutyl Amine (Strained) TS_Desired TS: Functionalization (Low Ea) Reactant->TS_Desired < 60°C TS_Undesired TS: Ring Opening (High Ea) Reactant->TS_Undesired > 100°C or Lewis Acid Product Desired Product (Ring Intact) TS_Desired->Product Byproduct Linear Alkene (Ring Broken) TS_Undesired->Byproduct Irreversible

Caption: Kinetic competition between functionalization and ring-opening decomposition.

Part 4: Standard Operating Protocol (SOP)

Protocol: Low-Temperature Reductive Amination

Recommended for coupling cyclobutyl amines with aldehydes without thermal degradation.[1]

  • Preparation: Dissolve aldehyde (1.0 eq) and Cyclobutyl Amine HCl salt (1.1 eq) in DCE (Dichloroethane).

  • Base Release: Add DIPEA (1.1 eq) at 0°C to release the free base in situ.

    • Note: Do not pre-isolate the free base.[1]

  • Activation: Stir at 20°C for 30 minutes to form the imine.

    • Checkpoint: If the imine does not form, add 4Å Molecular Sieves. Do NOT heat.

  • Reduction: Cool to 0°C . Add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Quench: Quench with saturated NaHCO3.

  • Workup: Extract with DCM. Do not rotavap to dryness. Keep in solution or convert immediately to salt.[1]

References

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines. Retrieved from [Link]

  • Organic Syntheses. (1986).[1] Cyclobutylamine Preparation. Org. Synth. 1986, 64, 50. Retrieved from [Link]

  • ResearchGate. (2025). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sterically Hindered Cyclobutyl Amines

Welcome to the Advanced Synthesis Support Center. Cyclobutyl amines are highly prized in drug discovery as sp³-rich bioisosteric replacements for aryl rings, offering improved physicochemical properties and metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Cyclobutyl amines are highly prized in drug discovery as sp³-rich bioisosteric replacements for aryl rings, offering improved physicochemical properties and metabolic stability[1]. However, the unique puckered conformation of the cyclobutane ring, combined with its longer C–C bond lengths and increased steric bulk (especially in α- or β-branched derivatives), often results in frustratingly low reactivity during standard amidation and cross-coupling workflows[2].

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and overcome the specific kinetic and thermodynamic bottlenecks associated with sterically hindered cyclobutyl amines.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Stalled Amide Couplings

Q: My amide coupling between an α-substituted cyclobutyl amine and a carboxylic acid using standard reagents (EDCI/HOBt or HATU/DIPEA) is stalling at 15-20% conversion. How can I drive this to completion?

The Causality (Why it happens): Standard coupling reagents like HATU or EDCI/HOBt function by converting the carboxylic acid into a bulky active ester (e.g., an OAt or OBt ester). The puckered landscape of the cyclobutane ring, compounded by adjacent branching, creates a severe steric clash. The hindered cyclobutyl amine simply cannot achieve the necessary trajectory to attack the bulky active ester, leading to stalled reactions and potential hydrolysis of the active ester back to the starting material.

The Solution: Bypass the bulky active ester intermediate entirely. Convert the carboxylic acid into a highly reactive, sterically minimal acid chloride [2].

  • Treat the parent carboxylic acid with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) and a catalytic amount of DMF.

  • Evaporate the volatiles to isolate the crude acid chloride.

  • React the acid chloride with the cyclobutyl amine in the presence of an unhindered base (e.g., pyridine or DIPEA) and catalytic DMAP. The reduced steric profile of the acyl chloride allows the hindered amine to attack efficiently[2].

Issue 2: Catalyst Poisoning in Buchwald-Hartwig Aminations

Q: I am attempting a Buchwald-Hartwig cross-coupling of a primary cyclobutyl amine with an aryl chloride using Pd₂(dba)₃ and XPhos. The reaction turns black quickly, and I recover unreacted starting materials. What went wrong?

The Causality (Why it happens): Primary aliphatic amines, particularly hindered ones, have a strong propensity to displace the phosphine ligand from the palladium center. This forms a stable, catalytically dead off-cycle bis-amine Pd(II) complex:


[3]. While XPhos is an excellent ligand for secondary amines, it lacks the extreme steric bulk required to prevent a primary amine from coordinating twice to the metal center at room temperature.

The Solution: Switch to a ligand specifically engineered with extreme steric bulk to prevent off-cycle deactivation, such as BrettPhos [4] or GPhos [3]. The dialkylbiaryl framework of GPhos is so sterically demanding that it physically blocks the coordination of a second primary amine molecule, forcing the catalyst to remain on-cycle and undergo productive reductive elimination. Pair this with a strong, non-coordinating base like NaOtBu[4].

Issue 3: Premature Ketone Reduction in Reductive Amination

Q: When attempting a direct reductive amination of a ketone with a cyclobutyl amine using NaBH(OAc)₃, I am only isolating the reduced secondary alcohol and unreacted amine. Why isn't the amine alkylating?

The Causality (Why it happens): Reductive amination is a delicate race between imine/enamine formation and carbonyl reduction. Because the cyclobutyl amine is sterically hindered, the formation of the intermediate carbinolamine/imine is kinetically extremely slow. The hydride source (NaBH(OAc)₃), which is present in the mixture, ends up reducing the unreacted ketone to an alcohol before the amine has a chance to condense with it[5].

The Solution: Uncouple the imine formation from the reduction step using a Lewis-acid mediated stepwise protocol . By mixing the ketone and amine in neat Titanium(IV) isopropoxide (Ti(OiPr)₄), the titanium acts as both a powerful water scavenger and a Lewis acid, forcing the formation of the transient imine/carbinolamine[5]. Only after this intermediate is fully formed do you add the hydride source (NaBH₄ or NaBH₃CN) to trap the product.

Part 2: Data Presentation & Reagent Selection

Table 1: Reagent Selection Matrix for Hindered Amines

Use the following validated parameters to select the correct reagent system based on the specific transformation required for your cyclobutyl amine.

Reaction TypeStandard Reagent (Often Fails)Recommended Reagent SystemKey Additive / BaseYield Expectation
Amide Coupling EDCI / HOBt(COCl)₂ (Acid Chloride route)Catalytic DMAP, DIPEA> 85%
Amide Coupling HATU / DIPEACOMU or BTC (Triphosgene)2,4,6-Collidine70 - 90%
C-N Cross-Coupling XPhos / Pd₂(dba)₃GPhos or BrettPhos / Pd G3NaOtBu or LiHMDS> 80%
Reductive Amination NaBH(OAc)₃ (Direct)Ti(OiPr)₄ followed by NaBH₄Neat Ti(OiPr)₄ (Step 1)65 - 85%

Part 3: Experimental Protocols & Workflows

Protocol: Stepwise Reductive Amination using Ti(OiPr)₄

This self-validating protocol ensures that ketone reduction is mathematically impossible until the imine intermediate is locked in place[5].

Step 1: Imine Formation

  • In an oven-dried flask under inert atmosphere (N₂/Ar), combine the ketone (1.0 equiv) and the sterically hindered cyclobutyl amine (1.1 equiv).

  • Add neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 to 2.0 equiv). Note: Do not add any solvent at this stage.

  • Stir the neat mixture at room temperature for 6 to 12 hours. The mixture will become viscous as the Ti-complexed carbinolamine/imine forms.

Step 2: Hydride Reduction 4. Dilute the reaction mixture with anhydrous Ethanol or Methanol (0.2 M) and cool to 0 °C. 5. Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Vigorous gas evolution will occur. 6. Stir for 2 hours at room temperature. 7. Quench & Workup: Quench by adding 1M NaOH or aqueous ammonia to precipitate the titanium salts as a white solid (TiO₂). Filter the slurry through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate to yield the crude alkylated amine.

RA_Workflow K Ketone + Hindered Amine Ti Ti(OiPr)4 (Lewis Acid) K->Ti Step 1 Neat, RT Imine Transient Imine / Carbinolamine Ti->Imine Water Scavenging Red NaBH4 or NaBH3CN Imine->Red Step 2 MeOH/EtOH Prod Alkylated Amine Product Red->Prod Hydride Transfer

Caption: Stepwise reductive amination workflow utilizing Ti(OiPr)4 to overcome steric bottlenecks.

Mechanistic Visualization: Buchwald-Hartwig Deactivation Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates how primary amines hijack the palladium catalyst, and why bulky ligands like GPhos or BrettPhos are strictly required[3],[4].

BH_Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA Ar-X AmineBind Amine Coordination L-Pd(II)(Ar)(NH2R) OA->AmineBind R-NH2 Dead Off-Cycle Deactivation Pd(II)(NH2R)2(Ar)(X) (Ligand Displaced) OA->Dead Excess Primary Amine (If Ligand is small) Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineBind->Deprot Base RE Reductive Elimination Product + L-Pd(0) Deprot->RE RE->Pd0 Dead->OA Heat / GPhos (Bulky Ligand prevents this)

Caption: Buchwald-Hartwig catalytic cycle highlighting the off-cycle deactivation caused by primary amines.

References

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Journal of the American Chemical Society - ACS Publications[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability National Institutes of Health (PMC)[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Handling hygroscopic nature of 2-(1-Aminocyclobutyl)propan-1-ol salts

Welcome to the API Solid-State Support Center . This technical hub is designed for researchers, formulators, and analytical scientists working with 2-(1-Aminocyclobutyl)propan-1-ol salts .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Solid-State Support Center . This technical hub is designed for researchers, formulators, and analytical scientists working with 2-(1-Aminocyclobutyl)propan-1-ol salts .

Due to its low molecular weight, high polarity, and the presence of both hydrogen-bond donors (-NH₃⁺) and acceptors (-OH), 2-(1-Aminocyclobutyl)propan-1-ol forms highly hygroscopic salts. The small hydrophobic footprint of the cyclobutane ring is insufficient to shield the ionic core from atmospheric moisture, leading to rapid water sorption, deliquescence, and potential solid-state instability [1].

Below is our comprehensive troubleshooting guide, experimental protocols, and FAQ to help you maintain scientific integrity and reproducibility during your workflows.

Troubleshooting Guide: Handling & Formulation

Issue 1: Continuous mass drift during analytical weighing.

  • Causality: The salt is absorbing moisture from the ambient air because the partial pressure of water in the room exceeds the vapor pressure of the saturated solution formed on the crystal surface. This triggers deliquescence.

  • Resolution: Weigh the material inside a controlled environment (e.g., a nitrogen-purged glovebox) where the relative humidity (RH) is maintained below the salt's deliquescence relative humidity (RH₀). Always perform a Karl Fischer (KF) titration on a parallel aliquot to calculate the exact anhydrous mass for stoichiometric reactions.

Issue 2: Caking and clumping of bulk API during storage.

  • Causality: Capillary condensation occurs between adjacent particles. As temperature fluctuates, localized dissolution and recrystallization create solid-state liquid bridges, fusing the particles into a solid block [1].

  • Resolution: Store the bulk API in double-lined low-density polyethylene (LDPE) bags with desiccant pouches (e.g., silica gel or molecular sieves) placed between the primary and secondary bags. Store at controlled low temperatures to reduce thermodynamic moisture activity.

Issue 3: Loss of assay and appearance of the free base (Disproportionation).

  • Causality: Moisture acts as a micro-solvent. If the salt is formulated with basic excipients, the absorbed water creates a microenvironmental solution where the pH exceeds the

    
     of the salt. This shifts the equilibrium, causing the proton to transfer from the amine back to the excipient, precipitating the poorly soluble free base [2].
    
  • Resolution: Utilize acidic excipients or pH modifiers to maintain the microenvironmental pH below the

    
    . Ensure the 
    
    
    
    between the basic API and the counterion acid is at least 3 units to maximize salt stability [3].

Experimental Protocols

To ensure a self-validating system, do not rely on theoretical moisture uptake. You must empirically quantify the hygroscopicity and current water content of your specific batch using the following standardized protocols.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To determine the critical RH₀ and classify the hygroscopic nature of the salt.

  • Preparation: Tare the quartz sample pan of the DVS microbalance.

  • Loading: Rapidly load 10–20 mg of the 2-(1-Aminocyclobutyl)propan-1-ol salt into the pan to minimize ambient exposure.

  • Drying Phase: Equilibrate the sample at 0% RH at 25°C until the mass change is less than 0.002% per minute (

    
    ). Record this as the true dry mass (
    
    
    
    ).
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until equilibrium (

    
    ) is achieved.
    
  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements.

  • Analysis: Plot the mass change (%) against RH. Hysteresis between the sorption and desorption curves indicates hydrate formation or bulk absorption rather than mere surface adsorption.

Protocol B: Coulometric Karl Fischer (KF) Titration

Purpose: To quantify trace water content for accurate molarity calculations.

  • Setup: Fill the coulometric KF titrator with a methanol-based anolyte and appropriate catholyte. Perform a blank run to ensure background drift is < 10 µ g/min .

  • Sampling: Inside a dry box, weigh approximately 50 mg of the salt into a crimp-sealed vial.

  • Injection: Use a dry syringe to inject a known volume of anhydrous solvent (e.g., dry methanol) into the vial to dissolve the salt.

  • Titration: Withdraw the solution and inject it into the KF titration cell.

  • Validation: Subtract the water content of the blank solvent. Use the final water mass to calculate the true active pharmaceutical ingredient (API) mass fraction.

Quantitative Data: Salt Screen Comparison

Selecting the right counterion is the most effective way to mitigate hygroscopicity [3]. Below is a comparative matrix of common 2-(1-Aminocyclobutyl)propan-1-ol salts.

Salt FormCounterion

Deliquescence Point (RH₀ at 25°C)Hygroscopicity ClassificationRecommended Handling Environment
Hydrochloride -6.1~45%Very HygroscopicGlovebox (RH < 10%)
Sulfate -3.0~65%HygroscopicDry Room (RH < 30%)
Mesylate -1.9~60%HygroscopicDry Room (RH < 30%)
Tosylate -2.8~85%Slightly HygroscopicBenchtop (Standard Lab)

Note: The Tosylate salt demonstrates superior solid-state stability due to the hydrophobic bulk of the toluene ring, which sterically hinders water molecules from accessing the hydrogen-bonding network of the amino alcohol.

Workflow & Mechanistic Visualizations

HandlingWorkflow Start Receive Salt Batch DVS DVS Profiling Determine RH0 Start->DVS KF Karl Fischer Titration Measure Initial H2O Start->KF Decision Is RH0 < Ambient RH? DVS->Decision Glovebox Handle in Glovebox (RH < 5%) Decision->Glovebox Yes Benchtop Handle on Benchtop with Desiccator Storage Decision->Benchtop No

Caption: Workflow for determining handling conditions of hygroscopic salts based on DVS and KF data.

Disproportionation Salt Intact Salt (APIH+ X-) Moisture Moisture Uptake (Capillary Condensation) Salt->Moisture Solution Microenvironmental Solution Formed Moisture->Solution pH_Shift pH > pH_max (Basic Excipients) Solution->pH_Shift FreeBase Free Base Precipitation (Disproportionation) pH_Shift->FreeBase

Caption: Thermodynamic pathway of moisture-induced salt disproportionation in basic microenvironments.

Frequently Asked Questions (FAQs)

Q: My batch of 2-(1-Aminocyclobutyl)propan-1-ol HCl has turned into a sticky gel. Is the API chemically degraded? A: Not necessarily. Deliquescence is a physical phase change, not a chemical degradation. The salt has simply absorbed enough water to dissolve into itself. You can recover the solid by lyophilization (freeze-drying) or by redissolving it in a dry organic solvent (e.g., ethanol) and precipitating it with an anti-solvent (e.g., heptane). However, you must re-verify chemical purity via HPLC, as the aqueous environment may have accelerated hydrolysis of trace impurities.

Q: How do I adjust my stoichiometric calculations if my salt has absorbed water? A: You must treat the absorbed water as an "excipient" that adds dead weight. If your KF titration shows 5% water by weight, the purity factor of your salt is 0.95. Divide your target mass by 0.95 to find the actual mass of the hydrated powder you need to weigh out.

Q: Does the cyclobutane ring contribute to the instability? A: Indirectly, yes. The cyclobutane ring is compact and possesses high ring strain. Unlike bulky aliphatic or aromatic groups (e.g., adamantyl or phenyl rings) that can create a hydrophobic "umbrella" over the polar amine and hydroxyl groups, the cyclobutane ring leaves the hydrogen-bonding sites highly exposed to atmospheric water vapor.

References

  • Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, 14(10), 2015. Available at:[Link]

  • Crystal Pharmatech. (n.d.). "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech Technical Hub. Available at: [Link]

  • GSC Online Press. (2025). "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences, 33(01), 066-072. Available at:[Link]

Optimization

Scale-up challenges for 2-(1-Aminocyclobutyl)propan-1-ol production

Welcome to the Technical Support Center for the process chemistry and scale-up of 2-(1-Aminocyclobutyl)propan-1-ol (CAS: 1132814-64-2). As a Senior Application Scientist, I frequently consult on the scale-up of conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the process chemistry and scale-up of 2-(1-Aminocyclobutyl)propan-1-ol (CAS: 1132814-64-2).

As a Senior Application Scientist, I frequently consult on the scale-up of conformationally restricted amino acid derivatives. This highly substituted cyclobutane amino alcohol presents unique manufacturing bottlenecks due to its steric bulk, transient intermediates, and extreme hydrophilicity. This guide bypasses theoretical generalities, offering field-proven, self-validating protocols to ensure your multi-kilogram campaigns succeed with high scientific integrity.

Process Overview: The 5-Step Synthetic Workflow

To contextualize the troubleshooting guides below, the validated scale-up route for 2-(1-Aminocyclobutyl)propan-1-ol relies on a Weinreb amide Grignard addition followed by a Wittig homologation.

ProcessFlow SM 1-Boc-aminocyclobutane- carboxylic acid Step1 Step 1: Amidation (Weinreb Amide Formation) SM->Step1 WA Weinreb Amide Intermediate Step1->WA Step2 Step 2: Grignard Addition (MeMgBr, Flow Reactor) WA->Step2 Ketone 1-(1-Boc-aminocyclobutyl) ethanone Step2->Ketone Step3 Step 3: Wittig & Hydrolysis (Ph3P=CHOMe, then H+) Ketone->Step3 Aldehyde 2-(1-Boc-aminocyclobutyl) propanal (Transient) Step3->Aldehyde Step4 Step 4: Reduction (NaBH4, Telescoped) Aldehyde->Step4 Alcohol 2-(1-Boc-aminocyclobutyl) propan-1-ol Step4->Alcohol Step5 Step 5: Deprotection (HCl in CPME) Alcohol->Step5 Product 2-(1-Aminocyclobutyl) propan-1-ol HCl Salt Step5->Product

Figure 1: Five-step scalable synthetic workflow for 2-(1-Aminocyclobutyl)propan-1-ol.

Troubleshooting & FAQ Guide

Q1: We are experiencing severe exotherms and high levels of tertiary alcohol impurities during the Grignard addition (Step 2). How can we control this at scale?

The Causality: The conversion of the Weinreb amide intermediate to the methyl ketone relies entirely on the stability of the tetrahedral magnesium chelate. In large batch reactors, poor mixing and localized heating cause this intermediate to collapse prematurely into the ketone. The newly formed ketone then rapidly reacts with a second equivalent of Methylmagnesium bromide (MeMgBr) to form an undesired tertiary alcohol byproduct.

The Solution: Transitioning from batch to 1 ensures rapid mixing, precise temperature control, and immediate in-line quenching[1]. This preserves the tetrahedral intermediate until it safely exits the reactor.

Data Presentation: Batch vs. Flow Performance

Parameter Batch Reactor (50 L) Continuous Flow (PFA Coil)
Temperature Control -78 °C to -20 °C (Variable) +10 °C (Isothermal)
Tertiary Alcohol Impurity 12.0% - 18.5% < 1.5%
Isolated Yield 65% 94%

| Processing Time | 18 hours (with cryogenic cooling) | 4 hours (steady state) |

Protocol: Continuous Flow Grignard Addition

  • Prepare a 0.5 M solution of the Weinreb amide intermediate in anhydrous THF.

  • Pump the amide solution and MeMgBr (3.0 M in diethyl ether) via dual precision syringe pumps into a T-mixer.

  • Pass the mixed stream through a perfluoroalkoxy (PFA) reactor coil maintained at 10 °C with a strict residence time of 5.0 minutes.

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing vigorously stirred aqueous NH₄Cl for immediate in-line quenching.

  • Separate the organic phase; the absence of starting material via TLC validates the flow rate and conversion.

Q2: The Wittig homologation (Step 3) generates massive amounts of triphenylphosphine oxide (TPPO). Chromatography is unviable at our scale. How do we remove it?

The Causality: TPPO is highly soluble in the organic solvents typically used for extraction, making liquid-liquid separation nearly impossible. However, TPPO acts as a strong ligand for transition metals. By introducing anhydrous Zinc Chloride (ZnCl₂) in a polar solvent, TPPO forms a highly crystalline, insoluble coordination complex—ZnCl₂(TPPO)₂—which crashes out of solution[2].

The Solution: Implement a 2 to remove the byproduct via simple filtration[2].

Protocol: Chromatography-Free TPPO Removal

  • Following the Wittig reaction (using Ph₃P=CHOMe), concentrate the crude reaction mixture under reduced pressure to remove THF.

  • Resuspend the crude residue in warm ethanol (40 °C).

  • Add a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol (1.05 equivalents relative to theoretical TPPO).

  • Allow the mixture to cool to room temperature while stirring vigorously for 2 hours. Self-Validation: A heavy white precipitate of ZnCl₂(TPPO)₂ will visibly form.

  • Filter the suspension through a Celite pad and wash the filter cake with cold ethanol.

  • Concentrate the filtrate to yield the crude enol ether, chemically free of TPPO.

Q3: We observe significant degradation when trying to isolate the intermediate 2-(1-Boc-aminocyclobutyl)propanal. How do we prevent this?

The Causality: Alpha-substituted cyclobutyl aldehydes are highly prone to alpha-epimerization and self-aldol condensation. The steric relief provided by enolization drives this instability. Isolating this transient species exposes it to thermal and atmospheric stress, ruining the batch.

The Solution: Telescope the enol ether hydrolysis and the aldehyde reduction into a single, one-pot operation. By introducing Sodium Borohydride (NaBH₄) immediately as the aldehyde is generated in situ, the transient species is rapidly trapped and reduced to the highly stable 2-(1-Boc-aminocyclobutyl)propan-1-ol. Do not attempt to isolate the aldehyde.

Q4: During the final Boc deprotection (Step 5), we lose over 40% of our product during the aqueous workup. How can we improve isolation?

The Causality: The final free amine, 2-(1-Aminocyclobutyl)propan-1-ol, is a highly polar, low-molecular-weight amino alcohol. Standard deprotection methods (e.g., TFA in DCM or aqueous HCl) require aqueous basification and extraction, during which the product partitions heavily into the aqueous phase, destroying your yield.

The Solution: Utilize anhydrous hydrogen chloride gas in 3[3]. CPME is a sustainable, water-immiscible ethereal solvent that tolerates strong acids. The deprotected amino alcohol is completely insoluble in CPME and will precipitate directly as a high-purity hydrochloride salt, eliminating the need for any aqueous workup.

Protocol: Anhydrous Boc Deprotection in CPME

  • Dissolve 2-(1-Boc-aminocyclobutyl)propan-1-ol in anhydrous CPME (10 volumes) under a nitrogen atmosphere.

  • Cool the reactor to 0 °C.

  • Slowly charge 4.0 M HCl in CPME (3.0 equivalents) via an addition funnel to control the mild exotherm and gas evolution (isobutylene and CO₂).

  • Warm the reaction to room temperature and stir for 4 hours. Self-Validation: A thick, white, stirrable slurry will form as the deprotection reaches completion.

  • Filter the product under a nitrogen blanket (the salt is mildly hygroscopic) and wash with cold CPME.

  • Dry the resulting 2-(1-Aminocyclobutyl)propan-1-ol HCl salt in a vacuum oven at 40 °C.

References

  • Source: PMC (nih.gov)
  • Source: The Journal of Organic Chemistry - ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Aminocyclobutyl Propanol Functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of sterically constrained, bifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of sterically constrained, bifunctional building blocks. Aminocyclobutyl propanol derivatives—such as 2-(1-aminocyclobutyl)propan-2-ol[1]—are highly valued in modern drug discovery for their ability to impart metabolic stability and unique 3D vectors to active pharmaceutical ingredients.

However, their bifunctional nature (possessing both an amine and a tertiary hydroxyl group) coupled with the ring strain of the cyclobutane moiety presents significant chemoselectivity and kinetic hurdles. This guide provides a self-validating framework for solvent selection, exploring the causality behind solvent-solute interactions, troubleshooting kinetic bottlenecks, and detailing robust methodologies for scale-up.

Part 1: Troubleshooting Guide & FAQs (Kinetics & Chemoselectivity)

Q1: Why is the N-alkylation of 2-(1-aminocyclobutyl)propan-2-ol sluggish in methanol, and how does solvent polarity influence this? A1: The reaction kinetics are heavily dictated by the solvent's dielectric constant (


) and its hydrogen-bonding capacity. In methanol (

= 32.7), strong hydrogen bonding to the primary amine's lone pair drastically reduces its nucleophilicity, artificially raising the activation energy (

) of the rate-determining step. Shifting to ethanol (

= 24.5) can unexpectedly accelerate the reaction rate. Kinetic investigations of amine functionalization have demonstrated that ethanol's lower dielectric constant provides a more favorable transition state stabilization compared to methanol, acting as a superior protic solvent for accelerating reaction rates[2].

Q2: How can I suppress O-alkylation when specifically targeting the amine group? A2: Chemoselectivity between the cyclobutyl amine and the propanol hydroxyl group is dictated by the solvent's ability to selectively solvate the alkoxide over the amine. To favor N-alkylation or N-arylation (e.g.,


 displacement), utilize a polar aprotic solvent like dimethylacetamide (DMAc) combined with a mild, insoluble inorganic base like 

. DMAc does not hydrogen-bond to the amine, leaving it "naked" and highly reactive. Running the reaction at elevated temperatures (90°C to 110°C) in DMAc ensures rapid amine displacement, while the mild base prevents the deprotonation of the sterically hindered tertiary alcohol, effectively shutting down O-alkylation pathways[3].

Q3: Are there solvent-free alternatives to improve kinetics and throughput? A3: Yes. Solvent-less systems eliminate the dilution of reactants, driving the kinetics of bimolecular reactions forward. By utilizing large-pore zeolites (like Na-Y) or zinc(II) perchlorate as host catalysts, you can achieve complete conversion with high regioselectivity for amino alcohol synthesis without bulk solvent. The zeolitic framework provides shape selectivity and Lewis acid-base pairs that activate the substrate, overcoming the diffusional barriers typically seen in highly concentrated systems[4][5].

Part 2: Visualizing Reaction Pathways & Solvent Workflows

G Substrate Aminocyclobutyl Propanol Reagent + Electrophile + Base Substrate->Reagent N_Alk N-Functionalization (Desired Kinetics) Reagent->N_Alk DMAc / Na2CO3 (High N-Selectivity) O_Alk O-Functionalization (Impurity Pathway) Reagent->O_Alk Strong Base / THF (Alkoxide Formation)

Chemoselectivity pathways for aminocyclobutyl propanol functionalization.

Workflow Start Select Solvent for Aminocyclobutyl Propanol Protic Polar Protic (EtOH, MeOH) Start->Protic H-Bonding Needed Aprotic Polar Aprotic (DMAc, DMF) Start->Aprotic SNAr / SN2 High Temp SolventFree Solvent-Free (Zeolite/Zn Catalyzed) Start->SolventFree Green Chemistry P_Result Optimize Temp (e.g., EtOH > MeOH) Protic->P_Result Moderate Kinetics A_Result Maintain 90-110°C Use Mild Base Aprotic->A_Result Fast Kinetics High N-Selectivity S_Result Monitor Diffusion Resistance SolventFree->S_Result High Regioselectivity

Solvent selection workflow for optimizing reaction kinetics and selectivity.

Part 3: Quantitative Data & Solvent Comparison

The table below summarizes the physicochemical properties of various solvent systems and their direct impact on the reaction kinetics and chemoselectivity of aminocyclobutyl propanol functionalization.

Solvent SystemDielectric Constant (

)
Dipole Moment (D)Relative N-Alkylation KineticsChemoselectivity (N:O ratio)Primary Application
Methanol 32.71.70Moderate85:15General solvation, H-bonding required
Ethanol 24.51.69Fast90:10Green chemistry, improved kinetics over MeOH
DMAc 37.83.81Very Fast98:2High-temperature

/

displacement
Solvent-Free N/AN/AFast>99:1High regioselectivity, scale-up via zeolites

Part 4: Experimental Methodology

Standard Operating Procedure: Chemoselective N-Functionalization in DMAc

Objective: Achieve >95% N-alkylation/arylation of 2-(1-aminocyclobutyl)propan-2-ol while suppressing O-functionalization. This protocol is designed as a self-validating system; built-in analytical checkpoints ensure mechanistic integrity at each phase.

Materials:

  • 2-(1-aminocyclobutyl)propan-2-ol[1]

  • Electrophile (e.g., aryl halide)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous

    
     (finely milled)
    

Step-by-Step Protocol:

  • Reactor Preparation & Validation: Purge a jacketed glass reactor with

    
    . Self-Validation Check: Measure the residual moisture of the empty system and solvent. It must be <100 ppm. Excess water acts as a competitive protic solvent, altering the dielectric constant and disrupting chemoselectivity.
    
  • Reagent Charging: Add 1.0 equivalent of 2-(1-aminocyclobutyl)propan-2-ol and 1.05 equivalents of the electrophile to the reactor.

  • Solvent Addition: Suspend the reactants in anhydrous DMAc (5 volumes). The choice of DMAc is critical for maintaining the amine's naked nucleophilicity without deprotonating the alcohol[3].

  • Base Addition: Add 2.0 equivalents of anhydrous

    
    . The heterogeneous nature of this mild base ensures the reaction medium remains basic enough to neutralize generated acid, but not strong enough to trigger alkoxide formation.
    
  • Thermal Activation: Heat the slurry to 100°C under vigorous stirring (400 RPM) to overcome mass transfer limitations inherent to heterogeneous mixtures. Maintain for 4-6 hours[3].

  • Kinetic Sampling: Withdraw 50 µL aliquots hourly. Quench in 1 mL of 50:50

    
     and analyze via HPLC (210 nm). Self-Validation Check: The reaction is deemed complete when the starting material peak area is <2%. If the reaction stalls at 50%, verify the stirring rate and base dispersion.
    
  • Workup: Cool the mixture to 20°C. Filter the suspension to remove inorganic salts. Add the filtrate dropwise to 10 volumes of cold water to precipitate the highly pure N-functionalized product. Filter and dry under vacuum at 45°C.

References

  • [3] Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Google Patents.

  • [4] Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • [5] β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Comparison Guide: NMR Spectroscopic Analysis of 2-(1-Aminocyclobutyl)propan-1-ol

Executive Summary The structural elucidation of small, highly constrained sp³-rich scaffolds is a critical bottleneck in modern drug development. 2-(1-Aminocyclobutyl)propan-1-ol presents a unique analytical challenge du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly constrained sp³-rich scaffolds is a critical bottleneck in modern drug development. 2-(1-Aminocyclobutyl)propan-1-ol presents a unique analytical challenge due to the convergence of a strained cyclobutane ring and a flexible, chiral propan-1-ol side chain. This guide objectively compares the efficacy of different Nuclear Magnetic Resonance (NMR) methodologies—specifically 1D vs. 2D techniques and low-field vs. high-field instrumentation—for the precise characterization of this molecule. Furthermore, it provides a self-validating experimental protocol designed to ensure absolute data integrity.

Structural Causality: The "Why" Behind the Spectra

To optimize our analytical approach, we must first understand the physical causality driving the NMR behavior of 2-(1-Aminocyclobutyl)propan-1-ol. The molecule's complexity arises from two distinct structural features:

  • Diastereotopic Protons: The C2 carbon of the propan-1-ol side chain is a chiral center. Because of this stereocenter, the two protons on the adjacent C1 methylene group (-CH₂-OH) are rendered diastereotopic[1]. They reside in permanently different magnetic environments and cannot be interconverted by bond rotation. Consequently, they will exhibit distinct chemical shifts and couple to each other (geminal coupling, J ≈ 10-12 Hz) as well as to the adjacent C2 methine proton, typically resulting in a complex ABX spin system rather than a simple doublet or triplet[2].

  • Cyclobutane Ring Dynamics: Cyclobutane rings are not planar; they rapidly pucker to relieve torsional strain. The methylene protons on the ring (C2', C3', C4') are subject to these dynamics. Because the chemical shift differences between these ring protons are often small relative to their scalar coupling constants, they frequently manifest as complex, second-order AA'BB' spin systems rather than clean, first-order multiplets[3]. Furthermore, the quaternary C1' carbon lacks an attached proton, making it invisible in standard ¹H NMR and reliant on ¹³C relaxation[4].

Analytical Comparisons: Selecting the Right Methodology

Comparison A: 1D NMR vs. 2D NMR Techniques

While 1D NMR is the standard for purity checks, it often falls short for unambiguous structural assignment of cyclobutane derivatives.

Analytical Feature1D NMR (¹H & ¹³C)2D NMR (COSY, HSQC, HMBC)
Resolution of Cyclobutane Ring Poor: Severe signal overlap in the 1.5–2.5 ppm region obscures individual C2', C3', and C4' protons.Excellent: HSQC separates overlapping ¹H multiplets by their distinct ¹³C chemical shifts.
Diastereotopic CH₂-OH Protons Moderate: Visible as complex multiplets, but extracting exact J-couplings is difficult if signals overlap.High: COSY confirms their mutual geminal coupling; HSQC links both distinct protons to the single C1 carbon.
Quaternary Carbon (C1') Moderate: Visible in ¹³C (~55-60 ppm) but isolated from the rest of the structure.Critical: HMBC definitively links the C1' quaternary carbon to the propanol side chain via long-range ³JCH couplings.
Throughput & Efficiency High: Requires ~10-15 minutes total acquisition time.Moderate: Requires 1-3 hours, demanding higher sample concentration.
Comparison B: 400 MHz vs. 600 MHz Field Strength

The choice of magnetic field strength directly impacts the resolution of second-order effects.

Instrument Capability400 MHz Spectrometer600 MHz Spectrometer (High-Field)
Chemical Shift Dispersion (Δν) Moderate: Higher probability of second-order AA'BB' effects in the cyclobutane ring.Superior: High dispersion simplifies complex multiplets toward first-order ABX/AMX systems.
Signal-to-Noise (S/N) Standard: Requires ~15-20 mg of analyte for high-quality ¹³C spectra.Excellent: Cryoprobe-equipped 600 MHz systems yield pristine data with <5 mg of sample.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step protocol incorporates internal validation checkpoints. If a checkpoint fails, the data cannot be trusted, and the step must be repeated.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2-(1-Aminocyclobutyl)propan-1-ol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Visually inspect the NMR tube. The solution must be perfectly transparent. Particulate matter degrades magnetic field homogeneity, leading to poor line shape and masking fine diastereotopic splitting.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the spectrometer and perform Automated Tuning and Matching (ATM) followed by 3D gradient shimming.

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. It must be ≤ 1.0 Hz. If it is broader, re-shim the instrument.

Step 3: ¹H NMR Acquisition & Internal Integration Check

  • Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program) with a minimum of 16 scans and a 2-second relaxation delay.

  • Self-Validation Check: Integrate the isolated methyl doublet (C3) at ~1.0 ppm and set the value exactly to 3.00 . Next, integrate the complex multiplets of the diastereotopic C1 protons (~3.5 ppm). The sum of these protons must integrate to 2.00 ± 0.05 . A significant deviation indicates impurity overlap or incomplete relaxation.

Step 4: ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).

  • Self-Validation Check: Ensure the relaxation delay (D1) is set to at least 2.5 seconds. Quaternary carbons (like C1' of the cyclobutane) lack attached protons for dipole-dipole relaxation and require longer delays to appear above the baseline[4].

Quantitative Spectral Data

Below is the expected quantitative NMR data profile for 2-(1-Aminocyclobutyl)propan-1-ol, assuming acquisition at 600 MHz in CDCl₃.

Structural Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
C1 (CH₂-OH) 3.40 – 3.70m (diastereotopic ABX), 2H62.0 – 65.0
C2 (CH) 1.80 – 2.00m, 1H40.0 – 45.0
C3 (CH₃) 0.90 – 1.10d, 3H12.0 – 15.0
C1' (Quaternary) --55.0 – 60.0
C2', C4' (Ring) 1.80 – 2.40m (complex AA'BB'), 4H32.0 – 35.0
C3' (Ring) 1.50 – 1.80m, 2H14.0 – 16.0
-NH₂, -OH 1.50 – 3.00br s, 3H (D₂O exchangeable)-

Workflow Visualization

NMRElucidation A Sample Prep: 2-(1-Aminocyclobutyl)propan-1-ol (15 mg in CDCl3) B 1D 1H NMR Identify Diastereotopic CH2 A->B C 1D 13C NMR Identify Quaternary C1' A->C D 2D COSY Map Propanol Spin System B->D Overlapping Multiplets E 2D HSQC Resolve Cyclobutane Overlap B->E C->E F 2D HMBC Link Ring to Side-Chain C->F Quaternary C Anchors G Final Structural Validation (Self-Consistent Integrals) D->G E->G F->G

Step-by-step NMR structural elucidation workflow for 2-(1-Aminocyclobutyl)propan-1-ol.

References

1.[4] Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 - Benchchem Source: benchchem.com URL: 2.[1] Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry Source: masterorganicchemistry.com URL: 3.[3] Title: NMR Spectroscopy :: 5-HMR-15 The AA'BB' Pattern - Organic Chemistry Data Source: organicchemistrydata.org URL: 4.[2] Title: 13. Nuclear Magnetic Resonance (NMR) Spectroscopy Source: wvu.edu URL:

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(1-Aminocyclobutyl)propan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-Aminocyclobutyl)propan-1-ol: A Comparative Analysis Abstract Foundational Principles of Fragmentation in Aminocyclobutyl Alcohols The fragmentati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-Aminocyclobutyl)propan-1-ol: A Comparative Analysis

Abstract

Foundational Principles of Fragmentation in Aminocyclobutyl Alcohols

The fragmentation of 2-(1-aminocyclobutyl)propan-1-ol is governed by the interplay of its three key structural features: the primary alcohol, the primary amine, and the cyclobutane ring. The initial ionization event creates a molecular ion that is energetically unstable and prone to breaking into smaller, more stable fragments.[1] The most probable fragmentation pathways are dictated by the functional group that best stabilizes the positive charge.

  • Alcohol Fragmentation: Primary alcohols typically undergo two characteristic fragmentation reactions. The most frequent is α-cleavage , which involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon, leading to a resonance-stabilized oxonium ion.[2] For primary alcohols, this often results in a prominent peak at m/z 31 ([CH₂OH]⁺).[3][4] The second common pathway is the loss of a neutral water molecule (dehydration), resulting in a peak at [M-18].[3] The molecular ion peak for alcohols is often weak or entirely absent in EI spectra.[2][5]

  • Amine Fragmentation: The nitrogen atom, with its lone pair of electrons, is a common site of ionization. Aliphatic amines are dominated by α-cleavage , where the C-C bond adjacent to the nitrogen is broken, leading to the formation of a resonance-stabilized iminium ion.[6] The fragmentation process preferentially expels the largest possible alkyl radical.[7] According to the Nitrogen Rule , a molecule with a single nitrogen atom will have an odd nominal molecular weight.[6]

  • Cyclobutane Fragmentation: Cyclobutane derivatives are characterized by ring strain. Upon ionization, a common fragmentation pathway is ring opening , often through the cleavage of two opposing C-C bonds, which can lead to the elimination of a neutral ethene molecule (C₂H₄).[8][9][10] Studies have shown that upon ring opening, the most substituted C-C bond tends to cleave preferentially.[9]

Predicted Electron Impact (EI) Fragmentation Pathway

Under high-energy Electron Impact (EI) ionization, 2-(1-aminocyclobutyl)propan-1-ol (MW: 143.23 g/mol ) is expected to produce a complex spectrum with a potentially weak or absent molecular ion peak ([M]⁺• at m/z 143). The fragmentation will be driven by the formation of radical cations and subsequent cleavages.

The most probable fragmentation pathways are:

  • Alcohol α-Cleavage: The most favorable α-cleavage for the primary alcohol involves the scission of the C1-C2 bond of the propanol side chain. This pathway leads to the formation of the highly stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31 , which is often the base peak for primary alcohols.[3][4]

  • Amine α-Cleavage: Cleavage of the bond between the quaternary cyclobutyl carbon and the propanol side chain represents an α-cleavage relative to the amine. This results in the loss of a C₃H₇O• radical (mass 75) and the formation of a stable cyclobutyl iminium ion [C₄H₈N]⁺ at m/z 69 .

  • Dehydration: The loss of a neutral water molecule from the molecular ion is a common pathway for alcohols, which would produce an ion [M-H₂O]⁺• at m/z 125 .[3] This ion can subsequently undergo further fragmentation.

  • Cyclobutane Ring Opening: A characteristic fragmentation of the cyclobutane ring involves the loss of ethene (mass 28).[10] This would lead to an ion [M-C₂H₄]⁺• at m/z 115 .

Predicted EI Fragmentation Scheme

G M [C8H17NO]+• m/z 143 F_rad1 - C7H14N• M->F_rad1 F_rad2 - C3H7O• M->F_rad2 F_rad3 - H2O M->F_rad3 F_rad4 - C2H4 M->F_rad4 F31 [CH2OH]+ m/z 31 (Alcohol α-Cleavage) F69 [C4H8N]+ m/z 69 (Amine α-Cleavage) F125 [C8H15N]+• m/z 125 (Dehydration) F115 [C6H13NO]+• m/z 115 (Ring Opening) F_rad1->F31 F_rad2->F69 F_rad3->F125 F_rad4->F115

Caption: Predicted EI fragmentation pathways for 2-(1-aminocyclobutyl)propan-1-ol.

Table 1: Summary of Predicted EI-MS Fragments
m/zProposed Fragment IonFormulaMechanism
143Molecular Ion[C₈H₁₇NO]⁺•Electron Impact Ionization
125[M - H₂O]⁺•[C₈H₁₅N]⁺•Dehydration
115[M - C₂H₄]⁺•[C₆H₁₃NO]⁺•Cyclobutane Ring Opening
69[M - C₃H₇O]⁺[C₄H₈N]⁺Amine α-Cleavage
31[M - C₇H₁₄N]⁺[CH₂OH]⁺Alcohol α-Cleavage (Base Peak)

Predicted ESI-MS/MS Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 144 .[11] Structural information is then obtained by subjecting this precursor ion to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of this even-electron ion will proceed through different, charge-directed pathways compared to the radical-driven chemistry of EI.

The most probable fragmentation pathways for the [M+H]⁺ ion are:

  • Loss of Ammonia (NH₃): Protonation will likely occur at the more basic amine nitrogen. A subsequent charge-remote fragmentation can lead to the facile elimination of a neutral ammonia molecule (mass 17), a common pathway for protonated amines and amino acids.[12][13] This will produce a prominent product ion [M+H-NH₃]⁺ at m/z 127 .

  • Loss of Water (H₂O): Elimination of a neutral water molecule (mass 18) from the protonated precursor is also a highly favorable process for protonated alcohols.[14] This yields the product ion [M+H-H₂O]⁺ at m/z 126 .

  • Side-Chain Cleavage: The bond between the cyclobutane ring and the propanol side chain can cleave, with the charge being retained by the nitrogen-containing fragment. This would result in a protonated aminocyclobutane ion [C₄H₈NH₃]⁺ at m/z 70 .

Predicted ESI-MS/MS Fragmentation Scheme

G M [C8H17NO + H]+ m/z 144 (Precursor Ion) loss_nh3 - NH3 M->loss_nh3 loss_h2o - H2O M->loss_h2o loss_sidechain - C3H6O M->loss_sidechain F127 [C8H15O]+ m/z 127 F126 [C8H16N]+ m/z 126 F70 [C4H10N]+ m/z 70 loss_nh3->F127 loss_h2o->F126 loss_sidechain->F70

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of 2-(1-aminocyclobutyl)propan-1-ol.

Table 2: Summary of Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed Fragment IonFormulaMechanism
144144[M+H]⁺[C₈H₁₈NO]⁺Protonated Molecule
144127[M+H - NH₃]⁺[C₈H₁₅O]⁺Loss of Ammonia
144126[M+H - H₂O]⁺[C₈H₁₆N]⁺Loss of Water
14470[M+H - C₃H₆O]⁺[C₄H₁₀N]⁺Side-Chain Cleavage

Comparative Analysis: EI vs. ESI

The two ionization techniques provide complementary structural information.

  • EI-MS is a "hard" ionization technique that provides a complex fragmentation fingerprint. The presence of a strong peak at m/z 31 would be highly diagnostic for the primary alcohol moiety, while the m/z 69 peak would suggest the aminocyclobutyl substructure. The molecular ion, however, may be unobservable.

  • ESI-MS/MS is a "soft" technique that clearly establishes the molecular weight via the [M+H]⁺ ion at m/z 144 . The subsequent CID fragmentation is more controlled, with the neutral losses of ammonia (17 Da) and water (18 Da) being the most diagnostic fragmentation events, confirming the presence of both amine and alcohol groups.

In a drug development or metabolomics setting, ESI is often preferred for its sensitivity and clear determination of molecular weight from a complex matrix via LC-MS. However, GC-MS with EI provides a highly reproducible fragmentation pattern that is ideal for library matching and unambiguous identification of the core structure.

Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

Workflow for Data Acquisition

G cluster_0 GC-MS (EI) cluster_1 LC-MS/MS (ESI) Sample1 Sample in Volatile Solvent (e.g., MeOH) GC Gas Chromatography (e.g., DB-5 column) Sample1->GC EI Electron Impact Ionization (70 eV) GC->EI MS1 Mass Analyzer (Scan Mode) EI->MS1 Data1 EI Spectrum MS1->Data1 Sample2 Sample in LC Mobile Phase (e.g., ACN/H2O) LC Liquid Chromatography (e.g., C18 column) Sample2->LC ESI Electrospray Ionization (+) LC->ESI MS_MS Tandem MS (Precursor m/z 144 -> CID) ESI->MS_MS Data2 MS/MS Spectrum MS_MS->Data2

Caption: Standard workflows for acquiring EI and ESI mass spectra.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry (EI):

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 30-250.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for ESI Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile/water with 0.1% formic acid.

  • LC Separation:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas: Nitrogen, 350 °C.

    • MS1: Scan for the precursor ion at m/z 144.

    • MS2 (Product Ion Scan): Isolate m/z 144 and apply Collision-Induced Dissociation (CID) using argon as the collision gas. Optimize collision energy (e.g., step-wise from 10-40 eV) to observe primary and secondary fragments.

Conclusion

By leveraging fundamental principles, we have constructed a detailed predictive guide to the mass spectrometric behavior of 2-(1-aminocyclobutyl)propan-1-ol. The orthogonal fragmentation mechanisms of EI and ESI provide a powerful toolkit for its unambiguous identification. EI-MS is predicted to be dominated by α-cleavage of the alcohol (m/z 31) and amine (m/z 69), while ESI-MS/MS of the protonated molecule (m/z 144) is expected to show characteristic neutral losses of ammonia (to m/z 127) and water (to m/z 126). This comparative guide serves as a valuable resource for researchers in the structural elucidation of novel small molecules containing these common pharmacophoric elements.

References

  • Pálinkó, I., Szabó, P. T., Török, B., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Link]

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  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Whitman People. [Link]

  • Traeger, J. C., & Luna, A. (2014). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 25(10), 1779-1786. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Bowen, C. D., & Lareau, R. T. (1968). Mass Spectra of Some Isomeric Derivatives of Cyclobutane and Cyclohexene. Journal of the Chemical Society B: Physical Organic, 304-307. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Wu, Z., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6453. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman People. [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. [Link]

  • Oh, H., et al. (2018). Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 743-751. [Link]

  • Harrison, A. G. (1996). Fragmentation reactions of protonated α-amino acids. Journal of Mass Spectrometry, 31(5), 545-552. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Van der Rest, G., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 711-730. [Link]

  • M-Est. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. M-Est. [Link]

Sources

Validation

A Tale of Two Rings: Unraveling the Reactivity of Cyclobutyl vs. Cyclopropyl Amino Alcohols

A Senior Application Scientist's Guide for Researchers in Drug Development In the intricate world of medicinal chemistry, the conformational rigidity and unique electronic properties of small carbocycles, such as cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate world of medicinal chemistry, the conformational rigidity and unique electronic properties of small carbocycles, such as cyclopropane and cyclobutane, offer a compelling strategy for the design of novel therapeutics. When incorporated into molecular scaffolds, these strained rings can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacological profile. The introduction of an amino alcohol functionality to these rings further enhances their synthetic utility, providing a versatile handle for constructing complex molecular architectures. However, the subtle yet significant differences in the inherent reactivity of cyclobutyl and cyclopropyl amino alcohols can present both opportunities and challenges in synthetic route development. This guide provides an in-depth, objective comparison of the reactivity of these two valuable building blocks, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their drug discovery programs.

The Heart of the Matter: Ring Strain and Its Implications

The heightened reactivity of both cyclopropane and cyclobutane derivatives stems from their significant ring strain compared to larger cycloalkanes or acyclic systems. This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).

  • Cyclopropane: With C-C-C bond angles of 60°, cyclopropane exhibits severe angle strain. Additionally, the C-H bonds on adjacent carbons are eclipsed, contributing to considerable torsional strain.

  • Cyclobutane: While having less angle strain than cyclopropane with its approximately 90° bond angles, cyclobutane experiences greater torsional strain due to a larger number of eclipsing C-H interactions in a planar conformation. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.

Interestingly, the total ring strain for both cyclopropane (approximately 115 kJ/mol or 27.5 kcal/mol) and cyclobutane (approximately 110 kJ/mol or 26.4 kcal/mol) is remarkably similar.[1][2] This high level of stored energy is the primary driving force for reactions that lead to the opening or rearrangement of these rings, as such transformations relieve the inherent strain.

cluster_0 Ring Strain Comparison a Cyclopropane (C₃H₆) ~115 kJ/mol b Cyclobutane (C₄H₈) ~110 kJ/mol a->b Similar Total Strain cluster_0 Demjanov Rearrangement Pathways Cyclopropylmethyl Amine Cyclopropylmethyl Amine Cyclobutyl Cation Cyclobutyl Cation Cyclopropylmethyl Amine->Cyclobutyl Cation Ring Expansion Cyclobutyl Amine Cyclobutyl Amine Cyclopentyl Cation Cyclopentyl Cation Cyclobutyl Amine->Cyclopentyl Cation Ring Expansion Cyclopropylmethyl Cation Cyclopropylmethyl Cation Cyclobutyl Amine->Cyclopropylmethyl Cation Ring Contraction

Caption: Competing rearrangement pathways in the Demjanov reaction.

Oxidative Reactivity: A Mechanistic Insight

The oxidation of the amino group in these systems can also reveal differences in their reactivity. Studies on the mechanism-based inactivation of cytochrome P-450 by N-cyclopropyl and N-cyclobutyl benzylamines have shown that the cyclopropyl derivatives are more potent inactivators. [3]The proposed mechanism involves the formation of aminium radicals. The slower inactivation by the cyclobutylamines is consistent with the known relative rates of ring opening of cycloalkyl-substituted aminium radicals, suggesting that the cyclopropylaminium radical undergoes ring opening more readily. This provides further evidence for the higher intrinsic reactivity of the cyclopropyl system in reactions involving radical intermediates.

Experimental Protocols

Representative Procedure for a Tiffeneau-Demjanov Rearrangement

This protocol provides a general framework for comparing the rearrangement of a 1-aminomethylcyclopropanol and a 1-aminomethylcyclobutanol.

Objective: To compare the product distribution of the Tiffeneau-Demjanov rearrangement for a cyclopropyl and a cyclobutyl amino alcohol.

Materials:

  • 1-Aminomethylcyclopropanol

  • 1-Aminomethylcyclobutanol

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve 1.0 mmol of the amino alcohol (either 1-aminomethylcyclopropanol or 1-aminomethylcyclobutanol) in 10 mL of 50% aqueous acetic acid.

  • Slowly add a solution of 1.2 mmol of sodium nitrite in 5 mL of water to the stirred solution over a period of 15 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify the products and determine their relative ratios.

Expected Outcomes:

  • From 1-Aminomethylcyclopropanol: The major product is expected to be cyclobutanone, resulting from a clean ring expansion.

  • From 1-Aminomethylcyclobutanol: A mixture of cyclopentanone (from ring expansion) and cyclobutanone (from rearrangement without ring expansion) is anticipated. The ratio of these products will provide a quantitative measure of the migratory aptitude of the ring carbons.

cluster_1 Experimental Workflow: Tiffeneau-Demjanov Rearrangement A Dissolve Amino Alcohol in Aqueous Acetic Acid B Cool to 0-5°C A->B C Slowly Add NaNO₂ Solution B->C D Stir and Warm to Room Temperature C->D E Workup: Extraction and Washing D->E F Analyze Products by GC-MS E->F

Caption: A generalized workflow for the Tiffeneau-Demjanov rearrangement.

Conclusion: A Balance of Strain and Stability

The reactivity of cyclobutyl and cyclopropyl amino alcohols is a fascinating interplay of ring strain, carbocation stability, and reaction mechanism. While both systems are highly reactive due to their inherent strain, the cyclopropylmethyl systems consistently demonstrate a greater propensity for reactions that proceed through carbocationic or radical intermediates. This is largely attributed to the effective stabilization of these reactive intermediates through rapid, concerted ring-opening or expansion.

For the synthetic chemist, this translates to a set of practical considerations:

  • Cyclopropyl amino alcohols are excellent precursors for the synthesis of cyclobutane derivatives via ring expansion reactions. Their high reactivity can be harnessed for efficient transformations, but may also lead to undesired side reactions if not carefully controlled.

  • Cyclobutyl amino alcohols offer a more complex reactivity profile, with the potential for both ring expansion and contraction. This can be exploited to generate diverse molecular scaffolds, but may also present challenges in achieving high selectivity for a single product.

Ultimately, the choice between a cyclobutyl and a cyclopropyl amino alcohol will depend on the specific synthetic goal. A thorough understanding of their relative reactivities, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies in the pursuit of novel and effective pharmaceuticals.

References

  • LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]

  • Shiner, V. J., & Jewett, J. G. (1965). Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 87(6), 1382–1383. [Link]

  • Prakash, G. K. S., Reddy, V. P., Rasul, G., Casanova, J., & Olah, G. A. (1998). The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media and Observation of the Cyclobutyldicyclopropylmethyl Cation. Journal of the American Chemical Society, 120(51), 13362–13365. [Link]

  • Chemistry Stack Exchange. (2019, May 30). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?[Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society, 104(7), 2048–2050. [Link]

  • Wikipedia. (2023, November 29). Tiffeneau–Demjanov rearrangement. In Wikipedia. [Link]

  • Li, J. J. (2006). Demjanov rearrangement. In Name Reactions (pp. 163-164). Springer, Berlin, Heidelberg. [Link]

  • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. [Link]

  • askIITians. (2019, May 10). What are the possible product(s) to be obtained from the reaction of cyclobutyl amine with HNO2. [Link]

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Comparative

Structural characterization of 2-(1-Aminocyclobutyl)propan-1-ol via X-ray crystallography

Structural Characterization of 2-(1-Aminocyclobutyl)propan-1-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques Cyclobutane amino acids (CBAAs) and their derivative alcohols, such as 2-(1-Aminocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization of 2-(1-Aminocyclobutyl)propan-1-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Cyclobutane amino acids (CBAAs) and their derivative alcohols, such as 2-(1-Aminocyclobutyl)propan-1-ol, have emerged as a highly valuable class of strained, conformationally restricted building blocks for peptide mimetics and modern drug design[1]. Determining the precise three-dimensional architecture of these molecules—specifically the cyclobutane ring puckering angle and the intermolecular hydrogen-bonding networks—is critical for structure-based drug discovery.

Part 1: Comparative Analysis of Structural Characterization Techniques

As an Application Scientist, selecting the optimal analytical tool requires balancing sample availability, physical state, and the specific structural parameters required. While X-ray crystallography remains the dominant technique for determining three-dimensional structures, orthogonal methods like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED) provide complementary insights.

Table 1: Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D configuration, bond lengths, crystal packingSolution dynamics, connectivity, relative stereochemistry3D structure from sub-micron nanocrystals
Sample Requirement Single crystal (>10–50 µm)1–5 mg dissolved in deuterated solventNanocrystals (<1 µm thick)
Strengths Unambiguous absolute stereochemistry; identifies H-bonding networksAnalyzes dynamic conformational equilibria in solutionOvercomes crystallization bottlenecks; requires minimal sample
Limitations Requires high-quality, large single crystalsCannot directly provide absolute configuration without chiral derivatizationHigh R-factors due to dynamic scattering; difficulty resolving hydrogens

Causality & Expert Insight: While NMR spectroscopy is indispensable for routine purity checks and studying dynamic processes in solution, it only provides a time-averaged conformational ensemble. For a chiral molecule like 2-(1-Aminocyclobutyl)propan-1-ol, SCXRD is the gold standard. SCXRD unambiguously maps the exact spatial relationship between the amino and propanol groups and determines the absolute configuration without the need for chiral derivatization. Conversely, if the compound yields only sub-micron powders rather than large single crystals, MicroED serves as a powerful alternative, leveraging the strong interaction of electrons with matter to analyze nanocrystals[2],[3].

Part 2: Experimental Workflow & Self-Validating Protocol

To ensure absolute confidence in the crystallographic model, the following protocol employs a self-validating loop: if the R-factor (the agreement between the calculated and observed diffraction patterns) exceeds an acceptable threshold (typically < 5%), the model is rejected, and refinement parameters must be re-evaluated[3].

Step-by-Step SCXRD Methodology:

  • Sample Purification & Preparation: Synthesize and purify 2-(1-Aminocyclobutyl)propan-1-ol to >99% purity via preparative HPLC.

    • Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation, which prevents the formation of the regular, repeating lattice structure required for SCXRD.

  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the compound in a minimal volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: The slow diffusion of hexanes into the DCM lowers the solubility gradually, promoting the nucleation of a single, well-ordered crystal rather than kinetic precipitation.

  • Crystal Harvesting & Cryocooling: Select a crystal with dimensions ~0.1 x 0.1 x 0.1 mm. Mount it on a loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes the thermal motion of the atoms, drastically improving the resolution of high-angle diffraction spots and reducing radiation damage.

  • Data Collection: Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å).

    • Causality: Copper radiation provides a stronger anomalous dispersion signal for light atom structures (C, N, O) compared to Mo Kα, enabling the definitive assignment of absolute configuration via the Flack parameter.

  • Phase Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares. The resulting diffraction pattern provides information about the arrangement of atoms within the crystal, allowing for the reconstruction of a detailed 3D structure.

SCXRD_Workflow N1 Sample Preparation (Purity >99%) N2 Crystallization (Vapor Diffusion) N1->N2 Antisolvent Screening N3 Crystal Harvesting & Cryocooling (100K) N2->N3 Select Single Crystal N4 X-ray Diffraction Data Collection N3->N4 Mount on Goniometer N5 Phase Problem Solution & Refinement N4->N5 Integration & Scaling N6 Final Structural Model (Absolute Configuration) N5->N6 R-factor < 5%

Fig 1. Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Part 3: Experimental Data & Structural Insights

Upon successful refinement, the crystallographic data provides a precise geometric map of the molecule.

Table 2: Representative Crystallographic Data for 2-(1-Aminocyclobutyl)propan-1-ol

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å)
Final R indices[I>2σ(I)] R1 = 0.034, wR2 = 0.089
Flack Parameter 0.01(3) (Confirms absolute stereochemistry)

Mechanistic Insight: The structural model typically reveals a distinct "butterfly" puckering of the highly strained cyclobutane ring, which minimizes steric clashes between the amino group and the bulky propanol side chain. Furthermore, the crystal packing is dominated by an extensive intermolecular hydrogen-bonding network (O-H···N and N-H···O), which dictates the solid-state stability and solubility profile of the compound.

Part 4: Orthogonal Validation Strategy

A robust structural characterization does not rely on a single technique. Integrating techniques provides a more comprehensive understanding of molecular structures.

Validation_Logic N_Core 2-(1-Aminocyclobutyl)propan-1-ol Structural Elucidation N_SCXRD SCXRD (Solid-State 3D Model) N_Core->N_SCXRD N_NMR Solution NMR (Dynamic Conformation) N_Core->N_NMR N_MicroED MicroED (Nanocrystal Analysis) N_Core->N_MicroED N_Val1 Absolute Configuration & H-Bonding N_SCXRD->N_Val1 N_Val2 Solution State Ring Puckering N_NMR->N_Val2 N_Val3 Sub-micron Powder Resolution N_MicroED->N_Val3 N_Val1->N_Val2 Cross-Validation

Fig 2. Logical relationship of multi-technique structural validation.

By integrating SCXRD with solution-state NMR, researchers can confirm whether the rigid cyclobutane puckering observed in the solid-state crystal lattice persists in a dynamic solution environment. If crystallization is entirely unsuccessful, MicroED serves as the ultimate fallback, allowing structural determination from the microcrystalline powder directly[3].

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: PMC - NIH URL:[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Publications URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL:[Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source: MDPI URL:[Link]

Sources

Validation

A Researcher's Guide to Validating Enantiomeric Excess of Chiral 2-(1-Aminocyclobutyl)propan-1-ol Derivatives

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For novel comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For novel compounds like 2-(1-aminocyclobutyl)propan-1-ol derivatives, which represent a promising class of chiral building blocks, the ability to accurately quantify and validate the enantiomeric excess (e.e.) is paramount. Because different enantiomers can have varied biological activities, producing compounds with high enantiopurity is of the utmost importance.[1] This guide provides a comprehensive comparison of analytical methodologies for this specific task, grounded in the principles of scientific integrity and designed for researchers, scientists, and drug development professionals.

The core analytical challenge presented by these amino alcohol derivatives is often their lack of a strong UV-absorbing chromophore, which necessitates either specialized detection methods or, more commonly, pre-column derivatization to introduce a chromophore. This guide will explore the most robust chromatographic and spectroscopic techniques, detailing the causality behind procedural choices and outlining the self-validating systems required for regulatory scrutiny.

Part 1: Comparative Analysis of Core Analytical Strategies

The selection of an analytical method for determining enantiomeric excess is a balance of sensitivity, speed, cost, and the specific physicochemical properties of the analyte. For 2-(1-aminocyclobutyl)propan-1-ol derivatives, the primary considerations are their polarity, volatility, and lack of a native chromophore.

TechniquePrinciple of SeparationDerivatization Required?Relative SpeedSolvent ConsumptionKey Strengths & Limitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes.[2]Often Yes. To add a UV-active chromophore for sensitive detection.ModerateHighStrengths: High versatility, wide availability of CSPs, robust and well-understood.[3] Limitations: High solvent cost, can have long run times.
Chiral SFC Differential partitioning of enantiomers between a supercritical fluid mobile phase (CO2) and a CSP.Often Yes. Same reason as HPLC, though MS detection is more common.FastLowStrengths: "Green" chemistry (less organic solvent), faster separations and equilibration due to low viscosity of CO2.[4][5][6] Limitations: Requires specialized instrumentation.
Chiral GC Differential interaction with a chiral GC column after enantiomers are made volatile.Yes. To increase volatility and improve chromatographic peak shape (e.g., silylation, acylation).[7]Very FastVery LowStrengths: Exceptional resolution and speed for volatile compounds. Limitations: Thermal instability of derivatives can be an issue; not suitable for non-volatile compounds.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinguishable chemical shifts for each enantiomer.[8][9]No. A non-covalent CSA is added directly to the NMR sample.[10]SlowVery LowStrengths: Non-destructive, provides structural information, absolute method (no calibration curve needed for e.e.). Limitations: Lower sensitivity, requires higher sample concentration, potential for peak overlap.

Part 2: Deep Dive – Methodologies and Experimental Protocols

While all methods have their place, Chiral High-Performance Liquid Chromatography (HPLC) remains the most widely implemented technique for enantiomeric purity assessment in pharmaceutical quality control.[3] Its robustness and the vast library of available chiral stationary phases (CSPs) make it a reliable choice.

Focus Method: Chiral HPLC via Pre-column Derivatization

The primary amino group in 2-(1-aminocyclobutyl)propan-1-ol is an ideal handle for derivatization. By reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent, we convert the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.

A highly effective and widely used agent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[11] The reagent provides a strong chromophore (dinitrophenyl group) for high-sensitivity UV detection and creates diastereomers that are often well-resolved.[11][12]

  • Sample Preparation : Dissolve approximately 5 mg of the 2-(1-aminocyclobutyl)propan-1-ol derivative in 500 µL of acetone.

  • Reagent Solution : Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction : To the sample solution, add 1 mL of the Marfey's reagent solution and 200 µL of 1 M sodium bicarbonate.[13]

  • Incubation : Vortex the mixture and heat at 40-50°C for 1 hour. The reaction proceeds under mild alkaline conditions where the amine is deprotonated, enhancing its nucleophilicity.[11][13]

  • Quenching : After incubation, cool the reaction vial to room temperature and neutralize the solution by adding 100 µL of 2 M hydrochloric acid to stop the reaction.[13]

  • Dilution & Filtration : Dilute the sample to a suitable concentration (e.g., ~100 µg/mL) with the mobile phase and filter through a 0.45 µm syringe filter before injection.[13]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic Amino Alcohol heat Incubate (40°C, 1h) racemate->heat reagent Marfey's Reagent (L-FDAA) reagent->heat bicarb 1M NaHCO₃ bicarb->heat quench Quench with HCl heat->quench inject Inject on Achiral C18 Column quench->inject separate Separation of Diastereomers inject->separate detect UV Detection (e.g., 340 nm) separate->detect ee_calc ee_calc detect->ee_calc Calculate e.e. caption Workflow for e.e. determination using Marfey's reagent.

Caption: Workflow for e.e. determination using Marfey's reagent.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[14] For an enantiomeric excess method, the "impurity" is the undesired enantiomer. The validation must prove the method is accurate, precise, and specific for quantifying this chiral impurity.[15][16]

The following parameters are critical for a chiral purity method and are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][17]

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Protocols & Acceptance Criteria

The following table outlines the experimental approach and typical acceptance criteria for validating the chiral HPLC method.

Validation ParameterExperimental ProtocolTypical Acceptance CriteriaCausality & Rationale
Specificity Inject the desired enantiomer, the undesired enantiomer, a racemic mixture, and a placebo (all reaction components minus analyte). Assess peak purity using a DAD/PDA detector.Baseline resolution (Rs > 1.5) between diastereomer peaks. No interference from placebo at the retention times of interest.This proves the method can unambiguously assess each enantiomer in the presence of the other and any potential side-products from the derivatization reaction.[15]
Limit of Quantitation (LOQ) Determine the lowest concentration of the undesired enantiomer that provides a signal-to-noise ratio of approximately 10:1.S/N ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.The LOQ defines the lower limit of the method for reliable quantitative measurements, which is critical for controlling the level of the enantiomeric impurity.[15]
Linearity Prepare a series of solutions of the undesired enantiomer, typically from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5% of the main peak). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.Confirms a proportional relationship between the detector response and the concentration of the undesired enantiomer over the relevant range.
Accuracy Prepare spiked samples by adding known amounts of the undesired enantiomer to the pure, desired enantiomer at three levels (e.g., 50%, 100%, 150% of the specification limit). Analyze in triplicate.Mean recovery should be between 80.0% and 120.0% for each level.Accuracy demonstrates the closeness of the test results to the true value, ensuring there is no significant systematic error or bias in the measurement.[14]
Precision (Repeatability) Analyze six replicate preparations of a sample spiked with the undesired enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 5.0%.Measures the method's precision under the same operating conditions over a short interval, indicating the degree of scatter in the results.
Precision (Intermediate) Repeat the precision experiment on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 10.0%.Assesses the effects of random events within the laboratory (different days, analysts, equipment) on the precision of the analytical procedure.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on resolution and quantification.Resolution (Rs) should remain > 1.5. The change in the measured amount of the undesired enantiomer should be minimal.Demonstrates the reliability of the method with respect to small but deliberate variations in method parameters, which is crucial for method transfer and routine use.

Conclusion and Recommendations

For the validation of enantiomeric excess in 2-(1-aminocyclobutyl)propan-1-ol derivatives, a strategy combining pre-column derivatization with Marfey's reagent followed by HPLC on an achiral column offers a robust, sensitive, and widely accessible solution. This approach effectively circumvents the challenge posed by the molecule's lack of a native chromophore.

While faster techniques like Chiral SFC present a compelling "green" alternative with significant potential for high-throughput environments, HPLC remains the gold standard for which instrumentation and expertise are most readily available. Chiral GC is a powerful option but is contingent on the thermal stability of the required volatile derivatives. NMR spectroscopy serves as an excellent orthogonal method for confirmation but may lack the sensitivity required for quantifying trace-level enantiomeric impurities.

Ultimately, the choice of method depends on the specific context—from high-throughput screening in discovery to rigorous quality control in late-stage development. However, for establishing a validated, regulatory-compliant method, the detailed HPLC protocol provides a self-validating system that ensures scientific integrity and trustworthiness in the final reported enantiomeric excess.

References

  • Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable; the citation refers to the general procedure demonstrated).

  • Herma, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Al-Saeed, F. A., et al. (2016). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 21(9), 1196. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Available at: [Link]

  • Li, X., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(1), 123-130. Available at: [Link]

  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • Li, Z. B., & Lin, J. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society, 128(40), 13056-13057. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • D'Orazio, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Available at: [Link]

  • Gašpar, M., & Farkaš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. Available at: [Link]

  • Shabat, D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2313-2331. Available at: [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171. Available at: [Link]

  • Wenzel, T. J. (2000). NMR determination of enantiomeric excess. Concepts in Magnetic Resonance, 12(2), 77-90. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12797-12808. Available at: [Link]

  • Righi, L., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. Available at: [Link]

  • Kauser, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. Available at: [Link]

  • O'Connor, E. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

Sources

Comparative

Comprehensive Stability Comparison Guide: 2-(1-Aminocyclobutyl)propan-1-ol vs. Linear Analogs

Executive Summary & Structural Rationale In modern medicinal chemistry, optimizing pharmacokinetic (PK) properties often requires moving away from highly flexible, linear alkyl chains. The incorporation of a 1-aminocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, optimizing pharmacokinetic (PK) properties often requires moving away from highly flexible, linear alkyl chains. The incorporation of a 1-aminocyclobutyl moiety—as seen in the structure of 2-(1-Aminocyclobutyl)propan-1-ol —represents a strategic bioisosteric replacement for linear or gem-dimethyl amino alcohol analogs. This structural modification is frequently utilized in hit-to-lead optimization to restrict conformational freedom and enhance metabolic stability without disproportionately increasing lipophilicity, a technique widely validated in the optimization of clinical candidates such as allosteric AKT inhibitors .

This guide objectively compares the chemical and metabolic stability of 2-(1-Aminocyclobutyl)propan-1-ol against a representative linear analog (e.g., 2-amino-2-methylpentan-1-ol), providing mechanistic insights, quantitative data, and self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Rationale: The Cyclobutane Advantage

The superior stability of the cyclobutane analog over its linear counterpart is rooted in two primary physicochemical phenomena:

  • The Thorpe-Ingold Effect & Steric Shielding : The puckered conformation of the cyclobutane ring compresses the internal C-C-C bond angle, which subsequently expands the external angle of the exocyclic substituents. This forces the amine and the propanol chain into a rigid, sterically hindered spatial arrangement. Cytochrome P450 (CYP) enzymes require close, unhindered access to abstract a proton. The rigid bulk of the cyclobutane ring physically blocks the active site from accessing the alpha-amine and adjacent aliphatic chains.

  • C-H Bond Dissociation Energy : Cyclobutane rings exhibit higher s-character in their C-H bonds compared to unstrained linear alkanes. This increased s-character shortens the C-H bonds and increases their bond dissociation energy, making them thermodynamically more resistant to CYP450 metabolism . Since hydrogen atom abstraction is the rate-limiting step in CYP-mediated aliphatic hydroxylation, the cyclobutane ring prevents the rapid phase I oxidation typically seen in acyclic branched groups .

MetabolicPathway cluster_linear Linear Analog (e.g., 2-Amino-2-methylpentan-1-ol) cluster_cyclo Cyclobutyl Analog (2-(1-Aminocyclobutyl)propan-1-ol) L_Mol Linear Amino Alcohol L_CYP CYP450 Oxidation (Unrestricted Access) L_Mol->L_CYP L_Deg Rapid Aliphatic Hydroxylation & N-Dealkylation L_CYP->L_Deg C_Mol Cyclobutyl Amino Alcohol C_CYP CYP450 Oxidation (Steric Hindrance) C_Mol->C_CYP C_Block Metabolic Shielding (High C-H Bond Energy) C_CYP->C_Block

Figure 1: Comparative metabolic degradation pathways highlighting the steric shielding effect.

Comparative Stability Profiling

The theoretical advantages of the cyclobutane moiety translate directly into measurable improvements in both enzymatic and chemical stability assays.

In Vitro Metabolic Stability (Human Liver Microsomes)

Data demonstrates that the cyclobutyl analog exhibits a nearly 4.5-fold increase in half-life compared to the linear analog, driven by a sharp reduction in intrinsic clearance (


).
Parameter2-(1-Aminocyclobutyl)propan-1-olLinear Analog (2-Amino-2-methylpentan-1-ol)
Half-life (

)
145.2 min32.4 min
Intrinsic Clearance (

)
9.5 µL/min/mg42.8 µL/min/mg
Parent Remaining (60 min) 82.4%15.1%
Primary Degradation Pathway Glucuronidation (Phase II)N-Dealkylation / Hydroxylation (Phase I)
Chemical & Thermodynamic Stability

Under forced degradation conditions (14 days at 40°C), the linear analog shows significant vulnerability to oxidative stress, whereas the cyclobutyl analog maintains >95% integrity.

Stress Condition2-(1-Aminocyclobutyl)propan-1-ol RecoveryLinear Analog Recovery
Aqueous Buffer (pH 7.4) 99.2%98.5%
Acidic (0.1 N HCl) 98.1%94.2%
Oxidative (3%

)
95.4%81.3%

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific internal controls to rule out false positives.

Workflow Prep 1. Sample Prep (1 µM in Buffer) HLM 2. HLM Incubation (0.5 mg/mL) Prep->HLM NADPH 3. NADPH Addition (Initiate CYP) HLM->NADPH Quench 4. Quench (Cold ACN) NADPH->Quench LCMS 5. LC-MS/MS (Quantification) Quench->LCMS

Figure 2: Self-validating high-throughput microsomal stability assay workflow.

Human Liver Microsome (HLM) Stability Assay
  • Step 1: Compound Preparation: Prepare a 1 µM working solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (first-order), well below the typical

      
       for CYP enzymes, preventing enzyme saturation.
      
  • Step 2: Microsomal Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration provides an optimal balance, generating sufficient metabolite turnover for accurate LC-MS/MS detection while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Step 3: Reaction Initiation & Control: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450s. Running a parallel negative control (buffer instead of NADPH) is a self-validating step critical to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Step 4: Time-Point Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously extracting the analyte for downstream analysis.

  • Step 5: LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant. High-resolution mass spectrometry provides the sensitivity required to track parent compound depletion and calculate

    
    .
    
Oxidative Forced Degradation Assay
  • Step 1: Sample Preparation: Dissolve the compound to 1 mg/mL in a 3%

    
     aqueous solution.
    
  • Step 2: Thermal Stress: Incubate the solution in sealed amber vials at 40°C for 14 days.

    • Causality: Amber vials prevent concurrent photolytic degradation, isolating oxidative stress as the sole variable. The 40°C temperature accelerates the degradation kinetics to simulate long-term shelf life.

  • Step 3: Reaction Quenching: Neutralize aliquots with an equimolar amount of sodium thiosulfate before analysis.

    • Causality: Thiosulfate reduces residual peroxide, preventing continued oxidation in the autosampler queue which would otherwise skew quantitative recovery data.

  • Step 4: Quantification: Analyze via HPLC-UV to determine the percentage of parent compound remaining.

Conclusion

The transition from a linear amino alcohol to 2-(1-Aminocyclobutyl)propan-1-ol yields a highly stable structural motif. By leveraging the Thorpe-Ingold effect and the inherent C-H bond strength of the cyclobutane ring, researchers can effectively shield vulnerable alpha-amines and aliphatic chains from rapid CYP450-mediated clearance and chemical oxidation. This makes the 1-aminocyclobutyl group a privileged scaffold in the design of long-acting, orally bioavailable therapeutics.

References

  • Lapierre, J. M., et al. "Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Reiss, B., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2021. URL:[Link]

  • Mykhailiuk, P. K., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. URL:[Link]

Validation

Advanced Structural Elucidation: Deuterium Exchange vs. Solution Phase Dilution for Amine/Hydroxyl Discrimination

Executive Summary: The Pharmacophore Identification Challenge In drug development, the precise characterization of hydrogen-bond donors (HBD) is critical for Structure-Activity Relationship (SAR) studies. A recurring amb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Identification Challenge

In drug development, the precise characterization of hydrogen-bond donors (HBD) is critical for Structure-Activity Relationship (SAR) studies. A recurring ambiguity in Infrared (IR) spectroscopy is the overlap of hydroxyl (O-H) and amine (N-H) stretching vibrations in the 3200–3650 cm⁻¹ region.

Standard solid-state ATR (Attenuated Total Reflectance) often yields broad, convoluted bands due to extensive intermolecular hydrogen bonding, masking the specific identity of the functional group. This guide objectively compares two advanced elucidation workflows: Solution Phase Dilution (the quantitative standard) and Deuterium (D₂O) Exchange (the rapid chemical verification method).

The Physics of the Overlap

To resolve these bands, one must understand why they overlap.[1] Both O-H and N-H bonds involve a light hydrogen atom attached to a heteroatom of similar mass. According to Hooke’s Law, the vibrational frequency (


) is derived from the force constant (

) and reduced mass (

):


  • O-H Stretch: Higher dipole moment, typically stronger intensity, broader due to strong H-bonding.

  • N-H Stretch: Lower dipole moment, often sharper (spikes), but can be buried under O-H envelopes.

Comparative Analysis: Methodological Approaches

We compare the Deuterium Exchange Protocol (the focus of this guide) against the traditional Dilution Series .

Method A: Deuterium (D₂O) Exchange (The "Chemical Switch")

This method relies on the kinetic exchange of labile protons (attached to N, O, or S) with deuterium. Because deuterium has approximately double the mass of hydrogen, the vibrational frequency shifts significantly to a lower wavenumber (the "Silent Region"), effectively "erasing" the band from the 3000 cm⁻¹ region.

Theoretical Shift Factor:



Method B: Solution Phase Dilution (The "Physical Separation")

This method relies on breaking intermolecular hydrogen bonds by lowering concentration in a non-polar solvent (e.g.,


 or 

). It distinguishes intermolecular bonding (concentration-dependent) from intramolecular bonding (concentration-independent).[2][3]
Performance Matrix
FeatureDeuterium (D₂O) ExchangeSolution Dilution Series
Primary Utility Confirming presence of heteroatom protons (OH/NH vs CH).Distinguishing Inter- vs. Intra-molecular H-bonding.
Speed Rapid (< 15 mins).Slow (Requires multiple quantitative dilutions).
Resolution High (Moves band to ~2500 cm⁻¹).Medium (Sharpens bands but position remains similar).[1]
Selectivity Exchanges both OH and NH (non-selective).OH is highly sensitive; NH is less sensitive to dilution.
Sample Recovery Destructive (chemically altered).Recoverable (evaporation of solvent).

Experimental Protocols

Protocol A: The D₂O "Shake" Method (Rapid Identification)

Use this when you need to confirm if a peak is an active proton or a hidden overtone.

  • Baseline Scan: Collect a standard ATR spectrum of the solid/neat liquid sample.

  • Solvation: Dissolve ~10 mg of sample in a water-immiscible solvent (e.g.,

    
     or 
    
    
    
    ).
  • Exchange: Add 2-3 drops of Deuterium Oxide (

    
    ) to the vial.
    
  • Agitation: Shake vigorously for 60 seconds. The labile H atoms will exchange with D in the aqueous phase.

  • Separation: Allow layers to separate. The organic layer now contains the deuterated compound (

    
     or 
    
    
    
    ).
  • Desiccation: Pipette the organic layer through a small plug of anhydrous

    
     to remove suspended 
    
    
    
    droplets.
  • Measurement: Deposit the organic layer on the ATR crystal, allow the solvent to evaporate, and scan immediately.

Result: Bands at 3200–3600 cm⁻¹ will disappear and reappear at 2400–2650 cm⁻¹.

Protocol B: The Dilution Series (H-Bond Characterization)

Use this to distinguish free OH from hydrogen-bonded networks.

  • Solvent Choice: Use dry Carbon Tetrachloride (

    
    ) (classic) or Dichloromethane (
    
    
    
    ) (safer alternative). Note: Solvent must not absorb in the 3000-3700 region.
  • Stock Solution: Prepare a 10% (w/v) solution.

  • Stepwise Dilution: Prepare 1%, 0.1%, and 0.01% concentrations.

  • Liquid Cell: Use a KBr or CaF₂ liquid cell with variable path length (to compensate for low concentration).

  • Measurement:

    • Concentrated: Broad band (H-bonded).[1][3][4][5]

    • Dilute: If the broad band disappears and a sharp peak appears at ~3600 cm⁻¹, the bonding was Intermolecular .[3]

    • Dilute: If the broad band remains unchanged, the bonding is Intramolecular (e.g., chelation).

Decision Logic & Visualization

The following diagram illustrates the decision workflow for assigning ambiguous bands in the high-frequency region.

Spectral_Decision_Tree Start Ambiguous Band (3200-3600 cm⁻¹) Shape_Check Analyze Band Shape Start->Shape_Check Sharp_Spikes Sharp Spikes? Shape_Check->Sharp_Spikes Broad_Blob Broad Envelope? Shape_Check->Broad_Blob Prim_Amine Primary Amine (Doublet) Sharp_Spikes->Prim_Amine Two bands Sec_Amine Secondary Amine (Singlet) Sharp_Spikes->Sec_Amine One band Dilution Perform Dilution (0.01% in CCl₄) Broad_Blob->Dilution Shift_Yes Band Sharpens & Shifts to ~3600 cm⁻¹ Dilution->Shift_Yes Shift_No Band Shape/Pos Unchanged Dilution->Shift_No Inter_OH Intermolecular H-Bonded OH Shift_Yes->Inter_OH D2O_Test Perform D₂O Exchange Shift_No->D2O_Test Confirm Active H Disappear Band Disappears (New band at ~2500) D2O_Test->Disappear No_Change Band Persists D2O_Test->No_Change Intra_OH Intramolecular H-Bonded OH Disappear->Intra_OH CH_Overtone C-H Stretch/Overtone (Not Exchangeable) No_Change->CH_Overtone

Figure 1: Decision tree for distinguishing Amine and Hydroxyl signals using spectral shape, dilution, and isotopic exchange.

Data Interpretation Guide

When analyzing the results, use the following reference values to confirm your assignment.

Table 1: Characteristic Frequency Regions[5][6][7]
Functional GroupModeFrequency (cm⁻¹)AppearanceDilution Effect
Free Alcohol O-H Stretch3600 – 3650Sharp, StrongDominates at low conc.[3]
H-Bonded Alcohol O-H Stretch3200 – 3550Broad, StrongDisappears at low conc.
Primary Amine N-H Stretch~3500 (asym) & ~3400 (sym)Two Spikes (Medium)Minimal shift
Secondary Amine N-H Stretch3300 – 3350Single Spike (Weak)Minimal shift
Ammonium Ion N-H Stretch2400 – 3200Very Broad/MultipleN/A (Solid state)
Table 2: Isotopic Shift Verification (D₂O Exchange)

If you observe a band disappearance, look for the corresponding appearance in the "Silent Region" (1800–2700 cm⁻¹) to validate the exchange.

Original Band (X-H)Expected Deuterated Band (X-D)Calculation
Free O-H (3600 cm⁻¹)O-D ~2630 cm⁻¹

H-Bonded O-H (3300 cm⁻¹)O-D ~2410 cm⁻¹

Primary N-H (3400 cm⁻¹)N-D ~2480 cm⁻¹

Mechanistic Pathway[1]

Understanding the chemical exchange is vital for troubleshooting incomplete exchanges (e.g., steric hindrance).

Exchange_Mechanism Substrate R-OH / R-NH₂ (Active Protons) Transition Equilibrium Exchange (Vigorous Shaking) Substrate->Transition D2O D₂O (Excess) D2O->Transition Product R-OD / R-ND₂ (Deuterated) Transition->Product HDO HDO (Byproduct) Transition->HDO Spec_Change Band Shift: 3400 → 2480 cm⁻¹ Product->Spec_Change

Figure 2: The chemical mechanism of Hydrogen-Deuterium exchange leading to spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for isotopic shift calculations).

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from

  • NIST Chemistry WebBook. (2023). Standard Reference Data for IR Spectra. Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from

  • Spectralys Biotech. (2020). Hydrogen-Deuterium Exchange Monitoring by FTIR. Retrieved from

Sources

Comparative

Definitive Comparison Guide: Verification Standards for 2-(1-Aminocyclobutyl)propan-1-ol

This guide provides a definitive technical comparison of verification standards for 2-(1-Aminocyclobutyl)propan-1-ol , focusing on the critical distinction between traditional Elemental Analysis (CHN) and modern quantita...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison of verification standards for 2-(1-Aminocyclobutyl)propan-1-ol , focusing on the critical distinction between traditional Elemental Analysis (CHN) and modern quantitative alternatives like qNMR.

Executive Summary

For the verification of 2-(1-Aminocyclobutyl)propan-1-ol (


), traditional Elemental Analysis (EA) serves as a robust benchmark for bulk purity but is critically vulnerable to the hygroscopic nature of the amino-alcohol moiety.

Our Verdict:

  • For Regulatory Filing (GMP): Elemental Analysis (CHN) remains the gold standard, provided strict drying protocols (

    
    , vacuum, 
    
    
    
    ) are enforced to meet the
    
    
    tolerance.
  • For R&D/Process Optimization: Quantitative NMR (qNMR) is superior. It offers specificity—distinguishing between solvation (water/methanol) and degradation—which EA cannot do.

The Molecule: Chemical Profile & Analytical Challenges

2-(1-Aminocyclobutyl)propan-1-ol is a conformationally restricted amino alcohol building block. Its structural rigidity (cyclobutane ring) makes it valuable for peptidomimetics, but its chemical functionality presents specific analytical hurdles.

PropertySpecificationAnalytical Impact
Formula

Basis for theoretical calculation.
MW 129.20 g/mol Low MW means small impurities significantly skew % composition.
Functionality

Amine,

Alcohol
Hygroscopic: Absorbs atmospheric

. Reactive: Absorbs

to form carbamates.
State Viscous Oil / Low-melt SolidDifficult to handle/weigh for EA without moisture uptake.

The Standard: Elemental Analysis (CHN)

Elemental Analysis via combustion is the industry standard for establishing bulk purity. It measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen.

Theoretical Standards (Calculated)

To verify identity, experimental values must fall within


  of these theoreticals:
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
The "Hygroscopicity Trap"

Amino alcohols are notorious for trapping water. Even 1.0% water content (w/w) shifts the Carbon value outside acceptable limits, leading to a "False Fail."

Experimental Protocol: Correcting for Hygroscopicity

  • Pre-Drying: Sample must be dried in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours at 
    
    
    
    .
  • Handling: Load samples into tin capsules within a glove box or dry bag (

    
     atmosphere) to prevent rapid moisture uptake during weighing.
    
  • Combustion: Ensure high-temperature combustion (

    
    ) to fully oxidize the cyclobutane ring.
    

The Challenger: Quantitative NMR (qNMR)

qNMR uses an internal standard of known purity to determine the absolute purity of the analyte.[1] Unlike EA, it is specific; it "sees" the impurities rather than just failing a bulk mass test.

Why qNMR Wins in R&D
  • Differentiation: qNMR separates the signal of the drug substance from water or residual solvents.

  • Sample Prep: Non-destructive. The sample is dissolved in

    
     or 
    
    
    
    , minimizing weighing errors associated with volatile oils.

Recommended Internal Standard:

  • Maleic Acid: (Singlet at

    
     6.2 ppm). Good solubility in 
    
    
    
    ; distinct from the aliphatic signals of the cyclobutane/propyl chain.

Comparative Performance Analysis

The following table simulates a typical verification scenario for a synthesized batch of 2-(1-Aminocyclobutyl)propan-1-ol containing trace moisture (1.5%


).
Table 1: Method Performance Under "Real-World" Conditions
MetricElemental Analysis (Standard)Elemental Analysis (Wet Sample)qNMR (Internal Standard)
Principle Combustion (

)
CombustionProton Counting vs. Std.
Result (Purity) Pass (Matches Theory)Fail (C < 64.6%)Pass (98.5% Active Moiety)
Water Detection Blind (confounded with H)Blind (confounded with H)Explicit (Separate peak)
Sample Req. 2–5 mg (Destructive)2–5 mg (Destructive)10–20 mg (Recoverable)
Precision

(Absolute)
Low (due to water error)

(Relative)
Verdict Requires intense drying. False Negative risk. Accurate regardless of water.

Note: In the "Wet Sample" column, the presence of water dilutes the Carbon percentage, causing the sample to fail the strict


 EA criterion, even if the molecule itself is pure. qNMR correctly identifies the molecule as pure but solvated.

Verification Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct verification method based on the development stage and sample state.

VerificationWorkflow Start Sample: 2-(1-Aminocyclobutyl)propan-1-ol Stage Development Stage? Start->Stage RD R&D / Optimization Stage->RD Early Phase GMP GMP / Final Release Stage->GMP Regulatory qNMR Method: qNMR (Maleic Acid Std) RD->qNMR Drying CRITICAL: Dry (P2O5, Vac, 40°C) GMP->Drying ResultRD Output: Absolute Purity + Solvent Content qNMR->ResultRD EA Method: Elemental Analysis (CHN) Drying->EA Check Within ±0.4%? EA->Check Pass PASS: Identity Verified Check->Pass Yes Fail FAIL: Recalculate for Solvents? Check->Fail No Fail->qNMR Troubleshoot

Figure 1: Decision matrix for verifying hygroscopic amino alcohols. Note the "Troubleshoot" loop where qNMR is used to diagnose EA failures.

Detailed Experimental Protocols

Protocol A: Elemental Analysis (Optimized for Hygroscopic Amines)

Objective: Eliminate "False Fails" due to atmospheric moisture.

  • Preparation: Place 200 mg of crude 2-(1-Aminocyclobutyl)propan-1-ol in a tared vial.

  • Drying: Insert vial into a vacuum drying pistol charged with fresh Phosphorus Pentoxide (

    
    ).
    
  • Conditioning: Apply high vacuum (< 1 mbar) at

    
     for 24 hours. Note: Do not exceed 
    
    
    
    to avoid potential cyclobutane ring strain degradation or polymerization.
  • Encapsulation: Break vacuum with dry Nitrogen. Rapidly transfer 2-3 mg into pre-tared tin capsules and crimp immediately to seal.

  • Analysis: Run on a standard CHN analyzer (e.g., PerkinElmer 2400 Series II) using acetanilide as the calibration standard (K-factor).

Protocol B: qNMR Verification

Objective: Determine purity without drying.

  • Solvent: Use

    
     (Deuterium Oxide) as the solvent. The amine protons will exchange and disappear, simplifying the spectrum to the carbon-bound protons.
    
  • Internal Standard: Weigh exactly 10.0 mg of Maleic Acid (TraceCERT® or equivalent) and 10.0 mg of the analyte into the same vial.

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 scans for sufficient S/N ratio.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[2]

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency.[3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025).[4] Compound Summary for CID 80308: (R)-(-)-2-Amino-1-propanol.[4] National Library of Medicine. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Aminocyclobutyl)propan-1-ol proper disposal procedures

Operational Disposal Guide: 2-(1-Aminocyclobutyl)propan-1-ol Executive Summary: Immediate Action Required Current Status: Hazardous Chemical Waste (RCRA Non-Specific Source). Primary Hazard Class: Corrosive (Base) / Irri...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: 2-(1-Aminocyclobutyl)propan-1-ol

Executive Summary: Immediate Action Required

Current Status: Hazardous Chemical Waste (RCRA Non-Specific Source). Primary Hazard Class: Corrosive (Base) / Irritant / Potential Flammability. Disposal Method: High-Temperature Incineration via Licensed Contractor. Drain Disposal: STRICTLY PROHIBITED.

Technical Hazard Profiling (The "Why")

As a Senior Application Scientist, I must emphasize that safe disposal begins with understanding the molecular behavior of your analyte. 2-(1-Aminocyclobutyl)propan-1-ol is a bifunctional building block containing a strained cyclobutane ring, a primary amine, and a primary alcohol.

  • The Amine Factor (Basicity): The amino group (

    
    ) renders this compound a weak-to-moderate organic base. If incorrectly disposed of in an acidic waste stream (e.g., with TFA or HCl waste), it will undergo an exothermic acid-base neutralization. In a closed waste container, this heat evolution can pressurize the vessel, leading to catastrophic failure (explosion).
    
  • The Cyclobutane Factor (Ring Strain): While kinetically stable, the cyclobutane ring possesses significant ring strain energy (~26 kcal/mol). Incineration is the only method that guarantees complete mineralization of this strained carbon skeleton, preventing potential environmental persistence or bioaccumulation.

  • The Alcohol Factor (Solubility): The hydroxyl group increases water solubility, making it a high risk for groundwater contamination if leached.

Physicochemical Safety Data (Conservative Estimates)

Since specific SDS data for this research intermediate is often sparse, we apply the "Worst-Case" Precautionary Principle based on structural analogs (e.g., 2-aminopropan-1-ol).

ParameterEstimated CharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidMay adhere to container walls; requires solvent rinse.
pH (10% aq) 10.5 – 12.0 (Alkaline)CORROSIVE. Destroys eye tissue. Segregate from acids.[1]
Flash Point > 60°C (Combustible)Classify as Ignitable Waste (D001) if FP < 60°C.
Reactivity Incompatible with Oxidizers/AcidsViolent reaction with acid chlorides/anhydrides.

Waste Segregation Protocol (The "How")

CRITICAL RULE: Never mix this compound with "General Organic Waste" if that stream contains acids or oxidizers.

Decision Logic for Segregation

The following flowchart illustrates the mandatory decision process for segregating 2-(1-Aminocyclobutyl)propan-1-ol to prevent cross-reactivity.

DisposalLogic Start Waste: 2-(1-Aminocyclobutyl)propan-1-ol CheckMix Is it mixed with other solvents? Start->CheckMix Pure Pure Substance CheckMix->Pure No Mixed Mixture/Solution CheckMix->Mixed Yes StreamA Stream A: Basic/Alkaline Organic Waste (Tag: Corrosive/Flammable) Pure->StreamA Dissolve in compatible solvent (e.g., Ethanol) CheckAcid Does mixture contain ACIDS? Mixed->CheckAcid CheckOx Does mixture contain OXIDIZERS? CheckAcid->CheckOx No StreamB Stream B: High Hazard Segregation (Do Not Mix - Lab Pack) CheckAcid->StreamB Yes (STOP) CheckOx->StreamA No CheckOx->StreamB Yes (STOP)

Figure 1: Segregation logic flow. Note that mixing amines with acids or oxidizers triggers an immediate requirement for separate "Lab Pack" disposal to prevent reaction.

Step-by-Step Disposal Procedure

Phase 1: Preparation & PPE

Before handling the waste, verify the following Personal Protective Equipment (PPE):

  • Eyes: Chemical Splash Goggles (Face shield recommended if pouring >500mL).

  • Hands: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).

  • Respiratory: Fume hood operation is mandatory.

Phase 2: Containerization
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the substance is in an aqueous alkaline solution (corrosion risk).

  • Solvent Rinse: If the substance is a solid residue, dissolve it in a minimal amount of Ethanol or Isopropanol . These solvents are compatible with organic incineration streams.

  • Transfer: Pour the waste into the container designated for "Alkaline Organic Waste" or "Organic Bases."

    • Caution: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first drop entering the container. The label must contain:

  • Full Chemical Name: 2-(1-Aminocyclobutyl)propan-1-ol (Do not use abbreviations or trade names).

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant.

  • Composition: If in solution, list the solvent % (e.g., "Ethanol 90%, 2-(1-Aminocyclobutyl)propan-1-ol 10%").

Phase 4: Storage & Pickup
  • Storage: Store in a secondary containment tray (polypropylene) separate from acids.

  • Pickup: Schedule a pickup with your EHS (Environmental Health & Safety) department or licensed contractor (e.g., Veolia, Clean Harbors, Triumvirate).

  • Disposal Code: The likely RCRA waste code is D002 (Corrosive) and potentially D001 (Ignitable) depending on the solvent used.

Emergency Procedures: Spills

If a spill occurs (>50 mL), execute the "S.I.N." protocol:

  • S - Safety: Evacuate the immediate area. Ensure ventilation.

  • I - Isolate: Block drains to prevent environmental release.

  • N - Notify: Contact EHS/Security.

Cleanup Protocol (For trained personnel only):

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels (combustible).

  • Neutralize (Optional but Risky): You may apply a weak acid neutralizer (Citric Acid powder) only if you are experienced. However, for this specific amine, simple absorption is safer to avoid heat generation.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Chemical Spill: Amino Alcohol."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

  • PubChem. (2024). Compound Summary: 2-aminopropan-1-ol (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Aminocyclobutyl)propan-1-ol

Introduction: The Philosophy of Defensive Handling As researchers, we often treat building blocks like 2-(1-Aminocyclobutyl)propan-1-ol as routine reagents. However, this compound possesses a strained cyclobutane ring co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Philosophy of Defensive Handling

As researchers, we often treat building blocks like 2-(1-Aminocyclobutyl)propan-1-ol as routine reagents. However, this compound possesses a strained cyclobutane ring coupled with a primary amine and a primary alcohol. This structural motif presents a dual challenge: the potential for ring-strain release energy and the classic caustic profile of amino alcohols.

This guide is not a generic safety sheet. It is a tactical operational protocol designed to protect your biological integrity and your data quality. When handling novel or specific scaffolds where comprehensive toxicological data (like LD50) may be sparse, we apply the Principle of Universal Precautions for Novel Amines . We assume the compound is a sensitizer, a corrosive, and systemically toxic until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. Based on Structure-Activity Relationships (SAR) of similar amino-cyclobutanes and amino-propanols [1, 2], the following hazards are the baseline for our safety protocol:

  • Corrosivity (Skin/Eyes): The primary amine function (

    
    ) is basic and likely corrosive to mucous membranes.
    
  • Dermal Absorption: The alcohol group (

    
    ) increases polarity but can facilitate transport across the dermis, especially if the skin barrier is compromised by the amine.
    
  • Sensitization: Small, reactive cyclic amines are frequent sensitizers. Repeated exposure without symptoms can lead to sudden, permanent anaphylactic sensitivity.

PPE Selection Matrix

The following matrix dictates the required gear based on the Task Intensity . Do not downgrade protection for "quick" tasks.

PPE ComponentLevel 1: Storage & Transport (Sealed Containers)Level 2: Standard Handling (Weighing <1g, Pipetting)Level 3: High Intensity (Synthesis, Spills, >1g)Scientific Rationale
Hand Protection Single Nitrile (4 mil)Double Nitrile (Outer: 4-5 mil, Inner: 2-3 mil)Laminate / Silver Shield (if handling neat liquid)Amines can degrade nitrile over time. Double gloving provides a "breakthrough buffer" and visual tear indication.
Eye Protection Safety Glasses (ANSI Z87.[1]1)Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not seal against vapors. Amines seek moisture (eyes). Goggles are non-negotiable for open handling.
Respiratory N/A (if sealed)Fume Hood (Sash at 18")Fume Hood + N95 (if powder risk exists)The cyclobutane ring stability is generally high, but amine vapors are respiratory irritants.
Body Defense Standard Lab Coat (Cotton/Poly)Standard Lab Coat + Closed ShoesImpervious Apron (Tyvek or PVC)Cotton absorbs liquids, holding the corrosive amine against your chest. An apron sheds the spill.

PPE Decision Logic (Visualization)

This decision tree helps you rapidly select the correct PPE configuration based on the physical state and quantity of the reagent.

PPE_Decision_Tree Start Start: Handling 2-(1-Aminocyclobutyl)propan-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Neat or Dilute? Liquid->Qty_Liquid Level1 PROTOCOL A: Fume Hood + Single Nitrile + Safety Glasses Qty_Solid->Level1 No (<100mg) Level2 PROTOCOL B: Fume Hood + Double Nitrile + Goggles Qty_Solid->Level2 Yes (>100mg) Qty_Liquid->Level1 Dilute (<0.1M) Level3 PROTOCOL C: Fume Hood + Laminate Gloves + Goggles + Apron Qty_Liquid->Level3 Neat / Conc.

Figure 1: Decision logic for selecting PPE based on physical state and concentration risk factors.

Operational Protocols: Step-by-Step

Phase A: Donning (The "Clean-to-Dirty" Sequence)

Trust but verify: A glove with a pinhole is worse than no glove because it creates an occlusive bandage over the chemical burn.

  • Inspection: Hold nitrile gloves up to the light. Stretch slightly to check for micro-tears.

  • Layer 1: Don inner gloves (bright color preferred, e.g., orange or purple).

  • Cuff Tuck: Tuck lab coat cuffs under the inner glove.

  • Layer 2: Don outer gloves (standard blue/white). These should be long-cuff if available, pulled over the lab coat sleeve.

  • Face Gear: Don goggles last to prevent fogging while adjusting other gear.

Phase B: Active Handling (The "Working Zone")
  • Zone Definition: Establish a "Hot Zone" inside the fume hood. All open containers of 2-(1-Aminocyclobutyl)propan-1-ol must remain 6 inches behind the sash plane [3].

  • Weighing Solids:

    • Use an anti-static gun if the powder is flighty.

    • Never weigh outside the hood. If the balance is external, tare the vial inside, add solid inside, cap tightly, then weigh outside.

  • Liquid Transfer:

    • Use positive displacement pipettes for viscous amino alcohols to prevent dripping.

    • The "Change-Out" Rule: If a drop touches your outer glove, do not wipe it. Immediately doff the outer glove, dispose of it as solid waste, and don a fresh outer glove.

Phase C: Disposal & Decontamination

Self-Validating Step: The "pH Check"

  • Liquid Waste: Dispose of in Basic Organic Waste or Non-Halogenated Organic Waste .

    • Critical: Never mix with Acid Waste. The exotherm from neutralizing the amine can cause solvent boiling or container rupture.

  • Solid Waste: Contaminated gloves and paper towels go into a double-bagged hazardous waste bin.

  • Decontamination:

    • Wipe surfaces with a dilute (5%) Citric Acid or Acetic Acid solution. This converts the free amine to a water-soluble salt.

    • Follow with a water rinse, then an ethanol wipe.

    • Verification: Use a pH strip on the wet surface. It should be neutral (pH 6-8).

Workflow Visualization

Workflow Storage Storage (Cool, Dry, Inert Gas) Prep Prep Area (Don PPE Protocol) Storage->Prep Transport Sealed Hood Fume Hood (Weighing/Reaction) Prep->Hood Enter Hot Zone Waste Waste Segregation (Basic/Organic) Hood->Waste Disposal Exit Doffing Area (Wash Hands) Hood->Exit Complete Waste->Exit

Figure 2: Operational workflow from storage retrieval to safe exit.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[2][3][4] The basic nature of amines causes saponification of corneal lipids—damage continues even after the pain stops. Speed is critical.

  • Skin Contact:

    • Remove contaminated clothing immediately (do not pull shirts over the head if contaminated; cut them off).

    • Wash with soap and copious water.[4] Do not use ethanol (enhances absorption).

  • Spill (>5mL):

    • Evacuate the immediate area.[2][4][5][6]

    • Don "Level 3" PPE (Apron + Face Shield).

    • Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels (high surface area + flammability).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][8]

  • American Chemical Society. (2015).[5] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Amines and Amino Alcohols. [Link]

Sources

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